3,5-Dichloro-2-hydroxybenzenesulfonic acid
Description
Propriétés
IUPAC Name |
3,5-dichloro-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKJNIMGNUTZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54970-72-8 (mono-hydrochloride salt) | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70180909 | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26281-43-6 | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26281-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Enzymatic Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) is a crucial chromogenic reagent in various enzymatic assays, primarily for the quantitative determination of hydrogen peroxide (H₂O₂) producing analytes. Rather than acting as a direct enzyme modulator, DHBS serves as a key component in coupled enzyme systems, most notably in the Trinder reaction. This reaction facilitates the colorimetric measurement of analytes such as uric acid, glucose, and cholesterol. This technical guide provides an in-depth exploration of the mechanism of action of DHBS in these assays, detailed experimental protocols, and quantitative data to support researchers in the application of this versatile compound.
Core Mechanism of Action
The primary role of this compound in enzymatic assays is not as an inhibitor or activator of a primary enzyme. Instead, it functions as a chromogenic substrate in a secondary, coupled enzymatic reaction that enables the quantification of hydrogen peroxide (H₂O₂).[1] This is a common strategy in clinical chemistry and biochemical research to measure the activity of various oxidoreductase enzymes.
The most prevalent application of DHBS is in the Trinder assay, which involves a two-step enzymatic cascade:
-
Primary Enzymatic Reaction: An oxidase enzyme catalyzes the oxidation of a specific substrate, resulting in the production of hydrogen peroxide. A classic example is the oxidation of uric acid by uricase.[2][3]
-
Secondary Chromogenic Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂ generated in the first step oxidizes a mixture of DHBS and a coupling agent, typically 4-aminoantipyrine (4-AAP) or 4-aminophenazone.[2][4] This oxidative coupling reaction forms a stable, colored quinoneimine dye.
The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide, and consequently, to the concentration of the initial substrate or the activity of the primary enzyme.[1] The resulting dye is then quantified spectrophotometrically.
The general signaling pathway can be visualized as follows:
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of DHBS in enzymatic assays, primarily focusing on the determination of uric acid as a representative application.
| Parameter | Value | Enzyme System | Reference |
| Wavelength of Maximum Absorbance (λmax) | 520 nm | Uricase / Horseradish Peroxidase | [2] |
| Linear Range for Uric Acid | Up to 1500 µmol/L | Uricase / Horseradish Peroxidase | [2] |
| Within-Run Precision (CV%) | ≤ 1.2% | Uricase / Horseradish Peroxidase | [2] |
| Between-Run Precision (CV%) | ≤ 2.2% | Uricase / Horseradish Peroxidase | [2] |
| Average Analytical Recovery | > 99% | Uricase / Horseradish Peroxidase | [2] |
| Reaction Completion Time | < 15 minutes at room temperature | Uricase / Horseradish Peroxidase | [2] |
Detailed Experimental Protocols
This section provides a detailed methodology for the determination of uric acid in serum or urine, adapted from the work of Fossati et al. (1980).[2][3]
Reagent Preparation
-
Working Reagent:
-
Phosphate buffer (100 mmol/L, pH 7.0)
-
This compound (DHBS): 4 mmol/L
-
4-Aminophenazone (4-AAP): 1 mmol/L
-
Horseradish Peroxidase (HRP): 1 kU/L
-
Uricase (Aspergillus flavus): 60 U/L
-
Potassium ferrocyanide: 0.1 mmol/L (to prevent interference from ascorbic acid)
-
A non-ionic surfactant (e.g., Triton X-100): 2 g/L
-
-
Uric Acid Standard:
-
A stock solution of uric acid (e.g., 1 g/L) in a suitable buffer. Serial dilutions are made to generate a standard curve.
-
Assay Procedure
The following workflow diagram illustrates the key steps in the experimental protocol.
Step-by-Step Protocol
-
Reagent Preparation: Prepare the working reagent and uric acid standards as described in section 3.1.
-
Assay Setup: For each sample, standard, and a blank, pipette 1.0 mL of the working reagent into a cuvette.
-
Sample Addition: Add 25 µL of the respective sample (serum, diluted urine, or standard) to each cuvette. For the blank, add 25 µL of deionized water.
-
Incubation: Mix the contents of the cuvettes thoroughly and incubate at room temperature (approximately 20-25°C) for 15 minutes.
-
Measurement: Measure the absorbance of each solution at 520 nm using a spectrophotometer, zeroed against the reagent blank.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the uric acid concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Applications in Research and Drug Development
The use of DHBS in enzymatic assays extends beyond routine clinical diagnostics. For researchers and drug development professionals, this system offers a robust and adaptable platform for:
-
High-Throughput Screening (HTS): The colorimetric nature and suitability for automation make the DHBS-based assays ideal for screening large compound libraries for potential inhibitors or activators of H₂O₂-producing enzymes.
-
Enzyme Kinetics Studies: The continuous nature of the assay allows for the real-time monitoring of enzyme activity, enabling the determination of kinetic parameters such as Kₘ and Vₘₐₓ.[1]
-
Metabolic Pathway Analysis: By quantifying the products of specific enzymatic reactions, researchers can gain insights into various metabolic pathways.[1]
-
Biomarker Quantification: The assay can be adapted to quantify various biomarkers that are substrates for oxidase enzymes, aiding in disease diagnosis and monitoring therapeutic efficacy.
Conclusion
This compound is an indispensable tool in the realm of enzymatic assays. Its role as a chromogenic substrate in a coupled enzyme system provides a reliable, sensitive, and versatile method for the quantification of a wide range of biologically significant molecules. A thorough understanding of its mechanism of action and the associated experimental protocols is essential for researchers and scientists seeking to leverage this powerful analytical technique in their work. The data and methodologies presented in this guide offer a solid foundation for the successful implementation of DHBS-based assays in both basic research and drug development settings.
References
- 1. Buy this compound | 26281-43-6 [smolecule.com]
- 2. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dichloro-2-hydroxybenzenesulfonic acid, a vital reagent in various biochemical assays and a potential building block in medicinal chemistry. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization to ensure the high purity required for research and development applications.
Introduction
This compound (DCHBSA) is an aromatic sulfonic acid with the chemical formula C₆H₄Cl₂O₄S.[1] It is widely recognized for its application as a chromogenic reagent in the Trinder assay for the quantitative determination of hydrogen peroxide.[2] In the presence of a peroxidase, DCHBSA couples with 4-aminoantipyrine (4-AAP) to produce a colored product, the intensity of which is proportional to the hydrogen peroxide concentration. This assay is fundamental in various enzymatic determinations, including glucose, cholesterol, and uric acid. Given its critical role in diagnostics and research, the synthesis of high-purity DCHBSA is of significant interest.
This guide focuses on a robust and accessible synthetic route starting from 2,4-dichlorophenol, followed by a detailed purification protocol to yield the compound in a form suitable for sensitive research applications.
Synthesis of this compound
The primary synthetic route to this compound involves the sulfonation of 2,4-dichlorophenol. A common and effective method utilizes chlorosulfonic acid to introduce the sulfonic acid group onto the aromatic ring, followed by hydrolysis of the resulting sulfonyl chloride intermediate.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₄S | [1] |
| Molecular Weight | 243.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 26281-43-6 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >300 °C (for the sodium salt) | [4] |
| Purity (Commercial) | ≥ 99% (HPLC) (for the sodium salt) | [3] |
Synthesis Workflow
The synthesis can be logically divided into two main stages: the formation of the sulfonyl chloride intermediate and its subsequent hydrolysis to the final sulfonic acid product.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and purification of this compound.
Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride
This procedure is adapted from the synthesis of the sulfonyl chloride intermediate.[5][6]
Materials:
-
2,4-Dichlorophenol (0.5 mole, 81.5 g)
-
Chlorosulfonic acid (2.5 moles, 291 g, 165 mL)
-
Ice
-
Carbon tetrachloride (for recrystallization)
Procedure:
-
In a fume hood, carefully add 291 g (2.5 moles) of chlorosulfonic acid to a flask equipped with a stirrer.
-
With continuous stirring, slowly add 81.5 g (0.5 mole) of 2,4-dichlorophenol to the chlorosulfonic acid over a period of 30 minutes. The reaction is not significantly exothermic, and the mixture should become homogeneous.
-
Allow the reaction mixture to stand at room temperature for 16 hours.
-
Cautiously pour the reaction mixture with stirring into a large beaker containing 2 kg of crushed ice.
-
A precipitate of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride will form. Decant the acidic aqueous layer.
-
Wash the solid product with three 300 mL portions of ice-cold water and collect by filtration.
-
Dry the crude product. A yield of approximately 65% can be expected for this step.[6]
-
For purification, dissolve the crude product in approximately 1300 mL of hot carbon tetrachloride, filter while hot, and then concentrate the filtrate in vacuo to about 200 mL.
-
The purified 3,5-dichloro-2-hydroxybenzenesulfonyl chloride will crystallize upon cooling. Collect the crystals by filtration. The melting point of the purified product is 80-83 °C.[7]
Hydrolysis to this compound
Materials:
-
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (from the previous step)
-
Deionized water
Procedure:
-
Suspend the purified 3,5-dichloro-2-hydroxybenzenesulfonyl chloride in deionized water.
-
Heat the mixture to reflux with stirring. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The reaction can be monitored by the disappearance of the solid sulfonyl chloride and the formation of a homogeneous solution.
-
Continue refluxing for a sufficient time to ensure complete hydrolysis (typically 1-2 hours).
-
After cooling, the resulting solution contains the crude this compound.
Purification of this compound
Aryl sulfonic acids are typically highly water-soluble, which can make purification challenging.[8] Recrystallization from an appropriate solvent system is a common and effective method.
Purification Workflow
Recrystallization Protocol
Procedure:
-
Concentrate the aqueous solution of the crude sulfonic acid under reduced pressure to obtain a concentrated solution or a solid residue.
-
While sulfonic acids are very soluble in water, their solubility can be decreased by the addition of a less polar, water-miscible solvent. Ethanol is a suitable choice.
-
Dissolve the crude product in a minimal amount of hot water.
-
Gradually add ethanol to the hot solution until a slight turbidity persists.
-
If necessary, add a small amount of hot water to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified product in a vacuum oven.
Characterization and Purity Assessment
The purity of the final product should be assessed to ensure its suitability for research applications.
Analytical Methods
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. | A reverse-phase (RP) method is suitable. The mobile phase can consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[9][10] |
| Melting Point | To confirm the identity and purity of the intermediate and final product (if applicable). | The sodium salt of the final product has a melting point above 300 °C.[4] The sulfonyl chloride intermediate has a melting point of 80-83 °C.[7] |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups (e.g., -SO₃H, -OH, C-Cl). | --- |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the final product. | --- |
Conclusion
The synthesis and purification of this compound, while requiring careful handling of corrosive reagents like chlorosulfonic acid, is a feasible process for a well-equipped research laboratory. The two-step synthesis via the sulfonyl chloride intermediate, followed by hydrolysis and recrystallization, can provide the high-purity material necessary for sensitive analytical and biochemical applications. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and scientists in the fields of chemistry, biochemistry, and drug development.
References
- 1. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound sodium salt for synthesis 54970-72-8 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Preparation: 3,5-Dichloro-2-Hydroxybenzenesulfonyl Chloride - Illumina [illumina-chemie.org]
- 7. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydroxybenzenesulfonic acid, often abbreviated as DCHBS, is a chlorinated aromatic sulfonic acid. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a chromogenic reagent in biochemical assays. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Chemical Properties and Structure
This compound is a strong organic acid. Its chemical and physical properties are summarized in the tables below. The compound is typically available as a white to off-white crystalline powder. While the acid form is available, it is more commonly used as its sodium or disodium salt to enhance aqueous solubility.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 26281-43-6[2] |
| Molecular Formula | C₆H₄Cl₂O₄S[2] |
| SMILES | C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl[2] |
| InChI | InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11,12)/h1-2,9H,(H,10,11,12)[2] |
| InChI Key | LWKJNIMGNUTZOO-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 243.06 g/mol [2] |
| Melting Point | >300 °C (decomposes)[3] |
| Boiling Point | Data not available (likely decomposes) |
| pKa (predicted) | -3.4 (strong acid) |
| Solubility | The sodium and disodium salts are highly soluble in water.[1] |
Due to the strong electron-withdrawing effects of the two chlorine atoms and the sulfonic acid group, the hydroxyl proton is acidic, and the sulfonic acid group is very highly acidic.
Spectroscopic Data
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The exact chemical shifts and coupling constants would be influenced by the solvent used. The acidic protons of the hydroxyl and sulfonic acid groups may be observable as broad singlets, or they may exchange with deuterium in deuterated solvents.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are in different chemical environments. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbon bearing the sulfonic acid group. The carbons bonded to the chlorine atoms would also exhibit characteristic downfield shifts.
Mass Spectrometry
Mass spectrometry data for this compound is available and can be used for its identification.[2]
Synthesis
The synthesis of this compound typically involves a two-step process starting from 2,4-dichlorophenol.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
A common precursor to the sulfonic acid is the sulfonyl chloride. A general laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 2,4-dichlorophenol (0.05 moles) to chlorosulfonic acid (2.5 moles) at room temperature with constant stirring. The reaction is exothermic and should be controlled.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature.
-
Work-up: After the reaction is complete, cautiously pour the mixture onto crushed ice. The product will precipitate out of the acidic solution.
-
Purification: Decant the acidic aqueous layer. Wash the solid product with ice-cold water. The crude 3,5-dichloro-2-hydroxybenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent such as carbon tetrachloride.[4]
To obtain this compound, the corresponding sulfonyl chloride can be hydrolyzed.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a chromogenic reagent in biochemical assays, most notably in the Trinder reaction for the quantification of hydrogen peroxide.[1]
The Trinder Reaction for Hydrogen Peroxide Quantification
The Trinder reaction is a widely used method for the colorimetric determination of hydrogen peroxide. This assay is often coupled with oxidase enzymes to quantify various analytes, such as glucose and uric acid, that produce hydrogen peroxide in stoichiometric amounts.
Reaction Mechanism:
In the presence of horseradish peroxidase (HRP), this compound is oxidatively coupled with 4-aminoantipyrine (4-AAP) by hydrogen peroxide to form a red quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample and can be measured spectrophotometrically, typically at a wavelength of around 510 nm.
Caption: The Trinder reaction for hydrogen peroxide detection.
Experimental Protocol: Trinder Assay for Hydrogen Peroxide
The following is a general protocol for the determination of hydrogen peroxide using the Trinder reaction. Concentrations and volumes may need to be optimized for specific applications.
Reagents:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
4-Aminoantipyrine (4-AAP) Solution: 10 mM in phosphate buffer.
-
This compound (DCHBS) Solution: 10 mM in phosphate buffer.
-
Horseradish Peroxidase (HRP) Solution: 1 U/mL in phosphate buffer.
-
Hydrogen Peroxide Standard Solutions: A series of known concentrations of H₂O₂ in phosphate buffer.
-
Sample: The solution containing an unknown concentration of hydrogen peroxide.
Procedure:
-
Prepare the Working Reagent: Mix equal volumes of the 4-AAP, DCHBS, and HRP solutions. This working reagent should be prepared fresh daily and protected from light.
-
Assay Setup: In a 96-well microplate, add a specific volume of the hydrogen peroxide standards and samples to individual wells.
-
Initiate the Reaction: Add a defined volume of the working reagent to each well.
-
Incubation: Incubate the microplate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance of each well at approximately 510 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the hydrogen peroxide concentration in the samples.
Other Applications
Beyond its use in the Trinder assay, this compound and its derivatives have potential applications in:
-
Synthesis of Organic Dyes: As a substituted phenol, it can serve as a precursor in the synthesis of various dyes.
-
Pharmaceutical Intermediates: Its reactive nature makes it a potential building block in the synthesis of more complex pharmaceutical compounds.[5]
Conclusion
This compound is a valuable chemical compound with a well-established role in biochemical analysis. Its utility in the highly sensitive and robust Trinder assay for hydrogen peroxide quantification makes it an important tool for researchers in various scientific disciplines. A thorough understanding of its chemical properties, structure, and reaction mechanisms is essential for its effective application in research and development.
References
- 1. Buy this compound | 26281-43-6 [smolecule.com]
- 2. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound sodium salt for synthesis 54970-72-8 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,5-Dichloro-2-hydroxybenzenesulphonic acid sodium salt [chembk.com]
A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonic Acid: Properties, Synthesis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, a vital chromogenic reagent in various biochemical and clinical assays. This document details its chemical synonyms and properties, outlines its synthesis, and provides detailed experimental protocols for its primary applications, including the enzymatic determination of uric acid and hydrogen peroxide.
Chemical Identity and Synonyms
This compound is a synthetic aromatic sulfonic acid. For clarity and consistency in scientific literature, it is crucial to recognize its various synonyms and chemical identifiers.
| Identifier Type | Identifier | Citation |
| IUPAC Name | This compound | [1] |
| Common Abbreviations | HDCBS, DCHBS, DHBS | [1][2] |
| CAS Number (Acid) | 26281-43-6 | [1] |
| CAS Number (Sodium Salt) | 54970-72-8 | [3][4][5] |
| Molecular Formula | C₆H₄Cl₂O₄S | [1] |
| Molecular Weight | 243.06 g/mol | [1] |
| Other Synonyms | 2-hydroxy-3,5-dichlorobenzenesulfonate, 3,5-Dichloro-2-hydroxybenzenesulphonic acid, Benzenesulfonic acid, 3,5-dichloro-2-hydroxy- | [1][6] |
Synthesis Protocol
Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride from 2,4-Dichlorophenol: [7]
-
Reaction Setup: In a fume hood, 0.05 moles of 2,4-dichlorophenol is reacted with 2.5 moles of chlorosulfonic acid at room temperature in a suitable reaction vessel.
-
Reaction Quenching: The reaction mixture is carefully poured onto ice.
-
Isolation: The mixture is warmed, and the acidic aqueous layer is decanted.
-
Purification: The resulting product is washed with ice water and then recrystallized from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.
To obtain this compound, the sulfonyl chloride would then be hydrolyzed.
Experimental Protocols: Enzymatic Assays
The primary application of this compound is in Trinder-type enzymatic assays for the colorimetric quantification of various analytes, most notably uric acid and hydrogen peroxide.[2][8]
Determination of Uric Acid in Serum and Urine
This protocol is based on the Trinder reaction, where uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with DCHBS and 4-aminoantipyrine (4-AAP) in the presence of peroxidase to form a red quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration.[8][9]
Reagents:
-
Phosphate Buffer: 100 mmol/L, pH 7.8
-
Uricase: > 0.5 KU/L
-
Peroxidase (Horseradish): > 0.5 KU/L
-
Ascorbate Oxidase: > 1 KU/L (to prevent interference from ascorbic acid)
-
4-Aminoantipyrine (4-AAP): 0.5 mmol/L
-
This compound (DCHBS): 2 mmol/L
-
Uric Acid Standard: 6 mg/dL (357 µmol/L)[10]
-
Sample Preparation: Serum, plasma (heparin or EDTA), or urine can be used. Urine samples should be diluted 1:20 with distilled water. To prevent urate precipitation in urine, the pH should be adjusted to >8 with 0.01N NaOH.[9]
-
Reaction Mixture: Prepare a working reagent by combining the buffer, enzymes, 4-AAP, and DCHBS.
-
Assay:
-
Pipette 1.0 mL of the working reagent into a cuvette.
-
Add 20 µL of the sample (or standard/control).
-
Mix and incubate for 10 minutes at room temperature or 5 minutes at 37°C.
-
-
Measurement: Read the absorbance at 520 nm against a reagent blank. The color is stable for at least 30 minutes.[9]
Quality Control:
-
Commercially available control sera (e.g., BioRad Liquid Unassayed Multiqual Controls) should be run daily to ensure the accuracy and precision of the assay.[8]
-
Recalibration is recommended when changing reagent lots or if quality control results are out of the acceptable range.[11]
Potential Interferences:
-
Ascorbic Acid (Vitamin C): Can cause falsely low results. The inclusion of ascorbate oxidase in the reagent minimizes this interference.[10]
-
Bilirubin and Hemoglobin: High levels can interfere with the assay.[10]
-
Calcium Dobesilate: This medication has been shown to cause significant negative interference in Trinder-based uric acid assays.[12][13][14]
Quantification of Hydrogen Peroxide
The principle of this assay is the same as for uric acid, but without the initial uricase-catalyzed reaction. This makes it a direct measurement of hydrogen peroxide.
Reagents:
-
Phosphate Buffer: 100 mmol/L, pH 7.0
-
Peroxidase (Horseradish): ≥ 7,500 U/L
-
4-Aminoantipyrine (4-AAP): 1.8 mmol/L
-
This compound (DCHBS) or another suitable chromogen like N-Ethyl-N-(2-Hydroxy-3-Sulfopropyl)m-Toluidine (EHSPT): 1.38 mmol/L[11]
-
Hydrogen Peroxide Standards: A series of known concentrations for generating a standard curve.
Procedure:
-
Reaction Mixture: Prepare a working solution containing the buffer, peroxidase, 4-AAP, and DCHBS.
-
Assay:
-
Add the sample containing an unknown amount of hydrogen peroxide to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a fixed time.
-
-
Measurement: Read the absorbance at 520 nm. The concentration of hydrogen peroxide is determined by comparing the absorbance to a standard curve.
Biological Activity and Signaling Pathways
Current scientific literature indicates that this compound is a synthetic compound primarily used as a laboratory reagent. There is no evidence to suggest that it has any endogenous biological activity or is involved in any known signaling pathways. It has been detected in human blood, which is attributed to environmental exposure, and is considered part of the human "exposome" rather than a naturally occurring metabolite.[6]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the enzymatic determination of uric acid.
Caption: The Trinder reaction signaling pathway for uric acid detection.
References
- 1. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Sodium 3,5-dichloro-2-hydroxybenzenesulphonate | C6H3Cl2NaO4S | CID 3085077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound sodium salt for synthesis 54970-72-8 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. hmdb.ca [hmdb.ca]
- 7. prepchem.com [prepchem.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. atlas-medical.com [atlas-medical.com]
- 10. linear.es [linear.es]
- 11. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 12. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
- 14. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of 3,5-Dichloro-2-hydroxybenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, focusing on its chemical properties and its principal application as a chromogenic reagent in quantitative biochemical assays.
Core Compound Identification
This compound is an aromatic sulfonic acid. It is most commonly utilized as its sodium salt in diagnostic assays due to its stability and solubility in aqueous solutions.
| Property | This compound | This compound, Sodium Salt |
| Molecular Formula | C₆H₄Cl₂O₄S | C₆H₃Cl₂NaO₄S |
| Molecular Weight | 243.06 g/mol | 265.05 g/mol |
| CAS Number | 26281-43-6 | 54970-72-8 |
| Appearance | White to light yellow crystalline powder | White to off-white powder |
| Solubility (Sodium Salt) | 50 mg/mL in water | |
| Melting Point (Sodium Salt) | >300 °C | |
| pH (Sodium Salt) | 7 (53 g/L in H₂O at 20 °C) |
Principle of Application: The Trinder Reaction
This compound (DHBS) is a key component in a modification of the Trinder reaction, a widely used colorimetric method for the quantification of hydrogen peroxide (H₂O₂). This reaction is central to numerous coupled enzymatic assays where the analyte of interest is a substrate for an oxidase enzyme that produces H₂O₂.
The fundamental reaction involves the horseradish peroxidase (HRP)-catalyzed oxidative coupling of DHBS with 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide. This reaction produces a stable, red-colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide in the sample.
The high molar absorptivity of the resulting dye allows for sensitive detection, making this system suitable for the quantification of various analytes in biological samples. The absorbance maximum of the quinoneimine dye is typically measured between 505 nm and 520 nm.
Caption: Coupled enzymatic and colorimetric reactions for analyte quantification.
Experimental Protocols
Detailed methodologies for the use of DHBS in the quantification of uric acid and hydrogen peroxide are provided below.
Quantification of Uric Acid in Serum
This protocol is adapted from standard clinical diagnostic procedures.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin, producing a stoichiometric amount of hydrogen peroxide. The H₂O₂ is then measured using the DHBS/4-AAP colorimetric system.
Reagents:
-
Working Reagent:
-
Phosphate buffer (100 mmol/L, pH 7.8)
-
This compound (DHBS) (2 mmol/L)
-
4-aminoantipyrine (4-AAP) (0.5 mmol/L)
-
Horseradish Peroxidase (HRP) (> 0.5 KU/L)
-
Uricase (> 0.5 KU/L)
-
Ascorbate oxidase (> 1 KU/L) to mitigate interference from ascorbic acid.
-
-
Uric Acid Standard: A standard solution of known uric acid concentration (e.g., 6 mg/dL).
-
Sample: Serum, plasma (heparin or EDTA), or diluted urine.
Procedure:
-
Bring all reagents and samples to the specified reaction temperature (e.g., 37°C or room temperature).
-
Set up test tubes for blank, standard, and samples.
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
Add 25 µL of distilled water (for blank), Uric Acid Standard, or sample to the respective tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate for 5 minutes at 37°C or 10 minutes at room temperature.
-
Measure the absorbance of the standard and samples at 520 nm against the reagent blank.
-
The color of the final reaction mixture is typically stable for at least 30 minutes.
Calculation: The concentration of uric acid in the sample is calculated using the following formula: Uric Acid Conc. = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Assay Performance:
-
Linearity: The assay is typically linear up to a uric acid concentration of 20 mg/dL. Samples with higher concentrations should be diluted with deionized water and re-assayed.
-
Interferences: High levels of ascorbic acid can interfere by reducing the quinoneimine dye, leading to falsely low results. The inclusion of ascorbate oxidase in the working reagent helps to mitigate this interference.
Quantification of Hydrogen Peroxide
This protocol outlines a direct assay for the quantification of H₂O₂.
Principle: In the presence of horseradish peroxidase, H₂O₂ reacts with DHBS and 4-AAP to form a colored product.
Reagents:
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Chromogenic Reagent: A solution containing DHBS, 4-AAP, and HRP in the assay buffer. Final concentrations in the reaction mixture may be optimized, but typical ranges are:
-
DHBS: ~2 mmol/L
-
4-AAP: ~0.5 mmol/L
-
HRP: ~1-4 U/mL
-
-
H₂O₂ Standards: A series of H₂O₂ solutions of known concentrations prepared by serial dilution in the assay buffer.
-
Sample: Cell culture supernatant, purified enzyme reaction mixtures, or other biological fluids.
Procedure:
-
Prepare a standard curve by diluting a stock H₂O₂ solution to a range of concentrations.
-
Pipette samples and standards into a 96-well microplate.
-
Add the Chromogenic Reagent to all wells.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Measure the absorbance at 515-520 nm using a microplate reader.
-
Subtract the absorbance of a blank (containing no H₂O₂) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration in the samples by interpolating their absorbance values on the standard curve.
Application in Signaling Pathway Analysis
While DHBS does not directly participate in signaling pathways, the assay it is a component of is a valuable tool for studying pathways that involve the production of reactive oxygen species (ROS), particularly H₂O₂. A key example is the investigation of NADPH oxidase (NOX) enzyme activity.
NADPH Oxidases and H₂O₂ Signaling: The NOX family of enzymes are major producers of ROS in cells. Upon activation by various stimuli, such as growth factors or cytokines binding to their receptors, NOX enzymes generate superoxide (O₂⁻), which is rapidly dismutated to H₂O₂. This H₂O₂ then acts as a second messenger, modulating the activity of downstream signaling proteins through the oxidation of cysteine residues. The DHBS/4-AAP assay can be used to measure the extracellular H₂O₂ produced by NOX enzymes, providing a quantitative measure of their activation in response to specific signaling events.
Caption: Workflow for measuring NOX-generated H₂O₂ in cell signaling.
This workflow illustrates how the DHBS/4-AAP assay can be applied to quantify H₂O₂ released from cells following the activation of a cell surface receptor and subsequent engagement of a NOX enzyme. This allows researchers to dissect the role of ROS production in specific signal transduction cascades.
The Emergence of a Chromogenic Workhorse: A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonic Acid
Introduction
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) is a chlorinated aromatic sulfonic acid that has become an indispensable reagent in clinical chemistry and biochemical assays. Its primary utility lies in its role as a highly effective chromogenic substrate, particularly in enzymatic reactions that produce hydrogen peroxide. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of DHBS as a reagent, with a focus on the quantitative data and experimental protocols that have established its importance for researchers, scientists, and drug development professionals.
Historical Development and Discovery as a Reagent
The synthesis of benzenesulfonic acid derivatives has its roots in the 19th century, with E. Mitscherlich's first synthesis of benzenesulfonic acid in 1834 laying the groundwork for aromatic sulfonation chemistry.[1] However, the specific discovery and application of this compound as a prominent analytical reagent can be traced to a landmark 1980 paper by P. Fossati, L. Prencipe, and G. Berti published in Clinical Chemistry.[2][3]
This seminal work introduced a new, direct colorimetric procedure for the assay of uric acid in serum and urine.[2] The authors described a chromogenic system utilizing DHBS in conjunction with 4-aminophenazone (also known as 4-aminoantipyrine) in the presence of horseradish peroxidase and uricase.[2] This method, a significant improvement on the existing Trinder reaction, offered high absorptivity, allowing for accurate results with small sample volumes.[2] The reaction's completion in under 15 minutes at room temperature and the stability of the resulting red dye made it highly suitable for automation in clinical laboratories.[2]
Physicochemical Properties and Spectroscopic Data
DHBS is a white to off-white powder with a molecular formula of C₆H₄Cl₂O₄S.[1] Key physicochemical and spectroscopic data are summarized in the tables below.
| Property | Value | Reference |
| Molecular Weight | 243.06 g/mol | [4] |
| Melting Point | >300 °C | |
| Solubility (H₂O) | 50 mg/mL | |
| pH (53 g/L in H₂O at 20 °C) | 7 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts for the two aromatic protons would be in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Predicted chemical shifts for the six carbon atoms would include signals in the aromatic region (110-160 ppm) and a signal for the carbon bearing the sulfonic acid group at a higher chemical shift. |
| FTIR | Characteristic peaks would include those for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), S=O stretching of the sulfonic acid group (~1250 and 1050 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |
| LC-MS | A prominent peak at m/z 240.9115 corresponding to the [M-H]⁻ ion.[4] |
Experimental Protocols
Synthesis of this compound Precursor
A common precursor for the synthesis of DHBS is 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. A representative synthesis protocol, adapted from U.S. Patent 3,453,099, is provided below.[5]
Materials:
-
2,4-Dichlorophenol
-
Chlorosulfonic acid
-
Ice
-
Carbon tetrachloride
Procedure:
-
In a suitable reaction vessel, react 0.05 moles of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.
-
After the reaction is complete, carefully pour the reaction mixture onto ice.
-
Warm the mixture gently and decant the acidic aqueous layer.
-
Wash the remaining product with ice water.
-
Recrystallize the crude product from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.
The resulting sulfonyl chloride can then be hydrolyzed to this compound.
Enzymatic Assay of Uric Acid
The following protocol is based on the method described by Fossati, Prencipe, and Berti (1980).[2]
Reagents:
-
Working Reagent:
-
Phosphate buffer (pH 7.0)
-
This compound
-
4-Aminophenazone
-
Horseradish peroxidase
-
Uricase (from Aspergillus flavus)
-
-
Uric Acid Standard
-
Serum or Urine Sample
Procedure:
-
Prepare the working reagent by dissolving the components in the phosphate buffer.
-
To a cuvette, add a defined volume of the working reagent.
-
Add a small volume of the serum, urine sample, or uric acid standard to the cuvette. The sample to reagent volume ratio can be as low as 0.025.[2]
-
Incubate the mixture at room temperature for less than 15 minutes.[2]
-
Measure the absorbance of the resulting red dye at 520 nm against a reagent blank.
-
Calculate the uric acid concentration in the sample by comparing its absorbance to that of the uric acid standard.
Core Applications and Signaling Pathways
The primary application of DHBS is in colorimetric assays based on the Trinder reaction. This reaction is central to the quantification of various analytes that can be enzymatically oxidized to produce hydrogen peroxide.
The Trinder Reaction for Uric Acid Determination
The enzymatic assay for uric acid serves as a prime example of the utility of DHBS. The reaction proceeds in two main steps:
-
Enzymatic Oxidation of Uric Acid: The enzyme uricase catalyzes the oxidation of uric acid to allantoin, with the concomitant production of hydrogen peroxide (H₂O₂).
-
Chromogenic Detection of Hydrogen Peroxide: The generated hydrogen peroxide then participates in the Trinder reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidatively couples DHBS with 4-aminophenazone to form a red quinoneimine dye. The intensity of the red color is directly proportional to the concentration of uric acid in the original sample.
Figure 1. Signaling pathway for the enzymatic determination of uric acid using DHBS.
This same principle can be applied to measure other analytes by substituting uricase with other specific oxidases. For example, glucose oxidase can be used for glucose determination, and cholesterol oxidase for cholesterol measurement.
Quantitative Data Summary
The analytical performance of the uric acid assay using the DHBS/4-aminophenazone chromogenic system, as reported by Fossati et al. (1980), is summarized below.
| Parameter | Result |
| Linearity | Up to 1500 µmol/L of uric acid[2] |
| Analytical Recovery | >99% in human sera and urine[2] |
| Precision (Within-run) | ≤1.2% CV[2] |
| Precision (Between-run) | ≤2.2% CV[2] |
Conclusion
Since its introduction as a key component of an improved Trinder reagent system, this compound has become a vital tool in clinical diagnostics and biochemical research. Its ability to form a stable and intensely colored product in the presence of hydrogen peroxide and peroxidase has led to the development of simple, rapid, and reliable assays for a multitude of biologically important molecules. The foundational work in the late 1970s and early 1980s paved the way for its widespread adoption and continued use in both manual and automated analytical systems, solidifying its place as a cornerstone chromogenic reagent.
References
- 1. Buy this compound | 26281-43-6 [smolecule.com]
- 2. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
An In-Depth Technical Guide on the Spectral Properties of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid and its Oxidized Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and its oxidized product. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in analytical and diagnostic applications.
Introduction
This compound, often referred to as HDCBS, is a chlorinated aromatic sulfonic acid.[1] Its primary application in scientific research and clinical diagnostics is as a chromogenic reagent, particularly in the Trinder reaction for the quantification of hydrogen peroxide and various analytes that produce hydrogen peroxide in enzymatic reactions, such as uric acid and cholesterol.[2][3][4] The oxidative coupling of DCHBS with a compound like 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide and a peroxidase enzyme yields a stable, colored quinone-imine dye.[2][4] The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for accurate spectrophotometric measurement.[5]
This guide details the available spectral data for both DCHBS and its primary oxidized product, providing a valuable resource for method development, validation, and quality control.
Spectral Properties of this compound
This compound is a white to off-white powder, and its spectral characteristics are key to its identification and quantification.[6]
Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of DCHBS.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [7] |
| Precursor Ion [M-H]⁻ (m/z) | 240.9115 | [7] |
| Major Fragment Ions (m/z) | ||
| 160.9537 | [7] | |
| 124.9776 | [7] | |
| 150.9138 | [7] | |
| 132.9023 | [7] | |
| 148.8973 | [7] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The data presented here is for the sodium salt of DCHBS.
Table 2: Infrared Spectroscopy Data for Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
| Technique | Key Absorptions (cm⁻¹) | Source |
| Fourier-Transform Infrared (FTIR) - KBr Wafer | Data not explicitly detailed in search results. | [7] |
| Attenuated Total Reflectance (ATR-IR) | Data not explicitly detailed in search results. | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light.
Spectral Properties of the Oxidized Product of this compound
The most common and analytically significant oxidized product of DCHBS is the quinone-imine dye formed during the Trinder reaction.
The Trinder Reaction and Product Formation
The oxidative coupling of DCHBS with 4-aminoantipyrine (4-AAP) is catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction produces a stable, red-colored quinone-imine dye.[10]
Caption: The Trinder reaction pathway for the formation of the colored oxidized product.
UV-Visible (UV-Vis) Spectroscopy of the Quinone-imine Dye
The resulting quinone-imine dye has a characteristic strong absorbance in the visible region of the electromagnetic spectrum, which forms the basis of many colorimetric assays.
Table 3: UV-Visible Spectroscopy Data for the Oxidized Product of DCHBS and 4-AAP
| Parameter | Value | Source |
| Color of Product | Red | [10] |
| Maximum Absorbance (λmax) | 520 nm | [10] |
Other Spectral Properties of the Quinone-imine Dye
Experimental Protocols
The following are generalized protocols for the spectral analysis of DCHBS and its oxidized product. Researchers should optimize these methods for their specific instrumentation and experimental conditions.
Workflow for Spectral Analysis
Caption: General workflow for the spectral characterization of DCHBS and its oxidized product.
Sample Preparation for NMR Spectroscopy
-
Sample Quantity: For ¹H NMR, dissolve 1-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.
-
Solvent Selection: For DCHBS, a polar deuterated solvent such as deuterium oxide (D₂O) or DMSO-d₆ would be appropriate. The choice of solvent can influence chemical shifts.
-
Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
Referencing: Use an appropriate internal standard for chemical shift referencing (e.g., DSS for aqueous solutions or TMS for organic solvents).
Protocol for UV-Visible Spectroscopy
-
Solvent: Use a UV-transparent solvent, such as deionized water or a suitable buffer, that will not interfere with the absorbance of the analyte.
-
Concentration: Prepare a series of standard solutions of known concentrations to establish a calibration curve and determine the molar absorptivity.
-
Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm for DCHBS and 400-700 nm for the oxidized product) using a quartz cuvette.
-
Blank Correction: Use the solvent as a blank to zero the spectrophotometer before measuring the absorbance of the samples.
Protocol for the Trinder Reaction for Oxidized Product Generation
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Prepare an aqueous solution of DCHBS.
-
Prepare an aqueous solution of 4-aminoantipyrine.
-
Prepare a solution of horseradish peroxidase.
-
Prepare a dilute solution of hydrogen peroxide.
-
-
Reaction Mixture: In a cuvette or microplate well, combine the buffer, DCHBS solution, 4-AAP solution, and HRP solution.
-
Initiation: Start the reaction by adding the hydrogen peroxide solution.
-
Measurement: Immediately monitor the change in absorbance at the λmax of the quinone-imine dye (e.g., 520 nm) over time using a spectrophotometer. The final absorbance reading is taken when the reaction is complete.
Conclusion
This technical guide has summarized the available spectral data for this compound and its oxidized quinone-imine dye product. While mass spectrometry data for the parent compound and UV-Visible data for the oxidized product are accessible, a notable gap exists in the publicly available NMR and UV-Vis data for DCHBS, as well as comprehensive spectral characterization of the purified oxidized product. The provided experimental protocols offer a foundation for researchers to obtain this data, which is crucial for the robust application of DCHBS in quantitative assays. Further research to fully characterize both the parent compound and its oxidized derivatives would be of significant benefit to the scientific community.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. MALDI-TOF mass spectrometric identification of dyes and pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 10. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
Role of 3,5-Dichloro-2-hydroxybenzenesulfonic acid in Trinder's reaction
An In-Depth Technical Guide on the Role of 3,5-Dichloro-2-hydroxybenzenesulfonic acid in Trinder's Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of this compound (DCHBS) in the Trinder reaction, a cornerstone of many colorimetric assays in clinical chemistry and biomedical research.
Introduction to the Trinder Reaction
The Trinder reaction, first described by P. Trinder in 1969, is a widely utilized enzymatic colorimetric method for the quantification of various analytes.[1] The fundamental principle involves two coupled enzymatic reactions. The first reaction generates hydrogen peroxide (H₂O₂) in a quantity directly proportional to the concentration of the target analyte. The second reaction, the Trinder reaction itself, uses this H₂O₂ to produce a stable, colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is then used to determine the analyte's concentration.[1]
Initially, phenol was the chromogenic substrate of choice. However, to enhance sensitivity and specificity, various phenol derivatives have been introduced, with this compound emerging as a superior alternative.[2]
The Role of this compound (DCHBS)
This compound is a halogenated derivative of benzenesulfonic acid that serves as a highly effective chromogenic substrate in the Trinder reaction.[3] In the presence of hydrogen peroxide and a peroxidase enzyme (commonly horseradish peroxidase, HRP), DCHBS undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) to form a water-soluble red quinoneimine dye.[3][4]
The key advantages of using DCHBS over other chromogens like phenol include:
-
Higher Molar Absorptivity: The resulting quinoneimine dye exhibits a high molar absorptivity, leading to a more intense color and thus greater assay sensitivity.[5]
-
Enhanced Stability: The dye formed with DCHBS is stable, allowing for a wider window for accurate spectrophotometric measurements.[3]
-
Improved Specificity: The use of DCHBS can reduce interference from other substances present in biological samples.[6]
Chemical Mechanism
The Trinder reaction involving DCHBS proceeds in a two-step enzymatic process following the initial analyte-specific reaction that produces hydrogen peroxide.
Step 1: Analyte-Specific Hydrogen Peroxide Production
An oxidase enzyme specific to the analyte of interest catalyzes its oxidation, resulting in the formation of H₂O₂. For example, in a glucose assay, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.[1]
Step 2: Peroxidase-Mediated Dye Formation
The hydrogen peroxide generated in the first step is then utilized by a peroxidase to catalyze the oxidative coupling of DCHBS and 4-aminoantipyrine. This reaction forms a stable red quinoneimine dye, which is quantified by measuring its absorbance at a specific wavelength, typically around 520 nm.[5]
Quantitative Data
The use of DCHBS in the Trinder reaction offers significant quantitative advantages. While the precise molar absorptivity of the resulting quinoneimine dye is not consistently reported across the literature, it is widely acknowledged to be higher than that of the dye formed with phenol, contributing to the assay's enhanced sensitivity.[2]
| Parameter | DCHBS-based Uric Acid Assay | Trinder's Glucose Assay (General) | Notes |
| Linearity Range | Up to 1500 µmol/L | Up to 500 mg/dL | The linear range can be adjusted by modifying reagent concentrations.[5][7] |
| Precision (CV%) | Within-run: ≤ 1.2%; Between-run: ≤ 2.2% | Between-day: 2.6% | Demonstrates high reproducibility of the assay.[5][7] |
| Reaction Time | < 15 minutes at room temperature | 15-20 minutes at 37°C | The reaction reaches its endpoint relatively quickly.[1][5] |
| Wavelength (λmax) | 520 nm | 505-540 nm | The peak absorbance of the quinoneimine dye.[1][5] |
Experimental Protocols
The following protocols provide a general framework for performing a Trinder reaction-based assay using DCHBS. Specific parameters may need to be optimized depending on the analyte and sample matrix.
General Reagents
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).
-
4-Aminoantipyrine (4-AAP) Solution: Prepare a stock solution in the buffer.
-
This compound (DCHBS) Solution: Prepare a stock solution in the buffer.
-
Peroxidase (HRP) Solution: Prepare a stock solution in the buffer.
-
Analyte-Specific Oxidase: Enzyme specific to the target analyte (e.g., glucose oxidase, uricase).
-
Standard Solutions: A series of known concentrations of the analyte for generating a standard curve.
-
Sample: The biological fluid or solution containing the analyte of interest.
General Assay Procedure
-
Prepare Working Reagent: Combine the buffer, 4-AAP, DCHBS, peroxidase, and the specific oxidase to create a working reagent. The final concentrations of each component should be optimized for the specific assay.
-
Sample/Standard Addition: Add a small volume of the sample or standard solution to a microplate well or cuvette.
-
Initiate Reaction: Add the working reagent to the wells/cuvettes containing the sample/standard.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-20 minutes) to allow for color development.[1]
-
Measurement: Measure the absorbance of the resulting color at the appropriate wavelength (typically around 520 nm) using a spectrophotometer or microplate reader.[5]
-
Quantification: Determine the concentration of the analyte in the sample by comparing its absorbance to the standard curve.
Example Protocol: Uric Acid Assay
This protocol is adapted from a direct enzymatic assay for uric acid in serum or urine.[5]
-
Working Reagent: A single reagent containing phosphate buffer, 4-aminophenazone, this compound, horseradish peroxidase, and uricase.
-
Procedure:
-
Add 20 µL of serum or diluted urine to a cuvette.
-
Add 1.0 mL of the working reagent.
-
Mix and incubate for less than 15 minutes at room temperature.
-
Measure the absorbance at 520 nm against a reagent blank.
-
Potential Interferences
While the Trinder reaction with DCHBS is robust, certain substances can interfere with the assay, leading to inaccurate results. Common interferents include:
-
Reducing Agents: Ascorbic acid (Vitamin C) and bilirubin can compete with the chromogenic substrates for the available hydrogen peroxide, leading to falsely low results.[6]
-
Hemolysis: The presence of hemoglobin from hemolyzed red blood cells can interfere with the colorimetric reading.
To mitigate these interferences, it is crucial to use appropriate sample handling techniques and, in some cases, incorporate agents that can neutralize the interfering substances.
Conclusion
This compound has proven to be a valuable chromogenic substrate in the Trinder reaction, offering enhanced sensitivity, stability, and specificity compared to earlier reagents. Its application has been instrumental in the development of reliable and automated colorimetric assays for a wide range of analytes crucial in clinical diagnostics and biomedical research. For scientists and professionals in drug development, a thorough understanding of the principles and practical considerations of the DCHBS-based Trinder reaction is essential for accurate and reproducible quantitative analysis.
References
- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 2. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 26281-43-6 [smolecule.com]
- 4. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]
- 5. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of automated glucose oxidase methods for serum glucose: comparison to hexokinase of a colorimetric and an electrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on 3,5-Dichloro-2-hydroxybenzenesulfonic acid and its sodium salt. Notably, there is a significant lack of specific, publicly available quantitative data on the solubility and stability of this compound in various buffer solutions. Therefore, this guide also provides recommended experimental protocols based on general principles and regulatory guidelines for characterizing these properties.
Introduction
This compound is an organosulfonate compound utilized primarily as a chromogenic reagent in various biochemical assays, particularly for the quantification of hydrogen peroxide and uric acid.[1] Its utility in these diagnostic tests suggests a degree of solubility and stability in aqueous systems.[1] This guide aims to provide a comprehensive overview of the known solubility and stability characteristics of this compound and to present detailed experimental protocols for their determination in various buffer solutions, a critical step in the development of robust analytical methods and pharmaceutical formulations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in buffer solutions.
| Property | Value (Free Acid) | Value (Sodium Salt) | Source |
| Chemical Formula | C₆H₄Cl₂O₄S | C₆H₃Cl₂NaO₄S | [2] |
| Molecular Weight | 243.06 g/mol | 265.05 g/mol | [2] |
| Appearance | White to light yellow crystalline powder (inferred) | White to grey crystals or powder | [3][4] |
| Melting Point | >300 °C (decomposes) | >300 °C | [3] |
| pKa (Sulfonic Acid Group) | < 1 (Estimated) | - | Inferred from similar compounds[5][6] |
| pKa (Hydroxyl Group) | ~7-9 (Estimated) | - | Inferred from chlorinated phenols |
Note: pKa values are estimated based on the strong acidic nature of benzenesulfonic acids and the electronic effects of the chloro and hydroxyl substituents. Experimental determination is required for accurate values.
Solubility Profile
The solubility of this compound is expected to be significantly influenced by pH due to the ionizable sulfonic acid and hydroxyl groups.
Known Solubility Data
Quantitative solubility data for this compound is sparse in the literature. The primary available data point is for its sodium salt.
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| This compound, sodium salt | Water | 20 | 50 mg/mL | Sigma-Aldrich |
| This compound, sodium salt | Water | 20 | A 53 g/L solution has a pH of 7 | [7] |
The high water solubility of the sodium salt is indicative of the ionic nature of the sulfonate group.[8] The solubility of the free acid is anticipated to be lower, particularly at low pH when the sulfonic acid group is protonated.
Predicted pH-Solubility Profile
The ionization state of the molecule will dictate its solubility at different pH values.
-
At low pH (e.g., < 2): The sulfonic acid group will be largely protonated, and the hydroxyl group will be protonated. The molecule will be in its least soluble form.
-
At mid-range pH (e.g., 3-6): The sulfonic acid group will be deprotonated (sulfonate), while the hydroxyl group remains protonated. The molecule will exist as a negatively charged ion, leading to increased aqueous solubility.
-
At high pH (e.g., > 9): Both the sulfonic acid and hydroxyl groups will be deprotonated, resulting in a dianionic species, which is expected to have the highest aqueous solubility.
Experimental Protocol for Solubility Determination
A robust determination of the solubility profile requires a systematic experimental approach. The equilibrium shake-flask method is the gold standard.
Objective: To determine the aqueous solubility of this compound as a function of pH and temperature.
Materials:
-
This compound
-
Buffer solutions: pH 2, 4, 6, 7.4, 9, and 12 (e.g., phosphate, citrate, borate buffers)
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (UV)[9]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing each buffer solution.
-
Ensure a solid excess is visible.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C).
-
Shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC method.
-
Calculate the concentration of the dissolved compound against a standard curve.
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Solubility Determination Workflow
Stability Profile
The stability of this compound is crucial for its application in analytical reagents and for the shelf-life of any potential pharmaceutical formulations. Stability testing should be conducted according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C (solid state)
-
Photostability: Exposure to light according to ICH Q1B guidelines
The following diagram outlines a logical workflow for conducting forced degradation studies.
Forced Degradation Workflow
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, based on its structure, the following are plausible:
-
Desulfonation: Cleavage of the C-S bond, particularly under harsh hydrolytic or thermal conditions, would yield 2,4-dichlorophenol.
-
Oxidative Degradation: Oxidation of the phenol ring could lead to ring-opening products.
-
Dechlorination: Reductive dechlorination is a known degradation pathway for chlorinated aromatic compounds in certain environments.
The following diagram illustrates a hypothetical degradation pathway.
Hypothetical Degradation Pathways
Experimental Protocol for Stability Testing in Buffer Solutions
Objective: To evaluate the stability of this compound in various buffer solutions under accelerated and long-term storage conditions.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7.4, and 9)
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Validated stability-indicating HPLC method
-
Volumetric flasks, vials, and other standard laboratory equipment
Procedure:
-
Sample Preparation:
-
Prepare solutions of the compound in each buffer at a known concentration.
-
Dispense into stability vials.
-
-
Storage:
-
Place vials in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points for Analysis:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Assay of the parent compound
-
Quantification of any degradation products
-
pH
-
Appearance (color, clarity, precipitation)
-
-
-
Data Evaluation:
-
Determine the rate of degradation and calculate the shelf-life based on the established specifications (e.g., not more than 5% degradation).
-
Conclusion
While this compound is a commercially important reagent, there is a clear deficit of publicly available data regarding its solubility and stability in various buffer solutions. The information and protocols provided in this guide offer a framework for researchers and drug development professionals to systematically characterize these critical parameters. The experimental determination of the pH-solubility profile, pKa values, and degradation pathways will be invaluable for the development of new applications and robust formulations containing this compound.
References
- 1. Buy this compound | 26281-43-6 [smolecule.com]
- 2. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium salt, 98% 250 g | Request for Quote [thermofisher.com]
- 5. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | SIELC Technologies [sielc.com]
Unveiling the Core: A Technical Guide to DHBS-Based Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS)-based colorimetric assays. This powerful analytical technique is widely employed in clinical chemistry and various research fields for the quantitative determination of a multitude of analytes. By harnessing the enzymatic generation of hydrogen peroxide and a subsequent color-producing reaction, DHBS-based assays offer a robust, sensitive, and adaptable platform for a wide range of applications.
The Cornerstone: The Trinder Reaction
At the heart of DHBS-based colorimetric assays lies the Trinder reaction . This reaction, named after its developer, is a coupled enzymatic process that results in the formation of a stable, colored compound, the intensity of which is directly proportional to the concentration of the analyte of interest.[1][2] The core principle involves two key stages:
-
Enzymatic Oxidation: An oxidase enzyme, specific to the target analyte, catalyzes the oxidation of the analyte, producing hydrogen peroxide (H₂O₂) as a byproduct.
-
Colorimetric Detection: The generated H₂O₂ then participates in an oxidative coupling reaction involving a chromogenic agent (DHBS) and 4-aminoantipyrine (4-AAP), catalyzed by a peroxidase, typically horseradish peroxidase (HRP). This reaction yields a colored quinoneimine dye.[3][4]
The resulting colored product can be quantified spectrophotometrically, with the absorbance being directly proportional to the initial analyte concentration.
Key Reagents and Their Roles
The successful execution of a DHBS-based colorimetric assay hinges on the interplay of several key reagents:
| Reagent | Function |
| Analyte-Specific Oxidase | Catalyzes the initial reaction that produces hydrogen peroxide (e.g., Uricase for uric acid, Glucose Oxidase for glucose). |
| DHBS (this compound) | A phenolic compound that acts as a chromogenic hydrogen donor in the Trinder reaction. Its use leads to a colored product with high molar absorptivity. |
| 4-Aminoantipyrine (4-AAP) | An aromatic amine that couples with the oxidized DHBS to form the final colored quinoneimine dye. |
| Peroxidase (e.g., Horseradish Peroxidase - HRP) | An enzyme that catalyzes the oxidative coupling of DHBS and 4-AAP in the presence of hydrogen peroxide. |
| Buffer Solution | Maintains the optimal pH for the enzymatic reactions, ensuring assay stability and reproducibility. |
The Chemical Pathway: From Analyte to Color
The series of reactions in a DHBS-based assay can be visualized as a clear, logical progression. The initial enzymatic reaction generates the intermediate, hydrogen peroxide, which then drives the final color-forming reaction.
Caption: General chemical reaction pathway in a DHBS-based colorimetric assay.
Quantitative Analysis: Performance Characteristics
DHBS-based assays are known for their excellent quantitative performance. The use of DHBS as the chromogen often results in high sensitivity and a broad linear range. Below is a summary of typical performance characteristics for a uric acid assay utilizing this methodology.
| Parameter | Typical Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 520 nm | [3] |
| Linearity | Up to 20 mg/dL | [3][5] |
| Minimum Detection Limit | 1 mg/dL (0.06 mmol/L) | [5] |
| Incubation Time | 5 minutes at 37°C or 10 minutes at 15-25°C | [5] |
| Color Stability | At least 30 minutes | [3] |
Experimental Protocol: A Step-by-Step Guide
The following provides a generalized experimental protocol for performing a DHBS-based colorimetric assay. This can be adapted for various analytes by selecting the appropriate oxidase and optimizing reagent concentrations.
Reagent Preparation
-
Working Reagent: Prepare a working solution containing the buffer, DHBS, 4-AAP, and peroxidase at their optimal concentrations. The specific concentrations will vary depending on the analyte and desired assay sensitivity.
-
Analyte-Specific Oxidase Solution: Prepare a separate solution of the specific oxidase (e.g., uricase for uric acid). In some commercial kits, this may be included in a combined reagent.
-
Standard Solutions: Prepare a series of standard solutions of the analyte with known concentrations to generate a standard curve.
-
Blank Solution: Use the appropriate buffer or deionized water as a blank.
Assay Procedure
The general workflow for a DHBS-based assay is straightforward and amenable to automation.
Caption: A generalized workflow for performing a DHBS-based colorimetric assay.
Data Analysis
The relationship between analyte concentration and the resulting absorbance is fundamental to quantitative analysis.
Caption: Logical relationship between analyte concentration and the final measured signal.
Advantages and Considerations
DHBS-based colorimetric assays offer several advantages:
-
High Sensitivity: The quinoneimine dye formed with DHBS exhibits a high molar extinction coefficient, leading to enhanced sensitivity.
-
Good Specificity: The use of a specific oxidase for the initial reaction confers high specificity to the assay.
-
Robustness and Stability: The reagents are generally stable, and the final colored product has good stability, allowing for flexibility in measurement timing.[6]
-
Versatility: The assay principle can be adapted to measure any analyte for which a specific H₂O₂-producing oxidase is available.
-
Amenability to Automation: The simple "mix-and-measure" format makes these assays well-suited for high-throughput screening applications.
However, researchers should be aware of potential interferences. Substances that can interfere with the peroxidase enzyme or react with hydrogen peroxide can affect the accuracy of the assay.[4] Common interfering substances include reducing agents like ascorbic acid and bilirubin. It is crucial to perform appropriate validation and interference studies, especially when analyzing complex biological samples.
Conclusion
DHBS-based colorimetric assays represent a cornerstone of modern analytical biochemistry and clinical diagnostics. Their foundation on the robust Trinder reaction, coupled with the advantageous properties of DHBS as a chromogenic substrate, provides a reliable and versatile platform for the quantification of a wide array of biologically and clinically relevant molecules. A thorough understanding of the underlying principles, key reagents, and experimental considerations outlined in this guide will empower researchers and drug development professionals to effectively implement and optimize these powerful assays in their work.
References
- 1. Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 4. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdi-fz.com [sdi-fz.com]
- 6. Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for uric acid determination using 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Application Note: Enzymatic Colorimetric Determination of Uric Acid
Introduction
Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in serum or urine are associated with several pathological conditions, most notably gout, as well as renal dysfunction and cardiovascular disease. Accurate and reliable quantification of uric acid is therefore crucial for clinical diagnosis and monitoring. This application note describes a robust and sensitive enzymatic colorimetric method for the determination of uric acid in serum, plasma, and urine, utilizing 3,5-Dichloro-2-hydroxybenzenesulfonic acid as a key chromogenic reagent.
Principle of the Method
The assay is based on a coupled enzymatic reaction. Uricase specifically catalyzes the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the newly formed hydrogen peroxide reacts with this compound (DCHBS) and 4-aminophenazone (4-AP) to form a red-violet quinoneimine dye. The intensity of the color produced is directly proportional to the uric acid concentration in the sample and is measured spectrophotometrically at approximately 520 nm.[1][2][3][4]
The reaction sequence is as follows:
-
Uric Acid + O₂ + 2H₂O --(Uricase)--> Allantoin + CO₂ + H₂O₂
-
2H₂O₂ + 4-Aminophenazone + this compound --(Peroxidase)--> N-(4-antipyryl)-3-chloro-5-sulfonate-p-benzoquinoneimine + 4H₂O [2]
Experimental Protocols
1. Reagent Preparation
The following reagents are required for the assay. Commercially available kits often provide these reagents in a ready-to-use or concentrated format.
-
R1: Buffer/Enzyme Reagent:
-
R2: Substrate Reagent:
-
This compound (4 mmol/L)[2]
-
-
R3: Uricase Reagent:
-
Uricase (> 200 U/L)[2]
-
-
Working Reagent: Prepare by mixing R1, R2, and R3 according to the specific kit instructions. A common ratio is 1.5 parts of R1, 0.5 parts of R2, and 0.02 parts of R3. The working reagent should be prepared fresh daily and stored protected from light.[5]
-
Uric Acid Standard: A standard solution of uric acid with a known concentration (e.g., 8 mg/dL) is used for calibration.[2]
2. Sample Preparation
-
Serum or Plasma: Use unhemolyzed serum or plasma (heparin or EDTA). Uric acid is reported to be stable for 3-7 days at 2-8°C and for 6-12 months when frozen.[2]
-
Urine: Urine samples should be diluted 1:10 with distilled or deionized water prior to the assay.[2][3]
3. Assay Procedure (Manual Method)
-
Pipette 1.0 mL of the Working Reagent into appropriately labeled test tubes for the blank, standard, and samples.
-
Add 25 µL of the sample (serum, plasma, or diluted urine) or Uric Acid Standard to the respective tubes. For the blank, add 25 µL of distilled water.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes for 5 minutes at 37°C or for 15 minutes at room temperature.[2][3][6]
-
Measure the absorbance of the standard and samples against the reagent blank at 520 nm.[2][6] The color is stable for at least 15-30 minutes.[2][3]
4. Calculation of Results
The concentration of uric acid in the sample is calculated using the following formula:
Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
For urine samples, the result must be multiplied by the dilution factor (e.g., 10).
Data Presentation
The performance characteristics of this method are summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Wavelength | 520 nm | [2][6] |
| Incubation Time | 15 min (Room Temp) or 5 min (37°C) | [2][3][6] |
| Linearity | Up to 20 mg/dL | [2] |
| Sample Volume | 25 µL | [3] |
| Reagent Volume | 1.0 mL | [3] |
Table 2: Precision Studies
| Study | Mean (mg/dL) | Coefficient of Variation (CV%) | Reference |
| Within-Run | 4.5 | 2.8% | [2] |
| 8.6 | 1.6% | [2] | |
| Between-Run | 4.5 | 3.4% | [2] |
| 8.6 | 3.8% | [2] |
Table 3: Interference Data
| Substance | Concentration at which no significant interference is observed | Reference |
| Hemoglobin | < 100 mg/dL | [2] |
| Bilirubin | < 20 mg/dL | [2] |
| Ascorbic Acid | Can cause falsely low values | [2] |
| Lipemia | Can cause falsely elevated values | [2] |
Visualizations
Diagram 1: Signaling Pathway of Uric Acid Determination
Caption: Enzymatic cascade for uric acid detection.
Diagram 2: Experimental Workflow for Uric Acid Assay
Caption: Step-by-step workflow for the uric acid assay.
References
- 1. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 2. interchim.fr [interchim.fr]
- 3. biolabo.fr [biolabo.fr]
- 4. labcarediagnostics.com [labcarediagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Glucose Oxidase Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) is a chromogenic substrate widely utilized in the quantitative determination of glucose in biological samples through enzymatic assays. It is a key component in the Trinder reaction, a common method for measuring hydrogen peroxide (H₂O₂) produced from the enzymatic oxidation of various analytes, including glucose. This application note provides a comprehensive overview of the use of DHBS in glucose oxidase assays, detailing the underlying principles, experimental protocols, and important considerations for accurate and reliable results.
Principle of the Assay
The determination of glucose concentration using DHBS is based on a two-step enzymatic cascade reaction:
-
Oxidation of Glucose: Glucose oxidase (GOD) catalyzes the specific oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Molecular oxygen is the electron acceptor in this reaction.
-
Chromogenic Reaction (Trinder Reaction): The H₂O₂ produced in the first step reacts with DHBS and 4-aminoantipyrine (4-AP) in the presence of peroxidase (POD), typically horseradish peroxidase (HRP). This reaction results in the formation of a red-violet quinoneimine dye.
The intensity of the color produced is directly proportional to the concentration of glucose in the sample. The absorbance of the resulting solution is measured spectrophotometrically at a wavelength between 500 nm and 550 nm.[1][2]
Applications
The glucose oxidase assay utilizing DHBS is a robust and versatile method with a wide range of applications in research and drug development, including:
-
Metabolic Studies: Quantifying glucose levels in cell culture media, tissue homogenates, and other biological fluids to study cellular metabolism and its response to various stimuli or drug candidates.
-
Enzyme Activity Assays: Determining the activity of glucose oxidase in various preparations.
-
Drug Discovery: Screening for compounds that modulate glucose metabolism or interfere with the enzymatic activity of glucose oxidase or peroxidase.
-
Bioprocess Monitoring: Monitoring glucose consumption in fermentation broths and cell culture systems.
Limitations and Interferences
While the glucose oxidase assay with DHBS is highly specific for glucose, certain substances can interfere with the reaction, leading to inaccurate results. It is crucial to be aware of these potential interferences:
-
Reducing Agents: Ascorbic acid (Vitamin C) and other reducing agents can react with hydrogen peroxide, leading to an underestimation of glucose levels.
-
Substances that React with Peroxidase: Certain compounds can inhibit or compete for the peroxidase enzyme, affecting the color development.
-
Presence of Other Oxidases: The presence of other oxidases in the sample that produce hydrogen peroxide can lead to an overestimation of glucose.
-
Hemolysis: The release of catalase from red blood cells in hemolyzed samples can break down hydrogen peroxide, resulting in falsely low glucose readings.
-
Certain Drugs: Some medications, such as acetaminophen and gliclazide, have been reported to interfere with the Trinder reaction.
Experimental Protocols
Diagram of the Signaling Pathway (Enzymatic Reaction Cascade)
Caption: Enzymatic cascade for glucose determination using DHBS.
Experimental Workflow Diagram
Caption: General workflow for the glucose oxidase assay using DHBS.
Reagents and Materials
| Reagent/Material | Recommended Concentration/Purity |
| This compound (DHBS) | ≥98% |
| 4-Aminoantipyrine (4-AP) | ≥98% |
| Glucose Oxidase (from Aspergillus niger) | ~100-250 U/mg |
| Peroxidase (Horseradish) | ~250-330 U/mg |
| D-Glucose (Anhydrous) | ≥99.5% |
| Phosphate Buffer | 100 mM, pH 7.0 |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of measuring absorbance at 520 nm |
| Pipettes and tips | Calibrated |
Preparation of Reagents
-
Phosphate Buffer (100 mM, pH 7.0):
-
Dissolve 13.61 g of potassium dihydrogen phosphate (KH₂PO₄) in 800 mL of deionized water.
-
Adjust the pH to 7.0 with 1 M potassium hydroxide (KOH).
-
Bring the final volume to 1 L with deionized water.
-
-
Glucose Standard Stock Solution (10 mg/mL):
-
Dissolve 100 mg of D-glucose in 10 mL of deionized water.
-
Prepare fresh working standards by diluting the stock solution with deionized water to desired concentrations (e.g., 0, 25, 50, 100, 200, 400 µg/mL).
-
-
Working Chromogen Reagent:
-
Prepare a solution containing:
-
1.0 mM 4-Aminoantipyrine
-
5.0 mM this compound
-
2.0 U/mL Horseradish Peroxidase
-
-
Dissolve the components in 100 mM Phosphate Buffer (pH 7.0). This reagent should be protected from light and prepared fresh.
-
-
Glucose Oxidase Solution (10 U/mL):
-
Dissolve glucose oxidase in 100 mM Phosphate Buffer (pH 7.0) to a final concentration of 10 U/mL.
-
Prepare this solution fresh before use.
-
Assay Protocol (96-well plate format)
-
Sample Preparation:
-
Clarify samples by centrifugation if they contain particulate matter.
-
Dilute samples with 100 mM Phosphate Buffer (pH 7.0) to ensure the glucose concentration falls within the linear range of the assay.
-
-
Assay Setup:
-
Add 20 µL of each standard, sample, and blank (deionized water) to separate wells of a 96-well plate.
-
-
Enzymatic Reaction (Step 1):
-
Add 50 µL of the Glucose Oxidase Solution (10 U/mL) to each well.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Chromogenic Reaction (Step 2):
-
Add 150 µL of the Working Chromogen Reagent to each well.
-
Mix gently and incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 520 nm using a microplate reader.
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
-
Standard Curve: Plot the blank-corrected absorbance of the standards against their corresponding glucose concentrations (µg/mL).
-
Determine Sample Concentration: Use the standard curve to determine the glucose concentration in the unknown samples.
-
Correction for Dilution: Multiply the calculated concentration by the dilution factor to obtain the original glucose concentration in the sample.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations in Final Reaction Mixture
| Component | Recommended Concentration |
| This compound (DHBS) | 0.5 - 5.0 mM |
| 4-Aminoantipyrine (4-AP) | 0.1 - 1.0 mM |
| Glucose Oxidase (GOD) | 5 - 15 U/mL |
| Peroxidase (POD) | 1 - 5 U/mL |
| Phosphate Buffer pH | 6.5 - 7.5 |
Table 2: Typical Assay Parameters and Performance
| Parameter | Value |
| Wavelength of Measurement | 500 - 550 nm (typically 520 nm) |
| Incubation Temperature | 25 - 37°C |
| Incubation Time | 10 - 30 minutes for color development |
| Linearity Range | Up to 500 mg/dL (27.8 mM)[3] |
| Detection Limit | Approximately 0.63 mg/dL (0.035 mM)[3] |
References
Application Notes: Quantification of Hydrogen Peroxide in Biological Samples using 3,5-Dichloro-2-hydroxybenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of hydrogen peroxide (H₂O₂) in various biological samples using a colorimetric assay based on 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS).
Principle of the Assay
The quantification of hydrogen peroxide using DHBS is based on the Trinder reaction, a sensitive and widely used colorimetric method. In the presence of a peroxidase enzyme, typically horseradish peroxidase (HRP), hydrogen peroxide oxidizes a chromogenic substrate, which in this case is a combination of DHBS and 4-aminoantipyrine (4-AAP). This oxidative coupling reaction forms a stable, colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample and can be quantified by measuring its absorbance at a specific wavelength, typically around 510-520 nm.
The primary advantage of using DHBS in this system is its high molar absorptivity, which significantly enhances the sensitivity of the assay, allowing for the detection of low concentrations of H₂O₂.
Applications in Research and Drug Development
This assay is a valuable tool for studying a wide range of biological processes where H₂O₂ plays a crucial role as a signaling molecule or a marker of oxidative stress. Key applications include:
-
Monitoring cellular oxidative stress: Quantifying H₂O₂ levels in cell lysates or culture media to assess the impact of drugs, toxins, or environmental stressors.
-
Enzyme activity assays: Measuring the activity of H₂O₂-producing enzymes, such as glucose oxidase, cholesterol oxidase, and xanthine oxidase.
-
Drug discovery and screening: Evaluating the pro-oxidant or antioxidant properties of novel drug candidates.
-
Studying inflammatory responses: Measuring H₂O₂ production by immune cells, such as neutrophils and macrophages.
-
Investigating signal transduction pathways: Elucidating the role of H₂O₂ in various signaling cascades.
Limitations and Considerations
While the DHBS-based H₂O₂ assay is robust and sensitive, it is essential to be aware of its limitations and potential sources of interference, particularly when working with complex biological samples.
-
Interference from reducing agents: Endogenous reducing agents, such as ascorbic acid (Vitamin C) and glutathione, can interfere with the assay by competing with the chromogenic substrate for oxidation by H₂O₂, leading to an underestimation of H₂O₂ levels.
-
Interference from other oxidizing agents: The presence of other oxidizing agents in the sample may lead to false-positive results.
-
Endogenous peroxidase activity: Some biological samples may contain endogenous peroxidases that can contribute to the color development, resulting in an overestimation of H₂O₂.
-
Sample turbidity and color: The inherent color or turbidity of the sample can interfere with the absorbance reading. A sample blank is crucial to correct for this.
Proper sample preparation and the inclusion of appropriate controls are critical to mitigate these interferences and ensure accurate quantification of H₂O₂.
Quantitative Data Summary
The performance of the DHBS-based H₂O₂ assay can vary depending on the specific experimental conditions. The following table summarizes typical quantitative data for this assay.
| Parameter | Typical Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 510 - 520 nm | The exact wavelength may need to be optimized for the specific spectrophotometer used. |
| Linear Range | 0.1 - 50 µM | The linear range can be extended or shifted by adjusting the concentrations of the reagents and the sample volume. |
| Limit of Detection (LOD) | ~0.1 µM | The LOD is dependent on the signal-to-noise ratio of the instrument and the purity of the reagents. |
| Molar Absorptivity of Quinoneimine Dye | ~30,000 - 40,000 M⁻¹cm⁻¹ | This high molar absorptivity contributes to the high sensitivity of the assay. |
Experimental Protocols
Reagent Preparation
Note: Prepare all solutions using high-purity, deionized water and protect light-sensitive reagents from direct light.
-
Phosphate Buffer (100 mM, pH 7.4):
-
Prepare a solution of 100 mM sodium phosphate dibasic (Na₂HPO₄).
-
Prepare a solution of 100 mM sodium phosphate monobasic (NaH₂PO₄).
-
Mix the two solutions until the pH reaches 7.4.
-
Store at 4°C.
-
-
This compound (DHBS) Stock Solution (100 mM):
-
Dissolve the appropriate amount of DHBS sodium salt in deionized water.
-
Store in aliquots at -20°C.
-
-
4-Aminoantipyrine (4-AAP) Stock Solution (100 mM):
-
Dissolve the appropriate amount of 4-AAP in deionized water.
-
Store in aliquots at -20°C, protected from light.
-
-
Horseradish Peroxidase (HRP) Stock Solution (100 U/mL):
-
Dissolve HRP in phosphate buffer (100 mM, pH 7.4).
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Hydrogen Peroxide (H₂O₂) Standard Stock Solution (100 mM):
-
Dilute a commercially available 30% (w/w) H₂O₂ solution in deionized water. The exact concentration of the stock solution should be determined spectrophotometrically by measuring its absorbance at 240 nm (molar extinction coefficient, ε = 43.6 M⁻¹cm⁻¹).
-
Prepare fresh daily and keep on ice.
-
-
Working Reagent:
-
Prepare a working reagent by mixing the following components in phosphate buffer (100 mM, pH 7.4). The final concentrations in the reaction mixture should be optimized but typical concentrations are:
-
DHBS: 1-2 mM
-
4-AAP: 0.2-0.5 mM
-
HRP: 1-2 U/mL
-
-
Prepare this solution fresh before each experiment and protect it from light.
-
Sample Preparation
Proper sample preparation is crucial to minimize interference.
-
Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove cells and debris.
-
The clear supernatant can be used directly in the assay.
-
-
Cell Lysates:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer without reducing agents) or by sonication in ice-cold phosphate buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the clear supernatant for the assay.
-
-
Tissue Homogenates:
-
Perfuse the tissue with ice-cold PBS to remove blood.
-
Homogenize the tissue in ice-cold phosphate buffer or a suitable homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the clear supernatant for the assay.
-
Note on Interference Removal: If high levels of interfering substances like ascorbic acid are expected, consider pre-treating the sample with ascorbate oxidase.
Assay Protocol (96-well plate format)
-
Prepare H₂O₂ Standards:
-
Perform serial dilutions of the 100 mM H₂O₂ standard stock solution in phosphate buffer to prepare a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
-
-
Set up the 96-well Plate:
-
Add 50 µL of each standard to triplicate wells.
-
Add 50 µL of each biological sample to triplicate wells.
-
Prepare a sample blank for each biological sample by adding 50 µL of the sample to separate wells. To these wells, add 100 µL of phosphate buffer instead of the working reagent.
-
-
Initiate the Reaction:
-
Add 100 µL of the freshly prepared Working Reagent to all standard and sample wells (except the sample blank wells).
-
-
Incubation:
-
Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from light. The incubation time may need to be optimized.
-
-
Measure Absorbance:
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the zero H₂O₂ standard (blank) from all standard and sample readings.
-
For biological samples, subtract the absorbance of the corresponding sample blank.
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of H₂O₂ in the samples by interpolating their corrected absorbance values from the standard curve.
-
Visualizations
Reaction Pathway
Caption: Oxidative coupling of DHBS and 4-AAP catalyzed by HRP in the presence of H₂O₂.
Experimental Workflow
Application Note: HPLC Method Development for the Analysis of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid
Introduction
3,5-Dichloro-2-hydroxybenzenesulfonic acid is an organosulfur compound that serves as a vital intermediate in various chemical syntheses and is utilized in certain analytical reagents.[1] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for its application in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, providing a comprehensive protocol for researchers, scientists, and professionals in drug development.
Chemical Properties
-
Chemical Formula: C₆H₄Cl₂O₄S[1]
-
Molecular Weight: 243.06 g/mol [2]
-
Appearance: White to light yellow crystalline powder[1]
-
Solubility: The sodium salt form exhibits good solubility in aqueous solutions.[3]
A reverse-phase HPLC method is well-suited for the analysis of this polar, aromatic sulfonic acid.[4][5] The methodology described herein utilizes a C18 stationary phase with a simple acidic mobile phase to achieve efficient separation and quantification.
Quantitative Data Summary
The following table summarizes the key parameters for the developed HPLC method for the analysis of this compound.
| Parameter | Value |
| Chromatographic Mode | Reverse-Phase HPLC |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
2. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using a 50:50 mixture of water and acetonitrile as the diluent.
-
This stock solution has a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 water/acetonitrile mixture and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
4. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL standard solution six times. The acceptance criteria are:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Principle of reverse-phase chromatography for the analyte.
References
Standard Operating Procedure for the Preparation of Dihydrobiopterin Synthetase (DHBS) Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the preparation of working solutions for the assay of Dihydrobiopterin Synthetase (DHBS), more formally known as 6-pyruvoyl-tetrahydropterin synthase (PTPS). Accurate preparation of these solutions is critical for obtaining reliable and reproducible results in studies related to tetrahydrobiopterin (BH4) metabolism, a key pathway in various physiological and pathological processes.
Principle
The activity of DHBS (PTPS) is typically determined by a coupled enzyme assay. In this assay, the product of the DHBS reaction, 6-pyruvoyl-tetrahydropterin, is converted to BH4 by the action of sepiapterin reductase (SR) in the presence of NADPH. The consumption of NADPH is monitored spectrophotometrically at 340 nm. To ensure the regeneration of BH4, dihydropteridine reductase (DHPR) and NADH are also included in the reaction mixture. This SOP details the preparation of the necessary reactant and enzyme solutions for this assay.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Catalogue No. | Storage |
| Dihydroneopterin triphosphate (DHNTP) | e.g., Sigma-Aldrich | (Example: N/A) | -20°C |
| Tris-HCl | e.g., Sigma-Aldrich | (Example: T5941) | Room Temperature |
| Magnesium Chloride (MgCl₂) | e.g., Sigma-Aldrich | (Example: M8266) | Room Temperature |
| β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) | e.g., Sigma-Aldrich | (Example: N7505) | -20°C |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | e.g., Sigma-Aldrich | (Example: N8129) | -20°C |
| Recombinant Human 6-pyruvoyl-tetrahydropterin synthase (PTPS/DHBS) | e.g., MyBioSource | (Example: MBS144185) | -80°C |
| Recombinant Human Sepiapterin Reductase (SR) | e.g., Abcam | (Example: ab123456) | -80°C |
| Recombinant Human Dihydropteridine Reductase (DHPR) | e.g., R&D Systems | (Example: 1234-DH) | -80°C |
| Bovine Serum Albumin (BSA) | e.g., Sigma-Aldrich | (Example: A7906) | 2-8°C |
| Deionized Water (ddH₂O) | Laboratory Supply | - | Room Temperature |
Preparation of Working Solutions
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals. Refer to the Material Safety Data Sheet (MSDS) for each reagent for specific handling and safety information.
Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
| Component | Stock Concentration | Volume for 100 mL | Final Concentration |
| Tris-HCl | 1 M | 10 mL | 100 mM |
| MgCl₂ | 1 M | 1 mL | 10 mM |
| Deionized Water | - | 89 mL | - |
Protocol:
-
To a 100 mL sterile container, add 89 mL of deionized water.
-
Add 10 mL of 1 M Tris-HCl stock solution.
-
Add 1 mL of 1 M MgCl₂ stock solution.
-
Adjust the pH to 7.4 with 1 M HCl or 1 M NaOH as needed.
-
Store the buffer at 4°C for up to one month.
Substrate Solution (1 mM Dihydroneopterin Triphosphate - DHNTP)
| Component | Molecular Weight | Mass for 1 mL | Final Concentration |
| DHNTP | 495.17 g/mol | 0.495 mg | 1 mM |
| Assay Buffer | - | 1 mL | - |
Protocol:
-
Due to the instability of DHNTP, it is recommended to prepare this solution fresh before each experiment.
-
Weigh out 0.495 mg of DHNTP and dissolve it in 1 mL of Assay Buffer.
-
Vortex gently to dissolve. Keep the solution on ice.
Cofactor Solution (10 mM NADPH and 10 mM NADH)
| Component | Molecular Weight | Mass for 1 mL | Final Concentration |
| NADPH (tetrasodium salt) | 833.35 g/mol | 8.33 mg | 10 mM |
| NADH (disodium salt) | 709.4 g/mol | 7.09 mg | 10 mM |
| Assay Buffer | - | 1 mL each | - |
Protocol:
-
Prepare separate stock solutions for NADPH and NADH.
-
Weigh out 8.33 mg of NADPH and dissolve in 1 mL of Assay Buffer.
-
Weigh out 7.09 mg of NADH and dissolve in 1 mL of Assay Buffer.
-
Prepare fresh daily and keep on ice, protected from light.
Enzyme Working Solutions
The optimal concentration of the enzymes (DHBS/PTPS, SR, DHPR) should be determined empirically for each batch of recombinant protein. The following are suggested starting concentrations. It is recommended to dilute the enzymes in an appropriate enzyme diluent to maintain stability.
Enzyme Diluent (20 mM Tris-HCl, 0.025% BSA, pH 7.5):
| Component | Stock Concentration | Volume for 10 mL | Final Concentration |
| Tris-HCl | 1 M | 0.2 mL | 20 mM |
| BSA | 10% (w/v) | 25 µL | 0.025% |
| Deionized Water | - | 9.775 mL | - |
Protocol for Enzyme Dilutions:
-
Prepare the Enzyme Diluent and keep it on ice.
-
Thaw the stock enzyme solutions on ice.
-
Dilute each enzyme to its final working concentration using the cold Enzyme Diluent immediately before use.
| Enzyme | Suggested Stock Concentration | Suggested Working Concentration |
| DHBS (PTPS) | 1 mg/mL | 1-10 µg/mL |
| Sepiapterin Reductase (SR) | 1 mg/mL | 1-5 µg/mL |
| Dihydropteridine Reductase (DHPR) | 1 mg/mL | 1-5 µg/mL |
Experimental Workflow
The following diagram illustrates the general workflow for preparing the working solutions and setting up the DHBS enzyme assay.
Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathway
DHBS (PTPS) is a key enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) from GTP. The following diagram illustrates this critical metabolic pathway.
Storage and Stability of Working Solutions
| Solution | Storage Temperature | Stability |
| Assay Buffer | 4°C | Up to 1 month |
| DHNTP Solution (1 mM) | On ice | Prepare fresh daily |
| NADPH/NADH Solution (10 mM) | -20°C (aliquots) | Up to 1 month (stock), Prepare fresh daily (working) |
| Enzyme Working Solutions | On ice | Use immediately after dilution |
Note: It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the reagents, particularly the enzymes and cofactors.
Application Notes and Protocols for the Use of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Environmental Water Testing
Introduction
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS), often available as its sodium salt, is a versatile aromatic sulfonic acid.[1] In the field of environmental water analysis, it serves as a highly effective chromogenic reagent.[2] Its primary application is based on the Trinder reaction, where in the presence of a peroxidase and hydrogen peroxide, it couples with 4-aminoantipyrine (4-AAP) to form a stable, colored quinoneimine dye.[1][3] This reaction allows for the sensitive spectrophotometric quantification of either hydrogen peroxide or substances that can be enzymatically oxidized to produce hydrogen peroxide.[4]
Furthermore, this oxidative coupling principle is adapted for the determination of total phenols in water samples. In this application, an oxidizing agent like potassium ferricyanide replaces the peroxidase/H₂O₂ system to react with phenolic compounds and 4-AAP.[5][6] DCHBS can be used in this system as a phenolic coupler, contributing to the formation of a colored product suitable for colorimetric analysis. These methods are applicable to various water matrices, including drinking water, surface water, groundwater, and industrial wastes.[7][8]
Application Note 1: Spectrophotometric Determination of Total Phenolic Compounds in Water
1. Principle
This method is based on the oxidative coupling of phenolic compounds with 4-aminoantipyrine (4-AAP) in an alkaline medium. In the presence of an oxidizing agent, potassium ferricyanide, a red-colored antipyrine dye is formed.[6][8] The intensity of the color, which is proportional to the concentration of phenols, is measured spectrophotometrically at 505-520 nm.[7] Because the reaction's sensitivity varies with the specific type of phenol, the results are typically reported as "total phenols" in phenol (C₆H₅OH) concentration equivalents.[9] For complex matrices, a preliminary distillation step is employed to separate phenols from non-volatile impurities.[6]
2. Experimental Protocol
2.1 Reagents and Materials
-
This compound (DCHBS) solution (if used as the primary phenolic coupler)
-
4-Aminoantipyrine (4-AAP) solution: Dissolve 2.0 g of 4-AAP in deionized water and dilute to 100 mL. Prepare fresh daily.[6]
-
Potassium Ferricyanide solution: Dissolve 8.0 g of K₃[Fe(CN)₆] in deionized water and dilute to 100 mL. Prepare fresh weekly.[6]
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Phosphate Buffer Solution: Prepare as required to maintain sample pH.
-
Phosphoric Acid (H₃PO₄)
-
Copper Sulfate (CuSO₄) solution (100 g/L)
-
Phenol stock solution (1.0 mg/mL)
-
Working phenol standard solutions (prepared by diluting the stock solution)
-
Spectrophotometer with a 1 cm path length cell
-
Distillation apparatus
-
pH meter
2.2 Sample Handling and Preservation
-
Collect water samples in glass bottles.
-
To inhibit biological degradation, acidify the sample to a pH < 4 with phosphoric acid.[8]
-
Add 1 mL of copper sulfate solution per liter of sample.[7]
-
Store samples at 4°C and analyze within 28 days.[8]
-
If the sample contains oxidizing agents like chlorine, add an excess of ferrous ammonium sulfate to remove them immediately after collection.[8]
2.3 Procedure
-
Distillation (for turbid or colored samples):
-
Measure 500 mL of the sample into a distillation flask.
-
Add 5 mL of copper sulfate solution.
-
Adjust the pH to approximately 4.0 with phosphoric acid.
-
Distill 450 mL, stop the distillation, and once boiling ceases, add 50 mL of warm deionized water to the flask.
-
Continue distillation until a total of 500 mL has been collected.
-
-
Color Development:
-
Take 100 mL of the distillate (or the original sample if clear).
-
Adjust the pH to 9.8 - 10.0 using a suitable buffer and ammonium hydroxide.[4]
-
Add 2.0 mL of the 4-aminoantipyrine solution and mix well.[4]
-
Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[4]
-
Allow the color to develop for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 510 nm against a reagent blank prepared with deionized water.
-
Prepare a calibration curve using a series of working phenol standards treated with the same procedure.
-
Determine the concentration of total phenols in the sample from the calibration curve.
-
3. Data Presentation
The following table presents typical performance characteristics for the determination of total phenols.
| Parameter | Value | Reference |
| Analytical Wavelength | 505 - 520 nm | [6][7] |
| Method Detection Limit (MDL) | 2.0 µg/L | [8] |
| Limit of Quantification (LOQ) | ~7 µg/L | N/A |
| Linearity Range | 2 - 500 µg/L | [6][8] |
| Optimal pH | 9.8 - 10.0 | [4] |
| Sample Preservation | Acidify to pH < 4, add CuSO₄, store at 4°C | [7][8] |
4. Visualization
Caption: Experimental workflow for total phenol analysis.
Application Note 2: Spectrophotometric Determination of Hydrogen Peroxide in Water
1. Principle
This method quantifies hydrogen peroxide (H₂O₂) based on the Trinder reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidatively couples DCHBS and 4-aminoantipyrine (4-AAP) to form a red/purple quinoneimine dye.[3] The absorbance of the resulting colored solution is directly proportional to the initial H₂O₂ concentration and is measured spectrophotometrically around 550-570 nm.[10][11] The method is highly sensitive and can be adapted for various aqueous samples.
2. Experimental Protocol
2.1 Reagents and Materials
-
This compound (DCHBS), 10 mM solution
-
4-Aminoantipyrine (4-AAP), 10 mM solution
-
Horseradish Peroxidase (HRP), Type II (approx. 200 units/mg), 1 mg/mL solution in buffer
-
Phosphate Buffer (50 mM, pH 7.0)
-
Hydrogen Peroxide (H₂O₂) stock solution (e.g., 30% w/v), concentration to be verified by UV absorbance at 240 nm.
-
Working H₂O₂ standard solutions (prepared by serially diluting the stock solution in buffer)
-
Spectrophotometer or microplate reader
2.2 Sample Handling
-
Samples should be analyzed as quickly as possible after collection.
-
Store samples in the dark at 4°C to minimize H₂O₂ degradation.
-
Avoid using sample containers or labware that may have residual oxidizing or reducing agents.
2.3 Procedure
-
Reagent Preparation: Prepare a "Color Reagent" by mixing equal volumes of the DCHBS solution, 4-AAP solution, and HRP solution in the phosphate buffer. This reagent should be prepared fresh and protected from light. A typical formulation might involve combining the components to achieve final assay concentrations of ~1 mM DCHBS, ~0.5 mM 4-AAP, and ~5 units/mL HRP.
-
Standard Curve Preparation:
-
Prepare a series of H₂O₂ standards in phosphate buffer, ranging from approximately 0.1 µM to 50 µM.
-
Include a "zero standard" containing only the phosphate buffer.
-
-
Assay (Microplate format):
-
Pipette 50 µL of each standard and water sample into separate wells of a 96-well microplate.
-
Add 100 µL of the freshly prepared Color Reagent to each well.[11]
-
Mix gently by tapping the plate.
-
Incubate the plate for 15-30 minutes at room temperature, protected from direct light.
-
Measure the absorbance of each well at 570 nm.[10]
-
-
Calculation:
-
Subtract the absorbance of the zero standard from all other readings.
-
Plot the corrected absorbance values for the standards against their concentrations to generate a calibration curve.
-
Determine the H₂O₂ concentration in the samples using the linear regression equation from the calibration curve.
-
3. Data Presentation
The following table presents illustrative performance data for the H₂O₂ assay.
| Parameter | Value | Reference |
| Analytical Wavelength | ~570 nm | [10] |
| Detection Limit (Absorbance) | 0.25 µg/mL (7.4 µM) | [10] |
| Linearity Range (Absorbance) | 0.034 - 0.68 µg/mL (1 to 20 µM) | [10] |
| Incubation Time | 15 - 30 minutes | [11] |
| Assay pH | 7.0 | N/A |
| Key Reagents | DCHBS, 4-AAP, Horseradish Peroxidase | [3] |
4. Visualization
Caption: Trinder reaction for H₂O₂ detection.
References
- 1. CN111808921A - Trinder reaction-based detection kit and application thereof - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. epa.gov [epa.gov]
- 7. edfhelpdesk.com [edfhelpdesk.com]
- 8. Analytical Method [keikaventures.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. scribd.com [scribd.com]
Spectrophotometric Determination of Cholesterol Using 3,5-Dichloro-2-hydroxybenzenesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative determination of total cholesterol in serum and other biological samples using a spectrophotometric method based on the Trinder reaction. This enzymatic colorimetric assay employs 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and 4-aminoantipyrine (4-AAP) as chromogenic agents. The method offers high sensitivity and specificity for cholesterol measurement and is suitable for high-throughput screening applications in research and drug development.
Introduction
Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. However, elevated levels of cholesterol in the blood are a major risk factor for cardiovascular diseases. Accurate and reliable quantification of cholesterol is therefore crucial in both clinical diagnostics and biomedical research.
Enzymatic methods are widely used for cholesterol determination due to their high specificity compared to traditional chemical methods. The principle of this assay is based on a series of coupled enzymatic reactions. Cholesterol esters are first hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). In the final step, the hydrogen peroxide reacts with this compound and 4-aminoantipyrine in the presence of peroxidase to form a stable red quinoneimine dye. The intensity of the color produced is directly proportional to the total cholesterol concentration in the sample and is measured spectrophotometrically.
Principle of the Method
The enzymatic determination of cholesterol involves a three-step reaction:
-
Hydrolysis of Cholesterol Esters: Cholesterol esters present in the sample are hydrolyzed to free cholesterol and fatty acids by the enzyme cholesterol esterase (CE). Cholesterol Ester + H₂O --(Cholesterol Esterase)--> Cholesterol + Fatty Acid
-
Oxidation of Free Cholesterol: The total free cholesterol (pre-existing and from hydrolysis) is oxidized by cholesterol oxidase (CO) to produce cholest-4-en-3-one and hydrogen peroxide. Cholesterol + O₂ --(Cholesterol Oxidase)--> Cholest-4-en-3-one + H₂O₂
-
Colorimetric Reaction: The hydrogen peroxide produced reacts with this compound (DCHBS) and 4-aminoantipyrine (4-AAP) in a reaction catalyzed by horseradish peroxidase (POD) to form a red quinoneimine dye. 2H₂O₂ + 4-Aminoantipyrine + this compound --(Peroxidase)--> Red Quinoneimine Dye + 4H₂O
The absorbance of the red dye is then measured at its maximum absorption wavelength (λmax), which is approximately 520 nm.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the spectrophotometric cholesterol assay using a DCHBS/4-AAP chromogenic system, based on data from similar enzymatic cholesterol assays.
| Parameter | Value | Reference |
| Wavelength of Max. Absorption (λmax) | 520 nm (Range: 500-550 nm) | [1] |
| Optimal pH | 6.8 - 7.0 | [1][2] |
| Incubation Time | 5 - 10 minutes | [3] |
| Incubation Temperature | 37°C | [1] |
| Linearity Range | Up to 600 mg/dL | [3] |
| Detection Limit | Approximately 1.20 mg/dL | [3] |
Experimental Protocols
Reagent Preparation
Working Reagent (prepare fresh daily and protect from light):
-
Phosphate Buffer: 100 mM, pH 7.0
-
This compound (DCHBS): Concentration to be optimized, a starting point of 20 mM can be considered based on similar phenolic compounds.[1]
-
4-Aminoantipyrine (4-AAP): 0.5 mM[2]
-
Cholesterol Esterase (CE): > 200 U/L[2]
-
Cholesterol Oxidase (CO): > 250 U/L[2]
-
Horseradish Peroxidase (POD): > 1500 U/L[1]
-
Surfactant (e.g., Triton X-100): 0.1% (v/v) to ensure solubility of cholesterol.
Cholesterol Standard Stock Solution (e.g., 200 mg/dL):
-
Dissolve a known amount of high-purity cholesterol in a suitable organic solvent (e.g., isopropanol) to prepare a stock solution. Further dilutions should be made in the assay buffer.
Assay Procedure
-
Prepare Standard Curve:
-
Prepare a series of cholesterol standards by diluting the stock solution with the assay buffer to achieve concentrations ranging from the detection limit to the upper limit of the linear range (e.g., 0, 50, 100, 200, 400, 600 mg/dL).
-
-
Sample Preparation:
-
Serum or plasma samples should be brought to room temperature before use.
-
If high cholesterol levels are expected, dilute the samples with saline (0.9% NaCl).
-
-
Assay Protocol:
-
Pipette 1.0 mL of the Working Reagent into appropriately labeled test tubes for the blank, standards, and samples.
-
Pre-warm the tubes at 37°C for 5 minutes.
-
Add 10 µL of the corresponding standard or sample to each tube.
-
Mix well and incubate at 37°C for 10 minutes.[1]
-
After incubation, cool the tubes to room temperature.
-
Set the spectrophotometer to zero absorbance at 520 nm using the reagent blank.
-
Measure the absorbance of each standard and sample.
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the cholesterol concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Remember to multiply the result by the dilution factor if the samples were diluted.
-
Visualizations
Signaling Pathway
Caption: Enzymatic reaction pathway for cholesterol determination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Reagent Blank Absorbance | Reagent contamination | Prepare fresh working reagent. Ensure glassware is clean. |
| Reagent deterioration | Store reagents as recommended and check expiration dates. | |
| Low Sensitivity | Incorrect wavelength | Verify spectrophotometer is set to the correct wavelength (520 nm). |
| Inactive enzymes | Use fresh enzyme preparations and store them properly. | |
| Incorrect pH of buffer | Prepare buffer with the correct pH and verify with a pH meter. | |
| Non-linear Standard Curve | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |
| Substrate exhaustion | Ensure cholesterol concentrations are within the linear range. | |
| Sample Interference | Hemolysis or lipemia | Use non-hemolyzed serum. For lipemic samples, a sample blank may be necessary. |
| Presence of reducing agents | Some drugs or endogenous substances can interfere. Sample pretreatment may be required. |
References
Application Notes and Protocols for DHBS in Diagnostic Kit Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydroxybenzenesulfonate (DHBS) is a highly sensitive chromogenic substrate widely employed in the manufacturing of diagnostic kits. It is a key component of the Trinder reaction, a common enzymatic method for the quantitative determination of various analytes in biological samples. This document provides detailed application notes and protocols for the use of DHBS in diagnostic assays.
The Trinder reaction is based on the enzymatic oxidation of a specific substrate by an oxidase, which produces hydrogen peroxide (H₂O₂). In a coupled reaction, peroxidase catalyzes the oxidative coupling of DHBS with a coupler, typically 4-aminoantipyrine (4-AAP), in the presence of H₂O₂. This reaction forms a stable, colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of the analyte in the sample. This principle is utilized in the determination of a wide range of analytes, including glucose, uric acid, cholesterol, and triglycerides.
Principle of the Trinder Reaction with DHBS
The general workflow of a DHBS-based diagnostic assay involves a two-step enzymatic reaction. First, the target analyte is acted upon by a specific oxidase to produce hydrogen peroxide. Subsequently, the hydrogen peroxide reacts with DHBS and 4-AAP in the presence of peroxidase to generate a colored product, which is then quantified spectrophotometrically.
Experimental Workflow
Caption: General workflow of a DHBS-based diagnostic assay.
Chemical Reaction Pathway
The core of the diagnostic assay is the peroxidase-mediated oxidative coupling of DHBS and 4-AAP. The hydrogen peroxide produced in the initial enzymatic reaction oxidizes the peroxidase. The oxidized peroxidase then facilitates the coupling of DHBS and 4-AAP to form a red/purple quinoneimine dye.
Caption: The Trinder reaction with DHBS and 4-AAP.
Quantitative Performance Data
The performance of DHBS-based assays is characterized by several key parameters, including linearity, sensitivity, precision, and specificity. The following table summarizes representative performance data for assays of common clinical analytes. Note: This data is compiled from various sources and should be considered representative. Actual performance may vary depending on the specific assay conditions and instrumentation.
| Analyte | Linearity Range | Limit of Detection (LOD) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Uric Acid | Up to 1500 µmol/L[1] | 0.5 µM | ≤ 1.2%[1] | ≤ 2.2%[1] |
| Glucose | Up to 1000 mg/dL | Data Not Available | < 2% | < 3% |
| Triglycerides | Up to 1000 mg/dL[2] | Data Not Available | 1.6 - 3.2% | Data Not Available |
| Total Cholesterol | Up to 8.0 g/L[3] | Data Not Available | 1.5 - 3.0%[3] | 8.1 - 12.5%[3] |
Reagent Stability
The stability of DHBS and the working reagents is crucial for the accuracy and reliability of the diagnostic assay.
-
DHBS Powder: The solid form of DHBS sodium salt is stable when stored desiccated at room temperature.[4]
-
Working Reagent: The reconstituted working reagent containing DHBS, 4-AAP, and peroxidase should ideally be prepared fresh daily and protected from light to ensure optimal performance. Some commercial kit reagents may have documented stability for longer periods when stored at 2-8°C.
Experimental Protocols
The following are generalized protocols for the determination of common analytes using DHBS-based colorimetric assays. These should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Uric Acid Determination
1. Principle Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with DHBS and 4-AAP in the presence of peroxidase to form a colored product.
2. Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.8): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions.
-
Uric Acid Standard Stock Solution (1 mg/mL): Dissolve 10 mg of uric acid in 10 mL of 0.1 M NaOH.
-
Working Uric Acid Standards: Prepare a series of standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 10 mg/dL.
-
Working Reagent: Prepare a solution in phosphate buffer containing:
-
4-Aminoantipyrine (4-AAP): ~0.5 - 1.0 g/L
-
DHBS: ~1.0 g/L
-
Peroxidase: ~25 - 30 KU/L
-
Uricase: Sufficient activity to convert uric acid within the desired assay time.
-
3. Assay Procedure
-
Pipette 20 µL of each standard, sample (serum, plasma, or diluted urine), and a blank (deionized water or buffer) into separate wells of a 96-well microplate.
-
Add 200 µL of the freshly prepared Working Reagent to each well.
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 10-15 minutes or at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance of each well at approximately 520 nm using a microplate reader.
-
Calculate the uric acid concentration of the samples by comparing their absorbance to the standard curve.
Protocol 2: Glucose Determination
1. Principle Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The subsequent reaction is identical to the uric acid assay.
2. Reagent Preparation
-
Buffer (e.g., Phosphate Buffer, pH 7.0): Prepare an appropriate buffer.
-
Glucose Standard Stock Solution (e.g., 1000 mg/dL): Dissolve a known amount of glucose in deionized water.
-
Working Glucose Standards: Prepare a series of standards by diluting the stock solution.
-
Working Reagent: Prepare a solution in the buffer containing:
-
4-Aminoantipyrine (4-AAP): Concentration to be optimized.
-
DHBS: Concentration to be optimized.
-
Peroxidase: Sufficient activity.
-
Glucose Oxidase: Sufficient activity.
-
3. Assay Procedure
-
Pipette a small volume (e.g., 10 µL) of each standard, sample (serum or plasma), and a blank into separate tubes or wells.
-
Add a larger volume (e.g., 1-2 mL) of the Working Reagent to each.
-
Mix and incubate at 37°C for a specified time (e.g., 15-20 minutes).[5]
-
Measure the absorbance at approximately 525 nm.[5]
-
Calculate the glucose concentration from the standard curve.
Protocol 3: Total Cholesterol Determination
1. Principle Cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol. Cholesterol oxidase then oxidizes the total cholesterol, producing hydrogen peroxide for the Trinder reaction.
2. Reagent Preparation
-
Buffer (e.g., Tris Buffer, pH 7.5): Prepare an appropriate buffer.
-
Cholesterol Standard Stock Solution: Use a commercially available standard.
-
Working Cholesterol Standards: Prepare a series of standards by diluting the stock solution.
-
Working Reagent: Prepare a solution in the buffer containing:
-
4-Aminoantipyrine (4-AAP)
-
DHBS
-
Peroxidase
-
Cholesterol Oxidase
-
Cholesterol Esterase
-
3. Assay Procedure
-
Pipette a small volume of standards and samples into separate wells.
-
Add the Working Reagent to all wells.
-
Mix and incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance at approximately 500 nm.
-
Calculate the cholesterol concentration from the standard curve.
Protocol 4: Triglycerides Determination
1. Principle Lipase hydrolyzes triglycerides to glycerol and free fatty acids. Glycerol kinase phosphorylates glycerol, and glycerol-3-phosphate oxidase oxidizes it to produce hydrogen peroxide.
2. Reagent Preparation
-
Buffer: Prepare an appropriate buffer.
-
Triglyceride Standard Stock Solution: Use a commercially available standard.
-
Working Triglyceride Standards: Prepare a series of standards.
-
Working Reagent: This is often a two-reagent system.
-
Reagent 1: Contains buffer, lipase, glycerol kinase, and ATP.
-
Reagent 2: Contains buffer, glycerol-3-phosphate oxidase, peroxidase, 4-AAP, and DHBS.
-
3. Assay Procedure
-
Pipette standards and samples into separate wells.
-
Add Reagent 1 and incubate to allow for the initial enzymatic reactions.
-
Add Reagent 2 to initiate the chromogenic reaction.
-
Incubate at 37°C for a specified time (e.g., 5 minutes).[6]
-
Measure the absorbance at approximately 500 nm.[6]
-
Calculate the triglyceride concentration from the standard curve.
Conclusion
DHBS is a versatile and reliable chromogenic reagent for the development of a wide range of diagnostic kits. Its application in the Trinder reaction allows for the sensitive and specific quantification of numerous clinically relevant analytes. The provided protocols offer a foundation for the development and implementation of DHBS-based assays. It is essential to optimize and validate these protocols for specific applications and laboratory settings to ensure accurate and reproducible results.
References
- 1. [PDF] Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. Single-cuvet sequential determination of triglyceride and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. med.libretexts.org [med.libretexts.org]
- 6. biolabo.fr [biolabo.fr]
Application Notes & Protocols: Flow Injection Analysis Method Using 3,5-Dichloro-2-hydroxybenzenesulfonic Acid for the Determination of Hydrogen Peroxide and Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated technique for chemical analysis.[1][2][3] This application note describes a sensitive and rapid FIA method for the determination of hydrogen peroxide (H₂O₂) and glucose. The method utilizes a chromogenic reaction involving 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS), 4-aminoantipyrine (4-AAP), and horseradish peroxidase (HRP). In the presence of HRP, H₂O₂ oxidatively couples with DCHBS and 4-AAP to form a colored product, which is measured spectrophotometrically.[4][5]
For glucose determination, the system incorporates an immobilized glucose oxidase (GOD) enzyme reactor. GOD catalyzes the oxidation of glucose, producing H₂O₂ in stoichiometric amounts. The generated H₂O₂ is then quantified using the aforementioned chromogenic reaction. This method is applicable for the quantitative analysis of these analytes in various matrices, including pharmaceutical formulations and biological samples.
Principle of the Method
The analytical method is based on the following reactions:
For Hydrogen Peroxide Determination: The core reaction is the HRP-catalyzed oxidative coupling of 4-AAP and DCHBS by hydrogen peroxide, which forms a quinoneimine dye. The intensity of the color produced is directly proportional to the H₂O₂ concentration.
For Glucose Determination: A preliminary enzymatic reaction is required to generate H₂O₂ from glucose.
-
Glucose Oxidation: β-D-Glucose + O₂ + H₂O --(GOD)--> D-Gluconic acid + H₂O₂
-
Chromogenic Reaction: The H₂O₂ produced in the first step then reacts as described above to form the colored product.
Experimental Protocols
Reagent and Solution Preparation
-
Carrier Solution (Phosphate Buffer, pH 7.0, 0.1 M): Dissolve 13.6 g of potassium dihydrogen phosphate (KH₂PO₄) in 900 mL of deionized water. Adjust the pH to 7.0 with a 1 M sodium hydroxide (NaOH) solution and dilute to a final volume of 1 L with deionized water.
-
Chromogenic Reagent (in Phosphate Buffer, pH 7.0):
-
4-aminoantipyrine (4-AAP): 2.0 mM
-
This compound sodium salt (DCHBS): 5.0 mM
-
Horseradish Peroxidase (HRP): 500 U/L
-
Prepare fresh daily and store in a dark bottle at 4°C.
-
-
Standard Solutions:
-
Hydrogen Peroxide Stock Solution (10 mM): Prepare by appropriate dilution of a 30% (w/v) H₂O₂ solution. Standardize the stock solution by titration with potassium permanganate.
-
Glucose Stock Solution (10 mM): Dissolve 180.16 mg of anhydrous D-glucose in 100 mL of the phosphate buffer.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with the phosphate buffer to the desired concentrations.
-
Instrumentation and FIA Manifold
-
FIA System Components:
-
FIA Manifold Setup: The manifold is configured as shown in the workflow diagram below. The carrier stream (phosphate buffer) and the chromogenic reagent stream are propelled by the peristaltic pump. The sample is injected into the carrier stream, merges with the chromogenic reagent, and passes through the reaction coil before reaching the detector. For glucose analysis, the sample passes through the GOD reactor before merging with the reagent stream.
Analytical Procedure
-
Set up the FIA system as per the manifold diagram.
-
Equilibrate the system by pumping the carrier and reagent solutions until a stable baseline is obtained.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the quinoneimine dye (typically around 510-520 nm).
-
Inject a series of standard solutions of either H₂O₂ or glucose in ascending order of concentration to construct a calibration curve.
-
Inject the sample solutions (appropriately diluted if necessary).
-
Record the peak height or peak area for each injection.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Data Presentation
Table 1: FIA System Operating Parameters
| Parameter | Value |
| Flow Rate (Carrier) | 1.0 mL/min |
| Flow Rate (Reagent) | 1.0 mL/min |
| Sample Injection Volume | 100 µL |
| Reaction Coil Length | 100 cm |
| Wavelength (λmax) | 515 nm |
| Temperature | Ambient |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Hydrogen Peroxide | Glucose |
| Linear Range | 1 - 100 µM | 5 - 200 µM |
| Limit of Detection (LOD) | 0.3 µM | 1.5 µM |
| Limit of Quantification (LOQ) | 1.0 µM | 5.0 µM |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Precision (RSD, n=10) | < 2.0% | < 2.5% |
| Sample Throughput | 90 samples/hour | 75 samples/hour |
Visualizations
Caption: Flow Injection Analysis workflow for analyte determination.
Caption: Signaling pathway for the enzymatic and chromogenic reactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) Concentration in Peroxidase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) in peroxidase assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DCHBS) in a peroxidase assay?
A1: this compound (DCHBS) is a chromogenic substrate used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H₂O₂) to quantify peroxidase activity.[1][2] In the presence of peroxidase, DCHBS and 4-AAP are oxidized by hydrogen peroxide to form a colored product.[2] The intensity of the color, which can be measured spectrophotometrically, is proportional to the peroxidase activity in the sample. This assay is a variation of the Trinder reaction, and DCHBS is often referred to as a Trinder reagent.[1]
Q2: What is the principle of the peroxidase assay using DCHBS and 4-AAP?
A2: The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidative coupling of DCHBS and 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide (H₂O₂). Peroxidase catalyzes the transfer of electrons from the phenolic compound (DCHBS) and 4-AAP to H₂O₂, which is reduced to water. This results in the formation of a quinone-imine dye, a colored product that can be quantified by measuring its absorbance at a specific wavelength, typically around 510-520 nm.[3] The rate of color formation is directly proportional to the peroxidase activity.
Q3: What are the advantages of using DCHBS in peroxidase assays?
A3: DCHBS offers several advantages, including high sensitivity, good water solubility, and the formation of a stable colored product.[4] It is considered a safer alternative to other phenolic compounds like phenol, which is toxic.[4]
Q4: What are the typical concentrations for the reagents in a DCHBS peroxidase assay?
A4: The optimal concentrations of DCHBS, 4-AAP, and H₂O₂ can vary depending on the specific experimental conditions, such as the enzyme concentration, sample matrix, and desired sensitivity. It is always recommended to optimize these concentrations for your specific assay. However, some reported concentrations can be used as a starting point.
Data Presentation
Table 1: Recommended Starting Concentrations for Peroxidase Assay Reagents
| Reagent | Concentration Range | Notes |
| This compound (DCHBS) | 0.5 - 5 mM | Higher concentrations may lead to increased background. |
| 4-Aminoantipyrine (4-AAP) | 0.1 - 1 mM | Should be in excess relative to the H₂O₂ produced. |
| Hydrogen Peroxide (H₂O₂) | 0.1 - 1 mM | High concentrations can lead to substrate inhibition or enzyme inactivation.[5] |
| Horseradish Peroxidase (HRP) | Varies | Should be optimized to achieve a linear reaction rate within the desired assay time. |
| Buffer (e.g., Phosphate Buffer) | 50 - 100 mM | Optimal pH is typically between 6.0 and 7.5.[4] |
Troubleshooting Guides
Issue 1: High Background Absorbance
Q: My blank and sample wells show high absorbance even before the reaction starts. What could be the cause?
A: High background absorbance can be a significant issue, leading to inaccurate results. Here are the common causes and troubleshooting steps:
-
Contaminated Reagents: Reagents, especially the DCHBS solution, can auto-oxidize over time, leading to color formation.
-
Solution: Prepare fresh reagent solutions for each experiment. Store stock solutions protected from light and at the recommended temperature.
-
-
Endogenous Peroxidase Activity: Some biological samples may contain endogenous peroxidases that react with the substrates, causing a high background signal.
-
Non-enzymatic Color Formation: High concentrations of DCHBS or 4-AAP, or the presence of certain metal ions, can lead to non-enzymatic color formation.
-
Solution: Optimize the concentrations of DCHBS and 4-AAP. Include a reagent blank (all reagents except the enzyme) to check for non-enzymatic reactions.
-
Issue 2: Low or No Signal
Q: I am not observing any significant increase in absorbance after adding my sample. What should I do?
A: A low or absent signal can be due to several factors related to the enzyme, substrates, or assay conditions:
-
Inactive Enzyme: The peroxidase may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Use a positive control with a known active peroxidase to verify the assay setup.
-
-
Substrate Degradation: Hydrogen peroxide is unstable and can decompose over time.
-
Solution: Prepare fresh H₂O₂ solutions daily.
-
-
Incorrect pH: Peroxidase activity is pH-dependent, with an optimal range typically between 6.0 and 7.5.[4]
-
Solution: Check and adjust the pH of your buffer.
-
-
Presence of Inhibitors: Your sample may contain inhibitors of peroxidase activity. Common inhibitors include sodium azide, cyanide, and high concentrations of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
-
Solution: If you suspect an inhibitor, you can perform a spike-and-recovery experiment by adding a known amount of active peroxidase to your sample and a control buffer. If the activity in the sample is lower, an inhibitor is likely present. Sample dilution may help to reduce the inhibitor concentration.
-
Issue 3: Non-linear or Rapidly Plateauing Reaction Rate
Q: The reaction starts quickly but then slows down and plateaus much earlier than expected. Why is this happening?
A: This can be due to substrate depletion or enzyme inactivation:
-
Substrate Depletion: If the enzyme concentration is too high or the substrate (H₂O₂) concentration is too low, the substrate will be consumed quickly, leading to a plateau.
-
Solution: Decrease the enzyme concentration or increase the initial H₂O₂ concentration. Ensure that you are measuring the initial reaction velocity.
-
-
Enzyme Inactivation: High concentrations of H₂O₂ can cause inactivation of the peroxidase enzyme over time.[5]
-
Solution: Optimize the H₂O₂ concentration to a level that is saturating but not inhibitory.
-
Experimental Protocols
Key Experiment: Determination of Peroxidase Activity using DCHBS and 4-AAP
This protocol provides a general guideline. Optimal conditions may vary and should be determined experimentally.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.0): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions and adjust the pH.
-
DCHBS Solution (10 mM): Dissolve the appropriate amount of this compound in the phosphate buffer.
-
4-AAP Solution (2 mM): Dissolve the appropriate amount of 4-aminoantipyrine in the phosphate buffer.
-
Hydrogen Peroxide Solution (2 mM): Prepare fresh by diluting a 30% stock solution of H₂O₂ in the phosphate buffer.
-
Peroxidase Standard Solution: Prepare a stock solution of horseradish peroxidase (HRP) of known concentration in phosphate buffer. Create a dilution series to generate a standard curve.
-
Sample Preparation: Prepare your sample in the phosphate buffer. The dilution factor will depend on the expected peroxidase activity.
2. Assay Procedure:
-
Set up a 96-well microplate.
-
Add the following reagents to each well in the indicated order:
-
50 µL of Phosphate Buffer
-
25 µL of DCHBS Solution
-
25 µL of 4-AAP Solution
-
25 µL of Sample or Peroxidase Standard
-
-
Include the following controls:
-
Blank: All reagents except the sample/standard (add buffer instead).
-
Sample Blank: All reagents and the sample, but no H₂O₂ (add buffer instead).
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 25 µL of the H₂O₂ solution to all wells.
-
Immediately start measuring the absorbance at 510 nm using a microplate reader in kinetic mode. Take readings every 30-60 seconds for 5-10 minutes.
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
For each sample and standard, determine the rate of reaction (change in absorbance per minute, ΔA/min) from the linear portion of the kinetic curve.
-
Create a standard curve by plotting the ΔA/min of the peroxidase standards against their known concentrations.
-
Determine the peroxidase activity in your samples by interpolating their ΔA/min values on the standard curve.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 4. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of membrane-bound peroxidase from date palm leaves (Phoenix dactylifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Stability of 3,5-Dichloro-2-hydroxybenzenesulfonic acid working solutions over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the solid form of this compound sodium salt?
A1: The solid form, typically a white to off-white crystalline powder, should be stored in a dry, cool, and well-ventilated place.[1] Manufacturer recommendations suggest storing the desiccated solid at room temperature (2-30°C).[2][3]
Q2: How should I prepare a working solution of this compound?
A2: To prepare a working solution, dissolve the sodium salt of this compound in the appropriate buffer for your assay. For example, a uric acid assay reagent uses a phosphate buffer (pH 7.0) with a DCHBS concentration of 4 mmol/L.[3] The sodium salt has good water solubility.[4]
Q3: What are the recommended storage conditions and stability for a prepared DCHBS working solution?
A3: For specific assay reagents containing DCHBS, it is crucial to follow the manufacturer's instructions. For instance, a uric acid liquid reagent containing DCHBS is stable until the expiration date on the label when stored at 2-8°C.[3] Once opened, contamination of the solution should be avoided.[3] For general use, it is recommended to store aqueous solutions of DCHBS at 2-8°C and protect them from light to minimize degradation.
Q4: Can I use a DCHBS solution that has changed color?
A4: A change in the color of the DCHBS working solution may indicate degradation or contamination. It is recommended to prepare a fresh solution if any discoloration is observed to ensure the reliability of your experimental results. Spontaneous aspecific coloration can be an issue in Trinder-type reagents over time, which can be accelerated by storage at temperatures above refrigeration or exposure to light.
Q5: What are common substances that can interfere with assays using this compound?
A5: Assays using DCHBS, particularly those based on the Trinder reaction, are susceptible to interference from various substances. These can compete in the reaction, leading to inaccurate results. Known interfering substances include ascorbic acid, bilirubin, N-acetylcysteine (NAC), and certain medications like calcium dobesilate and etamsylate.[1][2][5][6][7] Grossly lipemic samples may also cause falsely elevated results in some assays.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background or spontaneous color development in the reagent blank | 1. Degradation of the DCHBS working solution due to improper storage (e.g., exposure to light, elevated temperature). 2. Contamination of the working solution. | 1. Prepare a fresh working solution of DCHBS. 2. Ensure the solution is stored at 2-8°C and protected from light. 3. Use high-purity water and clean labware for solution preparation. |
| Lower than expected signal or falsely low results | 1. Presence of interfering substances in the sample (e.g., ascorbic acid, N-acetylcysteine, calcium dobesilate).[2][6][7] 2. Degradation of the DCHBS working solution leading to reduced reactivity. | 1. Review sample composition for known interfering substances. Consider sample preparation steps to remove them if possible. 2. Prepare a fresh DCHBS working solution. 3. Run appropriate controls to test for interference. |
| Inconsistent or non-reproducible results | 1. Instability of the DCHBS working solution over the course of the experiment. 2. Inconsistent pipetting or sample handling. | 1. Prepare fresh working solutions daily or as needed. 2. Ensure all components are completely thawed and mixed gently before use. 3. Follow a standardized experimental protocol. |
| Precipitation in the DCHBS working solution | 1. Poor solubility in the chosen buffer. 2. Contamination. | 1. Ensure the DCHBS sodium salt is fully dissolved in the buffer. 2. Prepare a fresh solution using sterile, filtered buffer. |
Data on Stability of this compound Solutions
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound working solutions under various conditions. The stability is highly dependent on the formulation of the specific reagent. However, based on manufacturer information for a specific application, the following recommendations can be made:
| Formulation | Storage Temperature | Known Stability | Reference |
| Solid Sodium Salt | Room Temperature (2-30°C) | Stable when stored desiccated. | [2][3] |
| Uric Acid LiquiColor® Reagent (contains 4 mmol/L DCHBS) | 2-8°C | Stable until the expiration date on the label. | [3] |
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound (100 mM)
-
Materials:
-
This compound sodium salt
-
High-purity, deionized water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of this compound sodium salt for the desired volume of 100 mM stock solution (Molecular Weight: 265.05 g/mol ).
-
Accurately weigh the calculated amount of the solid.
-
Transfer the solid to the volumetric flask.
-
Add a portion of the deionized water to the flask and dissolve the solid completely using a magnetic stirrer.
-
Once dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly.
-
Store the stock solution in a well-sealed, light-protected container at 2-8°C.
-
General Protocol for Stability Testing of a DCHBS Working Solution
This protocol provides a framework for assessing the stability of a prepared DCHBS working solution under specific storage conditions.
-
Objective: To determine the stability of a DCHBS working solution over a defined period at a specific temperature and light condition.
-
Materials:
-
Freshly prepared DCHBS working solution in the desired buffer.
-
Control samples for the intended assay.
-
Instrumentation for the intended assay (e.g., spectrophotometer).
-
Storage containers (e.g., amber vials).
-
-
Procedure:
-
Prepare a fresh batch of the DCHBS working solution.
-
Perform an initial analysis (Time 0) of the intended assay using the fresh solution to establish a baseline performance.
-
Aliquot the remaining working solution into multiple storage containers to avoid repeated freeze-thaw cycles or contamination.
-
Store the aliquots under the desired conditions (e.g., 2-8°C, protected from light; room temperature, exposed to light).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot of the stored solution.
-
Allow the solution to equilibrate to the experimental temperature.
-
Perform the assay using the stored solution and compare the results (e.g., signal intensity, background, and control sample measurements) to the Time 0 baseline data.
-
Define an acceptable performance criterion (e.g., results within ±10% of the baseline). The stability is considered compromised when the results fall outside this range.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a DCHBS working solution.
Caption: Generalized signaling pathway for the Trinder reaction using DCHBS.
References
- 1. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
- 2. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. iatdmct2017.jp [iatdmct2017.jp]
- 7. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interferences in DHBS Colorimetric Assays
Welcome to the technical support center for DHBS (3,5-dichloro-2-hydroxybenzenesulfonic acid) colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common interferences originating from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is colorimetric interference and what are its common causes in biological samples?
A: Colorimetric interference is a phenomenon where components within a biological sample alter the accuracy of a colorimetric assay's readout, leading to incorrect results.[1] This can manifest as either an increase or decrease in the measured absorbance that is not attributable to the analyte of interest.[1] Common causes of interference in biological samples include:
-
Endogenous Pigments: Hemoglobin from hemolysis (the breakdown of red blood cells) and bilirubin from icteric (jaundiced) samples can absorb light at wavelengths used in many assays.[1]
-
Turbidity: The presence of lipids (lipemia), proteins, and cellular debris can cause the sample to be cloudy or turbid. This turbidity scatters light, which can lead to artificially high absorbance readings.[1][2]
-
Reducing Substances: Compounds like ascorbic acid (Vitamin C) can interfere with the enzymatic reactions central to many colorimetric assays, often leading to falsely low results.[3][4][5][6]
-
Proteins: High concentrations of proteins, such as albumin and paraproteins, can interfere by binding to assay reagents or through volume displacement effects.[1][7]
-
Drugs and their Metabolites: Certain medications, such as calcium dobesilate and N-acetylcysteine, can interfere with Trinder-based reactions, which are similar to DHBS assays.[8][9]
Q2: My DHBS assay is showing lower than expected results. What could be the cause?
A: Falsely low results in DHBS and other peroxidase-based colorimetric assays are frequently caused by the presence of reducing substances in the biological sample. The most common culprit is ascorbic acid (Vitamin C) .[3][4][5][10]
Mechanism of Ascorbic Acid Interference:
Ascorbic acid can interfere in two primary ways:
-
Reduction of the Oxidized Chromophore: In the DHBS assay, the final colored product is an oxidized chromophore. Ascorbic acid is a potent reducing agent and can convert the colored product back to its colorless form, leading to a decreased absorbance reading.[3]
-
Consumption of Hydrogen Peroxide: The enzymatic reaction in a DHBS assay relies on hydrogen peroxide. Ascorbic acid can directly react with and deplete the hydrogen peroxide, making it unavailable for the peroxidase enzyme and thus inhibiting the color-forming reaction.[4] This can manifest as a "lag phase" in color development, where the reaction does not proceed until all the ascorbic acid is consumed.[3][4]
Other reducing substances, such as certain drugs and their metabolites (e.g., calcium dobesilate, N-acetylcysteine), can also cause similar negative interference.[8][9]
Q3: My sample is hemolyzed. How will this affect my DHBS colorimetric assay and what can I do?
A: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the serum or plasma.[11][12] This can significantly interfere with DHBS and other colorimetric assays through several mechanisms:
-
Spectral Interference: Hemoglobin has a strong absorbance peak around 415 nm and also absorbs light in the range of 540-580 nm, which can overlap with the absorbance spectrum of the colored product in many colorimetric assays, leading to falsely elevated results.[12][13]
-
Chemical Interference: Hemoglobin has pseudoperoxidase activity, which can directly participate in the reaction and lead to inaccurate results.[12]
-
Release of Intracellular Components: Red blood cells contain high concentrations of various substances. Their release can alter the composition of the sample and interfere with the assay chemistry.[12][13]
Troubleshooting Steps for Hemolysis:
-
Visual Inspection: After centrifugation, visually inspect the supernatant for a pink or red color, which is indicative of hemolysis.[1] A noticeable red color can appear when the hemoglobin concentration exceeds 20 mg/dL.[11]
-
Quantify Hemolysis: Many automated chemistry analyzers can provide a semi-quantitative hemolysis index (H-index) to assess the degree of hemolysis.[7]
-
Consult Assay-Specific Limits: Refer to the DHBS assay kit insert or relevant literature for the acceptable level of hemolysis.
-
Sample Re-collection: If the hemolysis is due to pre-analytical errors (e.g., improper phlebotomy technique), the most reliable solution is to collect a new, non-hemolyzed sample.[11]
Q4: My sample appears cloudy or milky. How does this lipemia affect the assay?
A: A cloudy or milky appearance in serum or plasma is known as lipemia and is caused by a high concentration of lipids, primarily triglycerides in the form of chylomicrons and very-low-density lipoproteins (VLDL).[2][14] Lipemia interferes with colorimetric assays primarily through:
-
Light Scattering: The lipid particles scatter light, leading to increased absorbance readings and falsely elevated results. This effect is more pronounced at lower wavelengths.[2][15]
-
Volume Displacement: High lipid concentrations can displace a significant volume of the aqueous phase of the sample, leading to a lower effective concentration of the analyte being measured.[7][16]
-
Non-homogeneity: Lipemic samples can be non-homogeneous, affecting the precision of automated pipetting systems.[16]
Troubleshooting Steps for Lipemia:
-
Assess Lipemia: Similar to hemolysis, automated analyzers can provide a lipemic index (L-index).
-
High-Speed Centrifugation: Ultracentrifugation can be used to pellet the lipids, allowing for the clear supernatant to be carefully collected for analysis.
-
Lipid Clearing Agents: Various chemical clearing agents are available, but their compatibility with the specific DHBS assay must be validated to ensure they do not interfere with the reaction chemistry.
Q5: My sample is from a jaundiced patient (icteric). What kind of interference should I expect?
A: Icteric samples have high levels of bilirubin, which imparts a yellow color to the serum or plasma. Bilirubin can interfere with colorimetric assays through:
-
Spectral Interference: Bilirubin has a broad absorbance peak around 450-460 nm, which can interfere with assays that measure absorbance in this region.[17]
-
Chemical Interference: Bilirubin can act as an oxidizing or reducing agent in certain chemical reactions, potentially interfering with the assay chemistry.[18] In peroxidase-based systems, bilirubin can compete with the chromogen for hydrogen peroxide, leading to falsely low results.
Troubleshooting Steps for Icterus:
-
Sample Blanking: A sample blank, which contains the sample but not the final color-developing reagent, can be used to subtract the background absorbance from bilirubin.
-
Bilirubin Oxidase: Treatment of the sample with bilirubin oxidase can degrade bilirubin, thus eliminating its interference.
-
Use of Ferrocyanide: In some assays, the addition of ferrocyanide can prevent bilirubin interference.
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow for DHBS Assays
This guide provides a systematic approach to identifying and mitigating common interferences in DHBS colorimetric assays.
Caption: A logical workflow for troubleshooting common interferences in DHBS assays.
Guide 2: Protocol for Sample Blanking to Correct for Background Absorbance
This protocol is used to correct for background absorbance from interfering substances like hemoglobin and bilirubin.
-
Prepare two sets of wells or cuvettes for each sample.
-
Test Well: Add the sample and all assay reagents as per the standard protocol.
-
Sample Blank Well: Add the sample and all assay reagents except for the final color-developing reagent (the chromogen). Instead, add an equal volume of the buffer or solvent that the chromogen is in.
-
Incubate both sets of wells according to the assay protocol.
-
Measure the absorbance of both the "Test Well" and the "Sample Blank Well" at the appropriate wavelength.
-
Calculate the corrected absorbance: Corrected Absorbance = Absorbance (Test Well) - Absorbance (Sample Blank Well)
-
Use the corrected absorbance to determine the analyte concentration.
Caption: Experimental workflow for sample blanking.
Quantitative Data Summary
The following tables summarize the potential impact of common interferents on colorimetric assays. The exact degree of interference is method-dependent and should be empirically determined for your specific DHBS assay.
Table 1: Interference from Endogenous Substances
| Interferent | Common Biological Matrix | Primary Mechanism of Interference | Expected Impact on DHBS Assay | Mitigation Strategies |
| Hemoglobin | Serum, Plasma | Spectral absorbance, pseudoperoxidase activity[12] | Positive (falsely high) | Sample re-collection, use of sample blanks |
| Bilirubin | Serum, Plasma | Spectral absorbance, chemical reaction[17][18] | Negative or Positive | Sample blanking, bilirubin oxidase treatment |
| Lipids | Serum, Plasma | Light scattering, volume displacement[2][16] | Positive (falsely high) | High-speed centrifugation, lipid clearing agents |
| Ascorbic Acid | Serum, Plasma, Urine | Reduction of chromophore, H₂O₂ consumption[3][4] | Negative (falsely low) | Ascorbate oxidase treatment, patient dietary restrictions |
Table 2: Interference from Exogenous Substances (Examples)
| Interferent | Source | Primary Mechanism of Interference | Expected Impact on DHBS Assay | Mitigation Strategies |
| Calcium Dobesilate | Medication | Consumption of H₂O₂[8] | Negative (falsely low) | Review patient medication history |
| N-acetylcysteine (NAC) | Medication | Reaction with H₂O₂[9] | Negative (falsely low) | Review patient medication history |
Detailed Experimental Protocols
Protocol 1: Ascorbic Acid Interference Mitigation using Ascorbate Oxidase
This protocol describes how to pre-treat samples with ascorbate oxidase to eliminate interference from ascorbic acid.[10]
Materials:
-
Ascorbate oxidase solution (prepare according to manufacturer's instructions)
-
Biological sample (serum, plasma, etc.)
-
DHBS assay reagents
Procedure:
-
To each sample, add a predetermined amount of ascorbate oxidase solution. The optimal concentration of ascorbate oxidase should be determined empirically to effectively eliminate the highest expected concentration of ascorbic acid without affecting the assay itself.
-
Incubate the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow the complete oxidation of ascorbic acid to dehydroascorbic acid.
-
Proceed with the standard DHBS colorimetric assay protocol using the pre-treated sample.
-
Include appropriate controls, such as a sample spiked with a known concentration of ascorbic acid with and without ascorbate oxidase treatment, to verify the effectiveness of the procedure.
Protocol 2: Removal of Lipemic Interference by High-Speed Centrifugation
This protocol details a physical method to clear lipemic samples.
Materials:
-
Lipemic biological sample
-
Ultracentrifuge or a microcentrifuge capable of high g-forces (>10,000 x g)
-
Pipettes and tubes
Procedure:
-
Transfer the lipemic sample to an appropriate centrifuge tube.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes. This will force the lower-density lipids to form a layer at the top of the sample.
-
Carefully aspirate the clear infranatant (the sample below the lipid layer) for analysis. Be cautious not to disturb the lipid layer.
-
Use the cleared infranatant to perform the DHBS assay.
-
Note: This method may not be suitable for all analytes, especially those that may be bound to lipoproteins. Validation is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. optimaldx.com [optimaldx.com]
- 7. sundiagnostics.us [sundiagnostics.us]
- 8. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. testmenu.com [testmenu.com]
- 12. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 16. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eclinpath.com [eclinpath.com]
Improving signal-to-noise ratio in 3,5-Dichloro-2-hydroxybenzenesulfonic acid based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a DCHBS-based colorimetric assay?
A1: DCHBS-based assays are typically coupled enzymatic reactions used to quantify hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), DCHBS and 4-aminoantipyrine (4-AAP) react with H₂O₂ in a 1:1 stoichiometry. This reaction, often referred to as a Trinder reaction, produces a colored quinoneimine dye. The intensity of the color, which can be measured spectrophotometrically (typically around 520 nm), is directly proportional to the initial concentration of H₂O₂. These assays are frequently used to measure the concentration of analytes that produce H₂O₂ in a preceding enzymatic reaction, such as uric acid or glucose.[1][2][3]
Q2: What are the most common causes of a low signal-to-noise ratio in DCHBS assays?
A2: A low signal-to-noise ratio can be attributed to two main factors: a weak signal or high background. A weak signal may result from suboptimal reagent concentrations, incorrect pH, or insufficient incubation time. High background can be caused by reagent contamination, auto-oxidation of substrates, or the presence of interfering substances in the sample.[4][5]
Q3: How can I prepare and store the DCHBS/4-AAP working reagent to ensure stability?
A3: It is recommended to prepare the working reagent fresh for each experiment.[6] If storage is necessary, stock solutions of individual components should be stored under appropriate conditions. DCHBS and 4-AAP solutions can be stored at -20°C for up to a month or at -80°C for up to six months, protected from light and moisture.[6] Before use, allow the vials to reach room temperature and ensure all components are fully dissolved.
Q4: What is the optimal pH for a DCHBS-based assay?
A4: The optimal pH for the peroxidase-catalyzed reaction in DCHBS assays is crucial for achieving maximum signal intensity. The specific optimal pH can vary depending on the specific assay and other reaction components but is generally in the neutral to slightly acidic range. It is essential to optimize the pH of the reaction buffer for your specific experimental conditions.[7][8]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Prepare fresh reagents using high-purity water and clean labware. Run a "reagent blank" containing all components except the analyte to check for contamination.[5][9] |
| Substrate Auto-oxidation | Protect the DCHBS and 4-AAP solutions from light and store them at the recommended temperature. Prepare the working solution fresh before use.[5] |
| Endogenous Peroxidases in Sample | If your sample may contain endogenous peroxidases, include a sample blank (sample + detection reagents without the H₂O₂-producing enzyme) to subtract the background.[5] |
| Inadequate Washing (for plate-based assays) | Ensure thorough and consistent washing between steps to remove any unbound reagents that could contribute to the background signal.[10] |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature. Extended incubation or high temperatures can increase non-specific signal.[5] |
| High Reagent Concentration | Titrate the concentrations of DCHBS, 4-AAP, and peroxidase to find the optimal balance between signal and background. |
Issue 2: Low or No Signal
A weak or absent signal can prevent accurate quantification of your analyte.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Ensure that the concentrations of DCHBS, 4-AAP, and peroxidase are optimal for your assay. Perform a titration of each reagent to determine the ideal concentration. |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer. The activity of peroxidase is highly pH-dependent. Optimize the buffer pH for your specific assay.[7][8] |
| Insufficient Incubation Time | Ensure the reaction has proceeded to completion. Perform a time-course experiment to determine the optimal incubation time.[1] |
| Inactive Enzyme (Peroxidase or Analyte-specific Enzyme) | Check the activity of your enzymes. Use a positive control to confirm that the enzymes are active. Ensure proper storage and handling of enzymes. |
| Presence of Interfering Substances | See the "Common Interfering Substances" table below. Consider sample preparation steps like dilution or deproteinization to remove interfering substances.[4][11] |
| Improper Wavelength Reading | Confirm that you are measuring the absorbance at the correct wavelength for the quinoneimine dye product (typically around 520 nm).[1][2] |
Common Interfering Substances
Certain substances present in biological samples can interfere with the Trinder reaction, leading to inaccurate results.
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| Ascorbic Acid (Vitamin C) | Negative interference (falsely low results) due to its reducing properties, which compete with the chromogenic reaction.[12] | Pre-incubate the sample with ascorbate oxidase to eliminate ascorbic acid.[12] Alternatively, allow the sample to stand at room temperature for a couple of hours to allow for auto-oxidation of ascorbic acid.[3] |
| Calcium Dobesilate | Negative interference.[11][13] The interference is concentration-dependent.[11][13] | Be aware of this potential interference in patients taking this medication. The extent of interference can vary between different assay systems.[11] |
| N-acetylcysteine (NAC) | Negative interference at high concentrations.[14] | Interference is generally observed at concentrations higher than typical therapeutic levels.[14] |
| Bilirubin | Can cause interference, though some assay formulations are designed to minimize this.[2] | Follow the specific assay protocol's recommendations regarding acceptable bilirubin levels. |
| Hemolysis | Can interfere with the assay.[2] | Avoid using hemolyzed samples. |
| Lipemia | High levels of lipids can cause turbidity and interfere with absorbance readings.[2] | Centrifuge samples to remove lipids or use a lipemia-clearing agent.[2] |
Experimental Protocols
General Protocol for a DCHBS-Based Uric Acid Assay
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 7.0): Prepare a standard phosphate buffer and adjust the pH.
-
Uric Acid Standard (e.g., 1 mM): Prepare a stock solution of uric acid in a suitable solvent (e.g., 0.1 M NaOH) and dilute to the working concentration in the phosphate buffer.
-
Working Reagent: Prepare a fresh solution containing:
-
Phosphate Buffer
-
DCHBS (e.g., 2 mM)
-
4-Aminoantipyrine (4-AAP) (e.g., 0.5 mM)
-
Horseradish Peroxidase (HRP) (e.g., 1 U/mL)
-
Uricase (e.g., 0.1 U/mL)
-
Note: The optimal concentrations of each reagent should be determined experimentally.
-
2. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the uric acid standard in the phosphate buffer.
-
Pipette a specific volume of the standards, samples, and a buffer blank into the wells of a microplate.
-
Add the working reagent to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes), protected from light.[1]
-
Measure the absorbance at 520 nm using a microplate reader.[1][2]
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the uric acid concentration in the samples from the standard curve.
Visualizations
References
- 1. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. biolabo.fr [biolabo.fr]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
- 12. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Photostability of the final colored product in DHBS reactions
Technical Support Center: Photostability in DHBS Reactions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the photostability of the final colored product in assays involving 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).
Frequently Asked Questions (FAQs)
Q1: What is the DHBS reaction and what colored product does it form?
The DHBS reaction is a type of Trinder reaction, which is a common colorimetric method for detecting hydrogen peroxide (H₂O₂).[1] In these assays, H₂O₂ is often produced by an initial enzymatic reaction (e.g., glucose oxidase acting on glucose). The H₂O₂ then reacts with a phenolic compound, such as DHBS, and a coupling agent like 4-aminoantipyrine (4-AAP) in the presence of a peroxidase enzyme (e.g., horseradish peroxidase, HRP).[1][2][3] This oxidative coupling reaction forms a water-soluble, colored quinoneimine dye.[3] The intensity of the color, typically red-violet, is proportional to the amount of H₂O₂ produced and can be measured spectrophotometrically.[3]
Q2: What is photostability, and why is it critical for my DHBS assay?
Photostability refers to a molecule's resistance to chemical change or degradation when exposed to light.[4] The colored quinoneimine dye produced in DHBS reactions can be susceptible to photobleaching, which is an irreversible, light-induced chemical destruction that causes the molecule to lose its ability to absorb light (and thus its color).[4][5] This is critical because if the color fades during the course of an experiment or measurement, the absorbance readings will decrease, leading to an underestimation of the analyte concentration and resulting in inaccurate and unreliable data.[1]
Q3: What factors can influence the photostability of the final colored product?
Several factors can affect the stability of the colored product:
-
Light Exposure: Both the intensity and the duration of light exposure are the primary drivers of photobleaching.[5] This includes ambient laboratory light and the light source within a spectrophotometer or plate reader.
-
Oxygen: The presence of molecular oxygen can accelerate the rate of photodegradation for many dyes.[5]
-
Reagent Purity and Stability: Impurities or degradation of the stock reagents can lead to side reactions or the formation of a less stable final product. Spontaneous coloration of reagents can also interfere with results.[6][7]
-
Buffer Composition and pH: The pH of the reaction buffer can influence the stability of the quinoneimine dye. Suboptimal pH may accelerate fading.[8]
-
Contaminants: The presence of trace metal ions can sometimes catalyze degradation reactions.[9]
Troubleshooting Guide: Color Fading
This section addresses the common issue of the colored reaction product fading during or after the assay.
Problem: The absorbance of my samples is decreasing over time after color development.
This indicates that the quinoneimine dye is degrading. Use the following flowchart and table to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for color fading in DHBS assays.
| Potential Cause | Recommended Action & Rationale |
| Excessive Light Exposure | Action: Minimize the exposure of samples to all light sources. Cover microplates or cuvettes with aluminum foil or an opaque lid immediately after adding reagents and before reading. Rationale: This is the most direct way to prevent photobleaching. The reaction product is often sensitive to light from both ambient sources and the instrument's excitation lamp.[5] |
| Instrument Read Settings | Action: If using a plate reader, use an endpoint read instead of a kinetic read whenever possible. If kinetic reads are necessary, reduce the frequency and duration of measurements. Rationale: Repeatedly exposing the sample to the instrument's light source during a kinetic reading cycle will accelerate color fading. |
| Reagent Instability | Action: Prepare working solutions of chromogens like DHBS and 4-AAP fresh for each experiment.[10] Store stock solutions according to manufacturer recommendations, typically refrigerated or frozen and protected from light.[2] Rationale: Chromogenic reagents can degrade over time, leading to weaker color development or the formation of a less stable final product. |
| Buffer/Contaminant Issues | Action: Ensure your buffer is at the optimal pH for the reaction. Consider preparing fresh buffer with high-purity water. The addition of a chelating agent such as EDTA can sometimes stabilize the reaction by sequestering trace metal ions that may catalyze degradation.[6][7] Rationale: The stability of the final dye can be pH-dependent, and metal ions are known to interfere with similar colorimetric assays.[8][9] |
Quantitative Data on Photostability
Specific photostability data for the DHBS/4-AAP product is not widely published. However, the following table provides an illustrative example of what photobleaching might look like under different conditions. Researchers should perform their own stability tests to characterize their specific assay system.
| Condition | Time = 0 min | Time = 10 min | Time = 30 min | Time = 60 min |
| Dark Control (Foil Wrapped) | 100% | 99.8% | 99.5% | 99.1% |
| Ambient Lab Bench Light | 100% | 95.2% | 88.1% | 79.4% |
| Continuous Plate Reader Illumination | 100% | 89.6% | 72.5% | 58.0% |
| Data is for illustrative purposes only and represents the percentage of initial absorbance remaining. |
Experimental Protocols
Protocol: Assessing the Photostability of the DHBS Reaction Product
This protocol is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.[11][12] It provides a framework for quantifying the degradation of the colored product under controlled light conditions.
References
- 1. New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 4. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. US5108733A - Stabilized trinder reagent - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Cross-reactivity of 3,5-Dichloro-2-hydroxybenzenesulfonic acid with other cellular components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-hydroxybenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary known interaction of this compound in biological assays?
A1: The most well-documented role of this compound (DCHBS) in biological assays is its function as a chromogenic substrate in peroxidase-based enzymatic reactions.[1][2] It is commonly used with 4-aminophenazone (4-AAP) to quantify hydrogen peroxide (H₂O₂) production. In the presence of peroxidase, DCHBS and 4-AAP are oxidized by H₂O₂ to form a colored product, which can be measured spectrophotometrically.
Q2: Has this compound been detected in human samples?
A2: Yes, this compound has been identified in human blood. This suggests that it can be absorbed and distributed in the body, raising the possibility of interactions with various cellular and plasma components.
Q3: Is there any information on the cross-reactivity of this compound with plasma proteins like human serum albumin (HSA)?
A3: Currently, there is no direct experimental data available on the binding of this compound to human serum albumin or other plasma proteins. However, many small molecules, particularly those that enter the bloodstream, are known to bind to HSA.[3][4] Given that DCHBS has been found in human blood, it is plausible that it may interact with plasma proteins. Researchers should consider this possibility in their experiments.
Q4: What are the potential off-target effects of this compound based on its chemical structure?
A4: While specific data for this compound is lacking, studies on structurally related compounds can offer some insights. For instance, 2,4-Dichlorophenol, a related dichlorophenol, has been shown to induce oxidative stress, apoptosis, and necrosis in human peripheral blood mononuclear cells (PBMCs) at high concentrations.[5] Benzenesulfonic acid derivatives, as a class, are used in detergents and can have irritant properties.[6][7] These findings suggest that DCHBS could potentially interact with cellular membranes or proteins involved in oxidative stress pathways, but further investigation is required.
Q5: How can I assess the potential cross-reactivity of this compound in my experimental system?
A5: Several biophysical and analytical techniques can be employed to investigate the binding of small molecules like this compound to cellular components. Some common methods include:
-
Fluorescence Spectroscopy: To assess binding to proteins with intrinsic fluorescence (e.g., tryptophan-containing proteins like albumin).[8]
-
Affinity Capillary Electrophoresis (ACE): To screen for interactions with specific proteins, including major binding sites on human serum albumin.[9]
-
Thermal Shift Assay (TSA): To determine if the compound binds to and stabilizes a target protein.[10]
-
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding to a target molecule.
-
Surface Plasmon Resonance (SPR): To study the kinetics of binding to an immobilized target.
Troubleshooting Guides
Issue 1: Unexpected results or high background in cell-based assays.
-
Possible Cause: Off-target effects due to cross-reactivity of this compound with cellular components. Structurally similar compounds like 2,4-dichlorophenol have been observed to induce cellular stress.[5]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the concentration range at which the compound exhibits its intended effect versus potential toxicity or off-target effects.
-
Include appropriate controls: Use vehicle-only controls and, if possible, a structurally related but inactive compound.
-
Assess cell viability: Use assays such as MTT or trypan blue exclusion to determine if the observed effects are due to cytotoxicity.
-
Investigate oxidative stress markers: Measure reactive oxygen species (ROS) production or changes in antioxidant enzyme activity.
-
Issue 2: Inconsistent results in enzymatic assays using peroxidase.
-
Possible Cause: Interference from other components in the sample that may interact with this compound or the enzymatic reaction.
-
Troubleshooting Steps:
-
Run a sample blank: Prepare a reaction mixture containing the sample but without the enzyme to check for non-enzymatic color formation.
-
Test for interfering substances: Some compounds can inhibit or enhance peroxidase activity. Spiking a known amount of H₂O₂ into a sample can help determine if there is inhibition.
-
Optimize substrate concentrations: Ensure that the concentrations of this compound and 4-aminophenazone are not limiting and are appropriate for the expected range of H₂O₂.
-
Quantitative Data
Currently, there is a lack of quantitative data on the binding affinity of this compound to specific cellular components. Researchers are encouraged to perform their own binding studies. Below is a template table for reporting such data.
| Cellular Component | Binding Affinity (Kd) | Method | Reference |
| Human Serum Albumin | Data not available | e.g., ITC, SPR | |
| Target Enzyme X | Data not available | e.g., Fluorescence Quenching | |
| Off-target Protein Y | Data not available | e.g., Thermal Shift Assay |
Experimental Protocols
Protocol 1: Assessing Protein Binding using Fluorescence Spectroscopy
This protocol is a general method to assess the binding of a small molecule to a protein that has intrinsic fluorescence (e.g., due to tryptophan residues).
-
Materials:
-
Target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution.
-
Fluorometer.
-
-
Procedure:
-
Prepare a solution of the target protein at a fixed concentration (e.g., 2 µM).
-
Record the fluorescence emission spectrum of the protein solution (e.g., excitation at 280 nm or 295 nm, emission scan from 300-400 nm).
-
Titrate the protein solution with increasing concentrations of this compound.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached, and then record the fluorescence emission spectrum.
-
Observe the quenching (decrease) of the protein's fluorescence intensity as the concentration of the small molecule increases.
-
-
Data Analysis:
-
The binding constant (Ka) and the number of binding sites (n) can be calculated using the Stern-Volmer equation or by fitting the data to a binding isotherm model.
-
Visualizations
Caption: Workflow for determining protein-ligand binding affinity using fluorescence spectroscopy.
Caption: Troubleshooting logic for unexpected results in cell-based assays.
References
- 1. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]
- 2. goldbio.com [goldbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening major binding sites on human serum albumin by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Shelf life and storage conditions for 3,5-Dichloro-2-hydroxybenzenesulfonic acid stock solutions
This technical support guide provides essential information regarding the shelf life and storage of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBSA) stock solutions. As a key reagent in various biochemical assays, ensuring its stability is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: The solid form of this compound, particularly its sodium salt, should be stored in a desiccated environment at room temperature.[1]
Q2: What is the expected shelf life of a this compound stock solution?
A2: Currently, there is a lack of specific studies determining the precise shelf life of this compound stock solutions. General knowledge of similar chemical structures, such as chlorinated phenols and aromatic sulfonic acids, suggests that the stability of the solution can be influenced by factors like solvent, concentration, pH, light exposure, and temperature. It is advisable to prepare fresh solutions for critical applications or to perform in-house stability tests.
Q3: What are the ideal storage conditions for a prepared DCHBSA stock solution?
A3: While specific data is unavailable, based on the general properties of related compounds, the following conditions are recommended to maximize the shelf life of DCHBSA stock solutions:
-
Temperature: Store at 2-8°C to minimize potential degradation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.
-
Solvent: Prepare solutions in high-purity water or a buffer system appropriate for your experimental needs. The pH of the solution may impact stability.
-
Airtight Container: Use a tightly sealed container to prevent solvent evaporation and contamination.
Q4: Are there any known degradation pathways for this compound in solution?
A4: Specific degradation products for DCHBSA in solution have not been extensively documented in the available literature. However, related compounds like chlorinated phenols can undergo photodegradation. Aromatic sulfonic acids can be susceptible to hydrolysis under certain conditions, although this is generally less of a concern for benzenesulfonates compared to other sulfonic acid derivatives.
Troubleshooting Guide
Encountering issues with your experiments utilizing a DCHBSA stock solution? This guide provides potential causes and solutions.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the DCHBSA stock solution. | Prepare a fresh stock solution from solid material. If the issue persists, consider performing a stability check of your solution. |
| Contamination of the stock solution. | Ensure proper aseptic techniques when handling the solution. Use sterile solvents and containers for preparation. | |
| Incorrect solution concentration. | Verify the initial weight of the solid and the volume of the solvent used for preparation. If possible, confirm the concentration using a suitable analytical method like UV-Vis spectrophotometry. | |
| Visible changes in the stock solution (e.g., color change, precipitation) | Chemical degradation or microbial growth. | Discard the solution immediately. Prepare a fresh solution using high-purity solvent and sterile techniques. |
| Solution has exceeded its solubility limit. | Ensure the concentration of your stock solution does not exceed the solubility of DCHBSA in the chosen solvent at the storage temperature. |
Data Presentation
Table 1: Storage Conditions for Solid this compound Sodium Salt
| Parameter | Recommendation |
| Temperature | Room Temperature |
| Atmosphere | Desiccated |
Experimental Protocols
Protocol: General Procedure for Evaluating the Stability of a this compound Stock Solution
This protocol outlines a general method for researchers to assess the stability of their prepared DCHBSA stock solutions over time.
1. Objective: To determine the stability of a DCHBSA stock solution under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound (solid)
-
High-purity water or desired buffer
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Storage vials (clear and amber)
-
UV-Vis Spectrophotometer
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid DCHBSA to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolve the solid in the chosen solvent (e.g., high-purity water) in a volumetric flask. Ensure complete dissolution.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the initial absorbance at the wavelength of maximum absorption (λmax).
-
-
Storage:
-
Aliquot the remaining stock solution into multiple clear and amber vials.
-
Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one of each type of stored vial.
-
Allow the solution to equilibrate to room temperature.
-
Measure the absorbance spectrum of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Compare the absorbance readings at each time point to the initial (Time = 0) reading.
-
A significant change in absorbance (e.g., >5-10%) may indicate degradation of the compound.
-
Plot the percentage of the initial absorbance remaining versus time for each storage condition to visualize the stability profile.
-
Mandatory Visualization
Caption: Troubleshooting workflow for DCHBSA stock solution issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 3,5-Dichloro-2-hydroxybenzenesulfonic Acid
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of target analytes. This guide provides a comprehensive comparison of analytical methods utilizing 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) against alternative techniques for the determination of uric acid and hydrogen peroxide, common analytes in clinical and pharmaceutical research.
Introduction to DCHBS-Based Spectrophotometry
This compound is a chromogenic reagent widely employed in spectrophotometric assays.[1][2][3][4][5] Its primary application lies in the enzymatic determination of analytes like uric acid and hydrogen peroxide.[1][2][3] The methodology is based on a coupled enzymatic reaction, typically involving 4-aminoantipyrine (4-AAP) and a peroxidase enzyme, such as horseradish peroxidase or uricase.[1][2][3][5] This reaction yields a colored product that can be quantified spectrophotometrically, offering a simple and cost-effective analytical approach.[1][2][3]
Comparative Analysis of Analytical Methods for Uric Acid Determination
The enzymatic colorimetric method using DCHBS and 4-aminophenazone is a well-established technique for quantifying uric acid in biological samples like serum and urine.[2][6] However, a range of alternative methods, including High-Performance Liquid Chromatography (HPLC) and other spectrophotometric and fluorometric assays, are also available.[3][7][8][9][10]
Performance Comparison: Uric Acid Quantification
| Parameter | DCHBS/4-Aminophenazone Method | HPLC-UV Method | Spectrophotometric (ABTS) Method | Fluorometric Method |
| Principle | Enzymatic Colorimetric | Reversed-Phase Chromatography | Enzymatic Colorimetric | Enzymatic Fluorometric |
| Linearity Range | Up to 1500 µmol/L[2][6] | 0.05 – 30 µg/mL[2] | Up to 4640 µmol/L[8] | Up to 15 mg/dl (0.9 mmol/l)[9] |
| Precision (CV%) | Within-run: ≤ 1.2%, Between-run: ≤ 2.2%[2][6] | Intra-assay and inter-assay CVs below 5%[3] | < 4.7%[8] | Good precision reported[9] |
| Recovery | > 99%[2][6] | 98.75 – 101.20%[2] | Not specified | 90.0 - 103.4%[3] |
| Detection Wavelength | 520 nm[2][6] | 285 nm[7] | Not specified | Excitation/Emission not specified |
| Correlation | Correlated well with uricase/catalase and uricase/ultraviolet methods[2][6] | Correlated well with an enzymatic method[3] | Good correlation with other enzymatic methods[8] | Correlated well with a standard enzymatic spectrophotometric method (r=0.986)[9] |
Comparative Analysis of Analytical Methods for Hydrogen Peroxide Determination
DCHBS is also utilized in the quantification of hydrogen peroxide, often as a product of an initial enzymatic reaction.[3] Several alternative methods exist for the determination of hydrogen peroxide, each with its own set of advantages and limitations.[1][11][12]
Performance Comparison: Hydrogen Peroxide Quantification
| Parameter | UV-Vis Spectrophotometry (Cobalt-Carbonate) | Titration (KMnO4) | HPLC with Fluorescence Detection (HPLC-FD) | HPLC with Electrochemical Detection (HPLC-ED) | Spectrophotometric (Copper(II)-DMP) |
| Principle | Complexation and UV-Vis detection | Redox Titration | Derivatization and Fluorescence Detection | Electrochemical Detection | Complexation and visible detection |
| Linearity Range | Not specified, but accurate across 5-1000 ppm[11] | Accurate above 150 ppm[11] | 15 - 300 µM[12] | 7.4 - 15,000 µM[12] | Not specified |
| Accuracy | Relative measurement error < 5%[11] | Comparable to UV-Vis above 150 ppm[11] | Not specified | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | 6 µM[12] | 0.6 µM[12] | 0.80 µM[1] |
| Interferences | Robust against various interferences[11] | Not specified | Potential interference from other peroxides and inorganic ions[12] | Potential interference from other peroxides and inorganic ions[12] | Less affected by chlorine compared to other methods[1] |
Experimental Protocols
Enzymatic Colorimetric Determination of Uric Acid using DCHBS
This protocol is based on the method described by Fossati et al.[2][6]
-
Reagent Preparation : A single working reagent is prepared containing this compound, 4-aminophenazone, peroxidase, and uricase in a suitable buffer.
-
Sample Preparation : Serum, plasma, or diluted urine can be used directly.
-
Reaction : The sample is mixed with the working reagent. The reaction is complete in less than 15 minutes at room temperature.
-
Measurement : The absorbance of the red dye formed is measured at 520 nm against a reagent blank.
-
Quantification : The uric acid concentration is determined from a standard curve.
Alternative Method: RP-HPLC for Uric Acid Determination
This protocol is based on the method described by Mohammed et al.[2][7]
-
Mobile Phase Preparation : A mixture of sodium acetate buffer and acetonitrile (95:5 v/v) is prepared and the pH is adjusted to 4.0 with acetic acid.
-
Standard and Sample Preparation : Standard solutions of uric acid are prepared in the mobile phase. Serum samples are deproteinized, typically with an acid, and the supernatant is collected for analysis.
-
Chromatographic Conditions :
-
Column : C18 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate : 1.2 mL/min.
-
Detection : UV detector at 285 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Standards and samples are injected into the HPLC system.
-
Quantification : The concentration of uric acid is determined by comparing the peak area of the sample to that of the standards.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the enzymatic colorimetric determination of uric acid using DCHBS.
Caption: Workflow for the determination of uric acid using RP-HPLC.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of colorimetric assays detecting hydrogen peroxide in leaf extracts - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Evaluation of the enzymatic assay of serum uric acid with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An alternative method for the determination of uric acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Uric Acid in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 3,5-Dichloro-2-hydroxybenzenesulfonic acid with other chromogenic reagents for H2O2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,5-Dichloro-2-hydroxybenzenesulfonic acid and Other Common Chromogenic Reagents for the Quantification of Hydrogen Peroxide.
The accurate detection and quantification of hydrogen peroxide (H₂O₂) are critical in a multitude of research and development applications, from understanding cellular signaling pathways to ensuring the quality of pharmaceutical products. A common and accessible method for H₂O₂ measurement is colorimetric analysis using chromogenic reagents in the presence of horseradish peroxidase (HRP). This guide provides a detailed comparison of this compound (DCHBS) with other widely used chromogenic substrates—3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)—to assist you in selecting the most suitable reagent for your experimental needs.
Performance Comparison of Chromogenic Reagents
The choice of chromogenic reagent significantly impacts the sensitivity, dynamic range, and overall performance of an H₂O₂ assay. The following table summarizes key quantitative parameters for DCHBS (in combination with 4-aminoantipyrine), TMB, OPD, and ABTS.
| Parameter | This compound (DCHBS) / 4-AAP | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Molar Absorptivity (ε) | ~26,000 M⁻¹cm⁻¹ at 515 nm[1] | ~39,000 M⁻¹cm⁻¹ at 652 nm (blue product); ~59,000 M⁻¹cm⁻¹ at 450 nm (yellow product after acidification) | ~16,700 M⁻¹cm⁻¹ at 415-450 nm[2][3] | ~26,000 - 36,000 M⁻¹cm⁻¹ at 414-420 nm[4] |
| Limit of Detection (LOD) for H₂O₂ | Dependent on assay conditions, generally in the low micromolar range. | As low as 60 nM to 2.1 µM, depending on the assay format.[1][5] | Generally higher than TMB, in the micromolar range. | 0.10 - 0.18 µM in Fenton-based systems.[6] |
| Optimal Wavelength (λmax) | 515 nm[1] | 652 nm (kinetic) or 450 nm (endpoint with acid stop) | 450-492 nm[2] | 405-420 nm[7] |
| Colored Product | Red/Pink | Blue (kinetic), Yellow (endpoint) | Yellow-Orange | Green |
| Key Advantages | Good water solubility, high sensitivity, and stability.[8] | Highest sensitivity among common chromogenic substrates.[9] | Cost-effective. | Soluble end product, wide dynamic range. |
| Key Disadvantages | Requires a second reagent (4-AAP). | Can precipitate at high concentrations; requires a stop solution for maximum sensitivity. | Potential mutagenicity and light sensitivity. | Lower sensitivity compared to TMB and OPD. |
Reaction Mechanisms and Signaling Pathways
The colorimetric detection of H₂O₂ by these reagents is contingent on the catalytic activity of horseradish peroxidase (HRP). HRP, in its resting ferric (Fe³⁺) state, reacts with H₂O₂ to form a highly oxidized intermediate known as Compound I. This intermediate then oxidizes the chromogenic substrate in two successive one-electron transfer steps, returning the enzyme to its native state.
The reaction of DCHBS with 4-aminoantipyrine (4-AAP) in the presence of H₂O₂ and HRP is a specific example of the Trinder reaction, which results in the formation of a colored quinoneimine dye.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for H₂O₂ quantification using the discussed chromogenic reagents. Optimization may be required for specific applications.
General Experimental Workflow
Protocol 1: H₂O₂ Assay using DCHBS and 4-AAP
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM phosphate buffer (pH 7.0).
-
DCHBS Solution: Dissolve DCHBS in the phosphate buffer to a final concentration of 10 mM.
-
4-AAP Solution: Dissolve 4-AAP in the phosphate buffer to a final concentration of 2 mM.
-
HRP Solution: Prepare a 1 U/mL solution of HRP in the phosphate buffer.
-
Working Solution: Mix equal volumes of the DCHBS, 4-AAP, and HRP solutions. This solution should be prepared fresh.
-
H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) in the phosphate buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of each H₂O₂ standard or sample into the wells of a 96-well microplate.
-
Add 150 µL of the working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the H₂O₂ concentration and determine the concentration of H₂O₂ in the samples.
-
Protocol 2: H₂O₂ Assay using TMB
-
Reagent Preparation:
-
Citrate-Phosphate Buffer: Prepare a 0.1 M citrate-phosphate buffer (pH 5.0).
-
TMB Stock Solution: Dissolve TMB in DMSO to a concentration of 10 mg/mL. Store in the dark.
-
TMB Working Solution: Dilute the TMB stock solution in the citrate-phosphate buffer to a final concentration of 0.1 mg/mL. Add H₂O₂ to a final concentration of 0.01-0.03%. This solution should be prepared fresh.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
H₂O₂ Standards: Prepare a series of H₂O₂ standards in the citrate-phosphate buffer.
-
-
Assay Procedure:
-
Add 100 µL of sample or standard to each well of a 96-well plate.
-
Add 100 µL of the TMB working solution to each well.
-
Incubate at room temperature for 10-30 minutes in the dark. A blue color will develop.
-
For an endpoint assay, add 50 µL of the stop solution to each well. The color will change to yellow.
-
Read the absorbance at 652 nm for a kinetic assay (before adding stop solution) or at 450 nm for an endpoint assay.
-
Protocol 3: H₂O₂ Assay using OPD
-
Reagent Preparation:
-
Citrate-Phosphate Buffer: Prepare a 0.1 M citrate-phosphate buffer (pH 5.0).
-
OPD Solution: Dissolve OPD in the citrate-phosphate buffer to a concentration of 0.4 mg/mL. Add H₂O₂ to a final concentration of 0.01-0.02%. Prepare fresh and protect from light.
-
Stop Solution: 1 M Sulfuric Acid (H₂SO₄).
-
H₂O₂ Standards: Prepare a series of H₂O₂ standards in the citrate-phosphate buffer.
-
-
Assay Procedure:
-
Add 100 µL of sample or standard to each well.
-
Add 100 µL of the OPD solution to each well.
-
Incubate at room temperature for 10-30 minutes in the dark. A yellow-orange color will develop.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at 490-492 nm.
-
Protocol 4: H₂O₂ Assay using ABTS
-
Reagent Preparation:
-
Citrate-Phosphate Buffer: Prepare a 0.1 M citrate-phosphate buffer (pH 4.0).
-
ABTS Solution: Dissolve ABTS in the citrate-phosphate buffer to a final concentration of 0.4 mg/mL. Add H₂O₂ to a final concentration of 0.01%. Prepare fresh.
-
H₂O₂ Standards: Prepare a series of H₂O₂ standards in the citrate-phosphate buffer.
-
-
Assay Procedure:
-
Add 100 µL of sample or standard to each well.
-
Add 100 µL of the ABTS solution to each well.
-
Incubate at room temperature for 10-30 minutes in the dark. A green color will develop.
-
Read the absorbance at 405-420 nm. A stop solution is generally not required for ABTS.
-
Conclusion
The selection of a chromogenic reagent for H₂O₂ detection is a critical decision that should be based on the specific requirements of the assay. For applications demanding the highest sensitivity, TMB is often the preferred choice. The DCHBS/4-AAP system offers a robust and sensitive alternative with good stability. OPD provides a cost-effective option, while ABTS is suitable for assays where a wide dynamic range is more critical than absolute sensitivity. By understanding the performance characteristics and experimental protocols of these common chromogenic reagents, researchers can make an informed decision to achieve optimal and reliable results in their hydrogen peroxide quantification studies.
References
- 1. Colorimetric detection of hydrogen peroxide and glucose by exploiting the peroxidase-like activity of papain - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03111A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. westmont.edu [westmont.edu]
- 5. mdpi.com [mdpi.com]
- 6. Multi-wavelength spectrophotometric determination of hydrogen peroxide in water by oxidative coloration of ABTS via Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to Hydrogen Peroxide Quantification: 3,5-Dichloro-2-hydroxybenzenesulfonic acid vs. Amplex Red
For researchers, scientists, and drug development professionals, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial for understanding its role in cellular signaling, oxidative stress, and various disease pathologies. This guide provides a detailed comparison of two common methods for H₂O₂ detection: the colorimetric assay using 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) in combination with 4-aminoantipyrine (4-AAP), and the fluorometric assay using Amplex Red.
This comparison outlines the principles of each assay, presents available performance data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific experimental needs.
Principle of Detection
The fundamental difference between these two assays lies in their detection mechanism and the nature of the final product measured.
This compound (DHBS) Assay: This method is a colorimetric assay based on the Trinder reaction. In the presence of horseradish peroxidase (HRP), hydrogen peroxide facilitates the oxidative coupling of DHBS and 4-aminoantipyrine (4-AAP). This reaction produces a colored quinoneimine dye, and the concentration of H₂O₂ is determined by measuring the absorbance of this dye.[1][2]
Amplex Red Assay: This is a highly sensitive fluorometric assay. The Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of HRP, reacts with hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The amount of H₂O₂ is quantified by measuring the fluorescence of resorufin.
Performance Comparison
While direct, side-by-side comparative studies are limited in published literature, a comparison can be drawn from the individual performance characteristics of each assay.
| Feature | This compound (DHBS) Assay | Amplex Red Assay |
| Detection Method | Colorimetric (Absorbance) | Fluorometric or Colorimetric |
| Reaction Product | Quinoneimine Dye | Resorufin |
| Absorbance Max. | ~515 - 520 nm[1][3] | ~570 nm |
| Excitation/Emission Max. | Not Applicable | ~571 nm / ~585 nm |
| Sensitivity | Generally lower than Amplex Red | High, as low as 10 picomoles (50 nM) in a 100 µL volume.[4] |
| Linear Range | 5–170 µmol L–1 H₂O₂ (reported for a similar Trinder reaction)[5] | 0.1 to 5 µM (fluorescence mode), 1 to 20 µM (absorbance mode)[6] |
| Molar Extinction Coefficient | ~1.72 x 10⁴ L mol⁻¹ cm⁻¹ (for a similar dye product)[7] | 58,000 ± 5,000 cm⁻¹M⁻¹ |
| Potential Interferences | Substances that absorb at a similar wavelength. | NADH, reduced glutathione, and other reducing agents can cause auto-oxidation of Amplex Red.[4] |
| Advantages | Less expensive reagents, simpler instrumentation (spectrophotometer). | High sensitivity, available in kit format. |
| Disadvantages | Lower sensitivity compared to fluorometric methods. | Higher cost, potential for interference from biological reductants. |
Signaling Pathways and Experimental Workflows
To visualize the detection mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 4. Application of the Amplex red/horseradish peroxidase assay to measure hydrogen peroxide generation by recombinant microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]
Performance Evaluation of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Clinical Diagnostic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of clinical diagnostics, the accuracy and reliability of quantitative assays are paramount. The chromogenic reagent 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) plays a significant role in various enzymatic assays, particularly those that produce hydrogen peroxide (H₂O₂). This guide provides an objective comparison of the performance of DCHBS-based assays against common alternatives for the determination of key clinical analytes: uric acid, glucose, and cholesterol. The information presented is supported by experimental data to aid researchers and professionals in selecting the most appropriate methodology for their diagnostic and drug development needs.
Uric Acid Assays: DCHBS Method vs. Alternatives
The determination of uric acid is crucial for the diagnosis and management of conditions such as gout and kidney disease. The DCHBS method, often referred to as a Trinder-type reaction, is a widely used colorimetric assay. Its performance is compared here with two common alternatives: the direct ultraviolet (UV) method and the uricase/catalase method.
Signaling Pathway and Experimental Workflow
The DCHBS method for uric acid detection is a coupled enzymatic reaction. First, uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. Subsequently, in the presence of peroxidase, the generated H₂O₂ reacts with DCHBS and 4-aminophenazone (4-AAP) to form a colored quinoneimine dye, the absorbance of which is proportional to the uric acid concentration.
Performance Comparison of Uric Acid Assay Methods
| Performance Metric | DCHBS/4-Aminophenazone Method | Direct UV Method | Uricase/Catalase Method |
| Principle | Colorimetric (Trinder reaction) | Spectrophotometric (direct measurement of uric acid absorbance decrease at 293 nm) | Enzymatic, coupled reaction |
| Linearity Range | Up to 1500 µmol/L[1][2] | Up to 5 mmol/L (equilibrium option)[3] | Information not readily available |
| Within-Run Precision (CV%) | ≤ 1.2%[1][2] | < 2.3%[4] | < 4.3%[5] |
| Between-Run Precision (CV%) | ≤ 2.2%[1][2] | ~2.3%[3][4] | Information not readily available |
| Analytical Recovery | > 99%[1][2] | Not explicitly stated, but good correlation with reference method[3][4] | ~100%[5] |
| Limit of Detection (LOD) | Approx. 0.36 mg/dL[6] | Information not readily available | Information not readily available |
| Common Interferences | Bilirubin, Ascorbic Acid, Hemoglobin[7] | Minimal interference from hemolysis, icterus, or lipemia[3][4] | Ethanol-converting enzymes (can be inhibited)[8] |
Experimental Protocols
1. DCHBS/4-Aminophenazone Method for Uric Acid
-
Reagents:
-
Tris Buffer (pH 8.0, 50 mmol/L) containing 3 mmol/L DCHBS, 0.7 mmol/L 3-DDAPS, and 2 mmol/L EDTA.
-
Enzyme Reagent containing >2000 U/L Peroxidase, 750 µmol/L 4-Aminophenazone, and >500 U/L Uricase.
-
Uric Acid Standard (10 mg/dL).
-
-
Procedure:
-
Prepare the working reagent by mixing the buffer and enzyme reagents according to the kit manufacturer's instructions.
-
Pipette 240 µL of the working reagent into a cuvette.
-
Add 8 µL of the sample (serum, plasma, or diluted urine) or standard.
-
Mix and incubate for 300 seconds at 37°C.
-
Measure the absorbance at 505 nm against a reagent blank. The color is stable for at least 30 minutes.[6]
-
Calculate the uric acid concentration based on the absorbance of the standard.
-
2. Direct UV Method for Uric Acid
-
Reagents:
-
Borate Buffer (0.1 M, pH 8.5).
-
Uricase solution (0.01-0.1 units/mL in cold borate buffer).
-
Uric Acid Standard solution.
-
-
Procedure:
-
Adjust the spectrophotometer to 290 nm and equilibrate to 25°C.
-
To a cuvette, add 0.5 mL of borate buffer and 2.0 mL of the uric acid standard or sample.
-
Incubate in the spectrophotometer for 4-5 minutes to reach temperature equilibrium and establish a blank rate.
-
At time zero, add 0.5 mL of the uricase enzyme solution.
-
Record the decrease in absorbance at 290 nm for 6-7 minutes.
-
Calculate the rate of absorbance change from the initial linear portion of the curve to determine the uric acid concentration.
-
3. Uricase/Catalase Method for Uric Acid
A detailed, standardized protocol for a uricase/catalase-specific colorimetric assay is not as commonly available in a single document as the other methods. However, the general principle involves the uricase reaction to produce H₂O₂, followed by the action of catalase in the presence of a hydrogen donor to produce a measurable product. An example of a related kinetic method involves the use of uricase, catalase, and aldehyde dehydrogenase, where the final reaction is monitored via NADH consumption at 340 nm.[8]
Glucose and Cholesterol Assays: The Role of DCHBS
DCHBS is also a valuable chromogenic substrate in assays for other clinically relevant analytes like glucose and cholesterol, where the analyte-specific oxidase (glucose oxidase or cholesterol oxidase) produces hydrogen peroxide.
General Experimental Workflow for H₂O₂-Producing Oxidase Assays
Performance and Alternatives in Glucose and Cholesterol Assays
| Analyte | DCHBS-Based Assay Performance | Common Alternative Chromogenic Reagents |
| Glucose | Provides high sensitivity and good correlation with established methods like the phenol/4-aminoantipyrine method. | Phenol, 2-amino-4-hydroxybenzenesulfonic acid (AHBS)[4], o-Dianisidine.[9] |
| Cholesterol | Used in HDL cholesterol assays to form a red quinoneimine dye with 4-AAP, with absorbance proportional to cholesterol concentration.[10] | N-ethyl-N(-2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium (DAOS)[11], Liebermann–Burchard reagents (non-enzymatic).[12] |
Experimental Protocols
1. DCHBS-Based HDL Cholesterol Assay
-
Principle: This is a multi-step enzymatic assay.
-
Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.
-
Free cholesterol is oxidized by cholesterol oxidase to produce hydrogen peroxide.
-
Peroxidase catalyzes the reaction of H₂O₂ with DCHBS and 4-AAP to form a red quinoneimine dye.
-
-
Procedure:
-
A reagent containing cholesterol esterase, cholesterol oxidase, DCHBS, 4-AAP, and peroxidase in a suitable buffer is used.
-
The sample is incubated with the reagent.
-
The absorbance is measured at approximately 520 nm. The intensity of the color is proportional to the HDL cholesterol concentration.[10]
-
2. Alternative Chromogen Method: DAOS for Total Cholesterol
-
Principle: Similar to the DCHBS method, this assay relies on the production of H₂O₂ from the enzymatic breakdown of cholesterol. The H₂O₂ then reacts with DAOS and 4-aminoantipyrine in the presence of peroxidase to produce a blue pigment.
-
Procedure:
-
A chromogenic reagent containing cholesterol esterase, cholesterol oxidase, peroxidase, DAOS, and 4-aminoantipyrine is prepared.
-
The sample is mixed with the reagent.
-
After an incubation period, the absorbance of the resulting blue color is measured spectrophotometrically.
-
Conclusion
This compound is a robust and sensitive chromogenic reagent for the quantification of hydrogen peroxide in various clinical diagnostic assays. For uric acid determination, the DCHBS/4-aminophenazone method offers excellent precision and recovery, comparing favorably with the direct UV method. While the direct UV method may be less susceptible to certain interferences, the DCHBS method is highly suitable for automation. In glucose and cholesterol assays, DCHBS provides a reliable colorimetric endpoint, though alternative chromogens like DAOS and AHBS are also effective and should be considered based on specific assay requirements and instrumentation. The choice of method will ultimately depend on the desired performance characteristics, sample matrix, and available laboratory equipment. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.
References
- 1. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Reagent-Free Colorimetric Cholesterol Test Strip Based on Self Color-Changing Property of Nanoceria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dairyknowledge.in [dairyknowledge.in]
- 4. New chromogen for assay of glucose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolabo.fr [biolabo.fr]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. D3530-84-100g | this compound, sodium [clinisciences.com]
- 11. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of DHBS and Other Trinder's Reagents for Peroxidase Activity Assays
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for accurate and sensitive enzymatic assays. This guide provides a comprehensive comparison of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) with other commonly used Trinder's reagents for the determination of peroxidase activity. The comparison is based on key performance indicators, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research needs.
The Trinder reaction is a widely used method for the colorimetric determination of hydrogen peroxide (H₂O₂), which is often produced in enzyme-catalyzed reactions. In the presence of a peroxidase, such as horseradish peroxidase (HRP), a chromogenic hydrogen donor reacts with 4-aminoantipyrine (4-AAP) and H₂O₂ to produce a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the H₂O₂ concentration and, consequently, to the activity of the primary enzyme.
A variety of hydrogen donors, known as Trinder's reagents, are available, each with distinct characteristics. This guide focuses on the comparative performance of DHBS against other popular aniline-based Trinder's reagents.
Comparative Performance of Trinder's Reagents
The choice of a Trinder's reagent significantly impacts the sensitivity, stability, and overall performance of a peroxidase assay. The following tables summarize the key performance characteristics of DHBS and other frequently used Trinder's reagents. It is important to note that performance can be influenced by experimental conditions such as pH, temperature, and buffer composition.
| Reagent | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Maximum Wavelength (λmax) (nm) | Key Features |
| DHBS | Data not specified in searched results | ~510 | Good water solubility, high sensitivity, and stability.[1] |
| TOOS | Data not specified in searched results | 555 | A new generation Trinder's reagent with high water solubility. |
| ADOS | Data not specified in searched results | 555 | Good color stability. |
| HDAOS | Data not specified in searched results | 593 | Higher absorption wavelength helps to minimize interference. |
| MAOS | ≥ 10,000 (at ~257 nm, pH 10) | 600 | High absorption wavelength and strong anti-interference capability.[2] |
| ADPS | ≥ 8,200 (at ~255 nm) | Data not specified in searched results | A highly water-soluble aniline derivative.[3] |
| Phenol | Data not specified in searched results | 505 - 510 | The original Trinder's reagent.[4] |
Experimental Protocols
To ensure a fair comparison of the different Trinder's reagents, a standardized experimental protocol for measuring peroxidase activity should be followed.
Reagents and Preparation
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water and adjusting the pH to 7.0.
-
4-Aminoantipyrine (4-AAP) Solution (2.4 mM): Dissolve the required amount of 4-AAP in the phosphate buffer.
-
Trinder's Reagent Solutions (e.g., 10 mM): Prepare individual stock solutions of DHBS, TOOS, ADOS, HDAOS, etc., in deionized water. These may need to be prepared fresh daily and protected from light.
-
Hydrogen Peroxide (H₂O₂) Solution (1 mM): Prepare a fresh dilution from a 30% stock solution in the phosphate buffer. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP (e.g., 1 mg/mL) in the phosphate buffer. Dilute to the desired working concentration (e.g., 1 U/mL) immediately before use.
Assay Procedure (96-well plate format)
-
To each well of a clear 96-well microplate, add the following in order:
-
100 µL of Phosphate Buffer
-
20 µL of 4-AAP Solution
-
20 µL of the Trinder's Reagent solution to be tested
-
20 µL of HRP working solution
-
-
Initiate the reaction by adding 40 µL of H₂O₂ Solution to each well.
-
Immediately start measuring the absorbance at the respective λmax for each Trinder's reagent using a microplate reader.
-
Take readings every 30 seconds for a total of 5-10 minutes.
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
Signaling Pathway and Experimental Workflow
The underlying principle of the Trinder reaction involves a two-step enzymatic cascade leading to the formation of a colored product.
Reaction Mechanism
The following diagram illustrates the general reaction mechanism for the determination of peroxidase activity using a Trinder's reagent and 4-AAP.
References
A Comparative Guide to Uric Acid Quantification: 3,5-Dichloro-2-hydroxybenzenesulfonic Acid Method vs. Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of uric acid in biological matrices is pivotal for the diagnosis and management of hyperuricemia and related disorders, as well as in various research applications. This guide provides an objective comparison of the enzymatic colorimetric method utilizing 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) against alternative methodologies, namely a similar Trinder-type reaction with a different chromogen and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data to aid researchers in selecting the most suitable assay for their needs.
Method Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key performance indicators for the DCHBS enzymatic method and a comparative HPLC method.
Table 1: Performance Characteristics of the this compound Enzymatic Method
| Performance Metric | Reported Value | Source |
| Linearity | Up to 1500 µmol/L | [1][2] |
| Analytical Recovery | > 99% | [1][2] |
| Within-Run Precision (CV%) | ≤ 1.2% | [1][2] |
| Between-Run Precision (CV%) | ≤ 2.2% | [1][2] |
| Limit of Detection | 0.3 mg/dL |
Table 2: Performance Characteristics of a Comparative HPLC Method
| Performance Metric | Reported Value | Source |
| Linearity | 0.05 - 30 µg/mL (R² = 0.9994) | [3] |
| Analytical Recovery | 98.75 - 101.20% | [3] |
| Within-Run Precision (CV%) | 0.6% (at 227 µmol/L) | [4] |
| Day-to-Day Precision (CV%) | 0.8% (at 345 µmol/L) | [4] |
| Limit of Detection (LOD) | 0.01 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.033 µg/mL | [3] |
Experimental Principles and Workflows
The this compound (DCHBS) Method
This method is a modification of the Trinder reaction, a widely used enzymatic colorimetric assay. The principle involves a two-step enzymatic cascade. First, uricase specifically catalyzes the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase, the newly formed H₂O₂ facilitates the oxidative coupling of this compound and 4-aminophenazone (4-AP) to produce a stable, red quinoneimine dye. The intensity of the color, measured spectrophotometrically at approximately 520 nm, is directly proportional to the uric acid concentration in the sample.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 3. [Comparative studies on the determination of uric acid with the continuous flow machine, the manual reduction method and the enzymatic color test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdi-fz.com [sdi-fz.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS). As a compound primarily utilized as a chromogenic reagent in various biochemical assays, the direct quantification of DCHBS itself is crucial for quality control, stability studies, and understanding its fate in experimental and environmental systems. This document offers an objective comparison of prevalent and emerging analytical techniques, supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate assay for their needs.
Introduction to this compound
This compound is a sulfonated aromatic compound widely employed in enzymatic assays. Its reaction with 4-aminophenazone in the presence of hydrogen peroxide and a peroxidase catalyst produces a colored product, which forms the basis for the quantification of various analytes.[1] While its application as a reagent is well-documented, the need for sensitive and accurate methods for its direct measurement is growing. This guide explores and compares several key analytical techniques suitable for this purpose.
Performance Comparison of Analytical Methods
The selection of an analytical method for DCHBS quantification is contingent on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. The following table summarizes the performance characteristics of the most relevant analytical techniques. The data presented for DCHBS are representative values derived from methods for structurally similar dichlorinated aromatic sulfonic acids and related phenolic compounds, given the limited availability of officially validated methods specifically for DCHBS.
| Analytical Method | Principle | Reported Limit of Detection (LOD) for Similar Analytes | Reported Limit of Quantification (LOQ) for Similar Analytes | Linear Range (Typical) | Throughput | Selectivity | Instrumentation Requirement |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry | 0.01 - 0.05 ng/L (for sulfonamides in water)[2] | 0.03 - 0.15 ng/L (for sulfonamides in water)[2] | 0.05 - 100 µg/L[2] | Moderate | Very High | High |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | 6.25 mg/L (for Dalbavancin)[3] | 12.5 mg/L (for Dalbavancin)[3] | 12.5 - 400 mg/L[3] | High | Moderate | Moderate |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | 0.06 - 0.16 µM (for sulfonic acids)[4] | Not explicitly stated, typically 3x LOD | Analyte Dependent | High | High | Moderate |
Detailed Experimental Protocols
UPLC-MS/MS Method for Trace Quantification of DCHBS
This method is ideal for detecting trace amounts of DCHBS in complex matrices such as environmental water samples.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elute the retained DCHBS with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
b. UPLC-MS/MS Conditions
-
Column: Acquity UPLC® HSS T3 C18 (or equivalent), 1.8 µm, 2.1 x 100 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: Start with 95% A, linearly decrease to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor and product ions for DCHBS would need to be determined through infusion and optimization. For a related compound, 3,5-dichloro-4-hydroxybenzenesulfonic acid, the precursor ion [M-H]⁻ is m/z 241.[5]
HPLC-UV Method for Quantification of DCHBS
This method is suitable for the quantification of DCHBS in less complex samples where high sensitivity is not the primary requirement.
a. Chromatographic Conditions
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.
-
Mobile Phase: Isocratic elution with a mixture of 60% 0.1% Phosphoric acid in Water and 40% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for DCHBS)
-
Injection Volume: 20 µL
b. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DCHBS reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dilute the sample containing DCHBS in the mobile phase to a concentration within the linear range of the assay. Filtration through a 0.45 µm syringe filter is recommended prior to injection.
Capillary Electrophoresis (CE) Method for DCHBS Analysis
CE offers high separation efficiency and is an alternative to chromatography-based methods.
a. Electrophoretic Conditions
-
Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 230 nm.
b. Standard and Sample Preparation
-
Standard and Sample Preparation: Dissolve/dilute standards and samples in the background electrolyte.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the UPLC-MS/MS analysis of DCHBS in an environmental water sample.
Caption: UPLC-MS/MS workflow for DCHBS analysis.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For ultra-trace level detection in complex matrices, UPLC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. For routine analysis of less complex samples where high sensitivity is not paramount, HPLC-UV offers a robust, cost-effective, and high-throughput alternative. Capillary Electrophoresis provides a high-efficiency separation alternative, particularly for samples with limited volume. The detailed protocols and comparative data in this guide are intended to provide a solid foundation for researchers to establish a suitable and reliable assay for DCHBS in their respective fields.
References
- 1. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
A Comparative Analysis of the DHBS Method for Glucose Quantification Against Standard Reference Techniques
For researchers and professionals in the fields of biochemistry and drug development, accurate quantification of glucose is paramount. While various methods exist, the 3,5-Dinitrosalicylic acid (DHBS or DNS) method is often utilized for its simplicity and cost-effectiveness in determining reducing sugars. This guide provides a comparative analysis of the DHBS method against established standard reference methods for glucose analysis, including the Glucose Oxidase (GOD), Hexokinase (HK), and High-Performance Liquid Chromatography (HPLC) methods. This comparison is supported by experimental data and detailed protocols to aid in methodological selection and data interpretation.
Quantitative Data Summary
The following table summarizes the correlation of the DHBS method with standard reference methods for glucose analysis based on available experimental data.
| Comparison | Correlation Coefficient (r) | Coefficient of Determination (R²) | Key Findings |
| DHBS vs. Glucose Oxidase (GOD) | Not explicitly stated | 0.999 | A strong positive correlation was observed when analyzing starch hydrolysate. The absorbance values from the DHBS method were slightly higher than those from the GOD method.[1] |
| Glucose Oxidase (GOD) vs. Hexokinase (HK) | Good correlation reported | Not explicitly stated | Both methods are routinely used in clinical labs and show good correlation. GOD-POD method demonstrated good precision (CV=0.7% to 1.4%) and accuracy (Average deviation= -0.97%) when compared to the Hexokinase method.[2][3] |
| Hexokinase (HK) vs. Other Enzymatic Methods | Not explicitly stated | Not explicitly stated | The hexokinase method is considered highly accurate and robust for measuring plasma glucose.[4] It often serves as a reference method in comparative studies.[5] |
Note: Direct comparative studies providing comprehensive statistical analysis (slope, intercept, Bland-Altman) between DHBS and multiple standard reference methods for direct glucose measurement in various sample types are limited in the reviewed literature.
Experimental Protocols
DHBS (3,5-Dinitrosalicylic Acid) Method
This method is a colorimetric assay for the quantification of reducing sugars.
Principle: In an alkaline solution, the 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid by the reducing sugar (e.g., glucose). This reaction results in a color change from yellow to reddish-brown, with the intensity of the color being proportional to the concentration of the reducing sugar. The absorbance is typically measured at 540 nm.
General Procedure:
-
Reagent Preparation: The DHBS reagent is prepared by dissolving 3,5-dinitrosalicylic acid, sodium potassium tartrate (Rochelle salt), sodium hydroxide, and phenol in distilled water.[1]
-
Reaction: An aliquot of the sample containing glucose is mixed with the DHBS reagent.
-
Incubation: The mixture is heated in a boiling water bath for a specific duration (e.g., 5-15 minutes) to facilitate the color reaction.
-
Cooling: The reaction tubes are cooled to room temperature.
-
Dilution: A specific volume of distilled water is added to each tube.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at 540 nm.
-
Quantification: The glucose concentration is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of glucose.
Glucose Oxidase (GOD) Method
This is a highly specific enzymatic method for glucose determination.
Principle: The enzyme glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. In a subsequent peroxidase-catalyzed reaction, the hydrogen peroxide reacts with a chromogenic oxygen acceptor to produce a colored product. The intensity of the color is directly proportional to the glucose concentration and is measured spectrophotometrically (e.g., at 505 nm).[1]
General Procedure:
-
Reagent Preparation: A reagent mixture containing glucose oxidase, peroxidase, and a chromogenic substrate is prepared in a suitable buffer.
-
Reaction: The sample containing glucose is mixed with the GOD reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the enzymatic reactions to proceed to completion.
-
Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer at the appropriate wavelength.
-
Quantification: The glucose concentration is calculated from a standard curve prepared with known glucose concentrations.
Hexokinase (HK) Method
This enzymatic method is considered a gold standard for glucose measurement due to its high specificity and accuracy.[4]
Principle: Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP. In a subsequent reaction, the enzyme glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance due to the formation of NADPH is measured at 340 nm and is directly proportional to the initial glucose concentration.
General Procedure:
-
Reagent Preparation: A reagent cocktail containing hexokinase, G6PDH, ATP, and NADP+ in a suitable buffer is prepared.
-
Reaction: The sample is mixed with the reagent.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C).
-
Absorbance Measurement: The change in absorbance at 340 nm is measured kinetically or as an endpoint measurement.
-
Quantification: The glucose concentration is determined based on the absorbance change and a known standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For glucose analysis, it offers high precision and specificity.
Principle: A liquid sample is passed through a column packed with a stationary phase. The different components in the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by a liquid mobile phase. A detector at the end of the column measures the amount of each component as it elutes. For glucose, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is often used.
General Procedure:
-
Sample Preparation: Samples may require filtration or dilution prior to injection.
-
Chromatographic Separation: The prepared sample is injected into the HPLC system. A specific column (e.g., an amino-based or ion-exchange column) and mobile phase are used to achieve separation of glucose from other sample components.
-
Detection: As glucose elutes from the column, it is detected by a suitable detector.
-
Quantification: The concentration of glucose is determined by comparing the peak area or peak height of the sample to that of a standard curve prepared with known concentrations of glucose.
Visualizations
Caption: Workflow for comparing DHBS method with a standard reference method.
Caption: Reaction principles of DHBS, GOD, and Hexokinase glucose assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ripublication.com [ripublication.com]
- 3. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of accuracy of glucose-oxidase-based and glucose-dehydrogenase-based point-of-care glucometers - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a 3,5-Dichloro-2-hydroxybenzenesulfonic Acid-Based Assay: A Comparative Guide
This guide provides a comprehensive comparison of the 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS)-based assay for uric acid with alternative analytical methods. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of this assay based on available experimental data.
Introduction
The accurate quantification of uric acid is crucial in clinical diagnostics and biomedical research for the diagnosis and monitoring of various disorders, including gout and kidney disease. The DHBS-based assay is an enzymatic colorimetric method that has been widely used for this purpose. This guide details the principles of the DHBS assay, compares its performance characteristics with other common methods for uric acid determination, and provides a framework for inter-laboratory validation.
Assay Principle: The DHBS assay is based on the uricase-catalyzed oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). In a subsequent peroxidase-catalyzed reaction, the generated H₂O₂ reacts with DHBS and 4-aminophenazone to form a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration in the sample.[1][2]
Comparative Performance of Uric Acid Assays
The following table summarizes the performance characteristics of the DHBS-based assay and compares it with other commonly used methods for uric acid quantification, such as other enzymatic colorimetric assays and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Performance Characteristics of Uric Acid Assays
| Parameter | DHBS-Based Enzymatic Assay | Other Enzymatic Colorimetric Assays | High-Performance Liquid Chromatography (HPLC) |
| Principle | Uricase/Peroxidase with DHBS and 4-aminophenazone | Uricase/Peroxidase with various chromogens (e.g., ABTS, Trinder reagent) | Reverse-phase chromatography with UV detection |
| Linearity Range | Up to 30 mg/dL[1] | Up to at least 1428 µmol/L (approx. 24 mg/dL)[3] | 0.05 - 30 µg/mL[4] |
| Precision (CV%) | Within-run: 0.41 - 0.70%Between-run: 0.74 - 1.06%[1] | Within-run: < 1.2%Between-run: < 2.5%[3] | Intraday: < 4.6%Interday: < 4.6%[5] |
| Accuracy/Recovery | Not explicitly stated, but good correlation with other methods[1] | Good correlation with HPLC[3] | 98 - 102%[5] |
| Limit of Detection (LOD) | 0.03 mg/dL[1] | Not explicitly stated | 0.01 µg/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.033 µg/mL[4] |
| Interferences | Can be affected by high levels of ascorbic acid and bilirubin, though some kits include reagents to minimize this.[6] | Susceptible to interference from reducing substances like ascorbic acid and bilirubin.[7] | High specificity, less prone to interference from other substances in the matrix.[5] |
| Throughput | High, suitable for automation | High, suitable for automation | Lower, more time-consuming per sample |
| Cost & Complexity | Relatively low cost and simple procedure | Generally low cost and simple | Higher instrument cost and complexity |
Experimental Protocols
DHBS-Based Enzymatic Colorimetric Assay for Uric Acid
This protocol is a generalized procedure based on commonly available commercial kits.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 520 nm.
-
Uric Acid Standard Solution
-
Reagent 1 (R1): Buffer solution containing 4-aminophenazone and stabilizers.
-
Reagent 2 (R2): Buffer solution containing DHBS, uricase, and peroxidase.
-
Samples (serum, plasma, or urine). Urine samples should be diluted appropriately with distilled water.
Procedure:
-
Reagent Preparation: Prepare the working reagent by mixing R1 and R2 according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Pipette the appropriate volume of working reagent into labeled tubes or wells of a microplate for the blank, standard, and samples.
-
Add the corresponding sample or standard to each tube/well.
-
For the blank, add deionized water or the sample diluent.
-
-
Incubation: Mix the contents and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Measurement: Measure the absorbance of the standard and samples against the reagent blank at 520 nm.
-
Calculation: Calculate the uric acid concentration in the samples using the following formula:
-
Uric Acid Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the biochemical signaling pathway of the DHBS-based uric acid assay.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. raybiotech.com [raybiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vitroscient.com [vitroscient.com]
- 7. Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenolic Compounds as Chromogenic Substrates in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chromogenic substrate is a critical determinant of success in enzymatic assays, directly impacting sensitivity, dynamic range, and the reliability of experimental data. This guide provides a comparative analysis of commonly used phenolic compounds as chromogenic substrates for peroxidase, laccase, and tyrosinase enzymes. The data presented herein is intended to aid researchers in making informed decisions for their specific assay requirements.
Principles of Chromogenic Enzymatic Assays
Chromogenic assays are fundamental tools in biochemistry and molecular biology, enabling the quantification of enzyme activity or the detection of specific molecules in formats like the Enzyme-Linked Immunosorbent Assay (ELISA). The core principle involves an enzyme that catalyzes the conversion of a colorless substrate (the chromogen) into a colored product. The intensity of the resulting color, which is directly proportional to the amount of product formed, can be quantified using a spectrophotometer.
The general workflow of a chromogenic enzymatic assay is depicted below.
Caption: A generalized workflow for a chromogenic enzymatic assay.
Comparative Data of Phenolic Chromogenic Substrates
The choice of substrate significantly influences assay performance. The following tables summarize key performance indicators for common phenolic substrates for peroxidase, laccase, and tyrosinase.
Peroxidase Substrates
Horseradish peroxidase (HRP) is a widely used enzyme in ELISAs and other immunochemical techniques. The most common chromogenic substrates for HRP are 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The general consensus on the sensitivity of these substrates is TMB > OPD > ABTS.[1]
| Substrate | Oxidized Product Color | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Optimal pH | Advantages | Disadvantages |
| TMB | Blue (kinetic), Yellow (stopped) | 652 (blue), 450 (yellow) | 3.9 x 10⁴ (652 nm), 5.9 x 10⁴ (450 nm) | 4.9 | Highest sensitivity, non-carcinogenic. | Can precipitate at high HRP concentrations. |
| OPD | Orange-Brown | 492 (stopped) | 1.67 x 10⁴ (415 nm)[2][3] | 5.0 | Good sensitivity. | Potential carcinogen, requires careful handling.[1] |
| ABTS | Green | 405-410 | ~3.6 x 10⁴ (414 nm) | 5.0 | Soluble end product, wide dynamic range. | Lower sensitivity compared to TMB and OPD.[1][4][5] |
Note: Molar extinction coefficients can vary depending on the specific reaction conditions.
Laccase Substrates
Laccases are multi-copper oxidases with broad substrate specificity, making them useful in various biotechnological applications. Common phenolic substrates include guaiacol and syringaldazine.
| Substrate | Oxidized Product Color | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Km | Vmax |
| Guaiacol | Reddish-Brown | 450-470 | 1.2 x 10⁴ (465 nm)[6] | Varies | Varies |
| Syringaldazine | Reddish-Violet | 525-530 | 6.5 x 10⁴ (525 nm)[7][8] | 7.1 µM[7] | - |
Tyrosinase Substrates
Tyrosinase is a key enzyme in melanin biosynthesis and is a target for inhibitors in the cosmetic and pharmaceutical industries. L-DOPA is a common substrate used to assay its activity.[9][10][11][12]
| Substrate | Oxidized Product Color | λmax (nm) | Km (mM) | Vmax (nmol/min) |
| L-DOPA | Reddish-Brown (Dopachrome) | 475 | 0.41 ± 0.04[13] to 0.46 ± 0.09[14] | 1.15 ± 0.06[14] |
The enzymatic oxidation of L-DOPA by tyrosinase is a key step in the melanin synthesis pathway.
Caption: The initial steps of the melanin synthesis pathway catalyzed by tyrosinase.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and accurate results. The following are generalized protocols for the use of various phenolic substrates.
Peroxidase Assay using TMB
This protocol is suitable for endpoint ELISA measurements.
Reagents:
-
TMB Substrate Solution: A ready-to-use solution containing TMB and hydrogen peroxide.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
HRP-conjugated antibody/protein.
Procedure:
-
After the final wash step of your ELISA, add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.[15] The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
Peroxidase Assay using OPD
This protocol is for an endpoint ELISA.
Reagents:
-
OPD Substrate Solution: Dissolve one OPD tablet (containing o-phenylenediamine dihydrochloride and urea hydrogen peroxide) in 20 mL of deionized water to achieve a final concentration of 0.4 mg/mL OPD and 0.4 mg/mL urea hydrogen peroxide in 0.05 M phosphate-citrate buffer, pH 5.0.
-
Stop Solution: 3 M Sulfuric Acid (H₂SO₄) or 3 M Hydrochloric Acid (HCl).
-
Wash Buffer: PBST.
-
HRP-conjugated antibody/protein.
Procedure:
-
Following the final wash step, add 100 µL of the freshly prepared OPD Substrate Solution to each well.
-
Incubate the plate at room temperature in the dark for 10-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 492 nm.
Laccase Activity Assay using Guaiacol
This protocol is for determining laccase activity in a sample.
Reagents:
-
Guaiacol Solution: 2 mM guaiacol in 10 mM sodium acetate buffer (pH 5.0).
-
Enzyme Sample: Supernatant or purified laccase solution.
-
Sodium Acetate Buffer: 10 mM, pH 5.0.
Procedure:
-
In a cuvette, mix 1 mL of the enzyme sample with 3 mL of 10 mM sodium acetate buffer and 1 mL of 2 mM guaiacol solution.
-
For the blank, use 1 mL of distilled water instead of the enzyme sample.
-
Incubate at 30°C for 15 minutes. A reddish-brown color will develop.
-
Measure the absorbance at 450 nm.[16]
-
Enzyme activity can be calculated using the molar extinction coefficient of oxidized guaiacol.
Tyrosinase Activity Assay using L-DOPA
This protocol is designed for a 96-well plate format to measure tyrosinase activity or screen for inhibitors.[10]
Reagents:
-
Sodium Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase Solution: 1000 units/mL in cold sodium phosphate buffer (prepare fresh).
-
L-DOPA Solution: 10 mM in sodium phosphate buffer (prepare fresh).
Procedure:
-
In a 96-well plate, add 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution to the control wells. For test wells, add 40 µL of buffer, 20 µL of the test compound, and 20 µL of tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader.[10]
-
Take readings every minute for 10-20 minutes to determine the rate of dopachrome formation.[10]
Concluding Remarks
The selection of a chromogenic substrate is a multifaceted decision that requires consideration of the specific enzyme, the desired assay sensitivity, and practical factors such as safety and cost. TMB is often the substrate of choice for HRP-based ELISAs due to its high sensitivity and safer profile compared to OPD. ABTS offers a wider dynamic range and a soluble colored product, which can be advantageous in certain applications. For laccase and tyrosinase assays, substrates like guaiacol, syringaldazine, and L-DOPA are well-established and provide reliable means of measuring enzymatic activity. By understanding the comparative performance characteristics and adhering to optimized protocols, researchers can enhance the accuracy and reliability of their enzymatic assays.
References
- 1. seracare.com [seracare.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. figshare.com [figshare.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. thepharmajournal.com [thepharmajournal.com]
Safety Operating Guide
Proper Disposal of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 3,5-Dichloro-2-hydroxybenzenesulfonic acid is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the handling, neutralization, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with this chemical.
Immediate Safety Precautions
Before handling this compound, ensure that the following personal protective equipment (PPE) is worn and that emergency equipment is readily accessible:
| Personal Protective Equipment (PPE) | Emergency Equipment |
| Chemical-resistant gloves (Nitrile) | Emergency shower |
| Safety goggles or face shield | Eyewash station |
| Chemical-resistant apron or lab coat | Fire extinguisher |
| Closed-toe shoes | Spill cleanup kit |
Disposal Overview
The primary method for the disposal of this compound involves careful neutralization of its acidic properties, followed by disposal as a hazardous waste in accordance with all applicable federal, state, and local regulations. Due to its chlorinated aromatic structure, this compound requires special consideration to prevent environmental contamination.
Step-by-Step Disposal Protocol
This section outlines the detailed experimental protocol for the safe neutralization and disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with corrosive and chlorinated waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid contact with strong oxidizing agents.[1]
2. Neutralization Procedure (for small laboratory quantities):
-
Work in a well-ventilated fume hood.
-
Prepare a dilute solution of the this compound waste by slowly adding it to a large volume of cold water. This helps to dissipate any heat generated during neutralization.
-
While stirring the diluted acid solution gently, slowly add a weak base, such as a 5% sodium bicarbonate solution or soda ash.
-
Monitor the pH of the solution frequently using pH paper or a calibrated pH meter.
-
Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.
-
Be aware that the neutralization reaction can be exothermic and may produce gases. Proceed with caution.
3. Final Disposal:
-
The neutralized solution should be collected in a clearly labeled hazardous waste container.
-
The label should include the chemical name ("Neutralized this compound solution"), the composition of the solution, and the appropriate hazard warnings.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not pour the neutralized or un-neutralized solution down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Restrict access to the spill area.
2. Personal Protection:
-
Don the appropriate PPE as listed in the "Immediate Safety Precautions" table before attempting to clean up the spill.
3. Spill Containment and Cleanup:
-
For liquid spills, contain the spill using a chemical absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
For solid spills, gently sweep the material to avoid creating dust and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
4. Reporting:
-
Report the spill to your laboratory supervisor and the institutional EHS office, following all internal reporting procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Disposal Guidance for 3,5-Dichloro-2-hydroxybenzenesulfonic Acid
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 3,5-Dichloro-2-hydroxybenzenesulfonic acid. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound and its sodium salt are known to cause skin and eye irritation.[1][2][3] In some cases, it may also cause respiratory system irritation.[1][4] Adherence to the prescribed personal protective equipment (PPE) and handling procedures is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following personal protective equipment. This is not an exhaustive list, and a site-specific hazard assessment should be conducted to determine if additional PPE is required.
| PPE Category | Specification | Standard |
| Eye Protection | Chemical safety goggles | European Standard EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | European Standard EN 374 |
| Skin and Body | Long-sleeved laboratory coat | N/A |
| Respiratory | Type N95 (US) or EN 149 (EU) approved respirator | NIOSH/MSHA or European Standard EN 149 |
Operational Plan for Safe Handling
A systematic approach to handling this chemical is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Procedural workflow for safe handling of this compound.
Experimental Protocols
1. Preparation and Weighing:
-
Designate a specific, well-ventilated area for handling, such as a chemical fume hood.
-
Before starting, ensure an eyewash station and safety shower are accessible.
-
Wear all required PPE as specified in the table above.
-
Carefully weigh the solid chemical, avoiding the generation of dust.
2. Handling and Use:
-
When dissolving the solid or using it in a reaction, handle with care to avoid splashes.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
3. Accidental Release Measures:
-
In case of a spill, immediately evacuate the area.
-
With appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1]
-
Avoid generating dust.[1]
-
Ventilate the area of the spill.
-
Do not allow the material to enter drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including unused chemicals and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, compatible, and clearly labeled hazardous waste container.
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
3. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
All chemical waste generators must adhere to U.S. EPA guidelines under 40 CFR Parts 261.3 or equivalent local and national regulations for hazardous waste determination and disposal.[1]
By adhering to these safety and logistical protocols, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe research environment.
References
- 1. dudley-chem.com [dudley-chem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Sodium 3,5-dichloro-2-hydroxybenzenesulphonate | C6H3Cl2NaO4S | CID 3085077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium 3,5-dichloro-2-hydroxybenzenesulfonate used for peroxide measurement 54970-72-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
